molecular formula C12H17NO2S B1428034 4-Phenylcyclohexane-1-sulfonamide CAS No. 1249783-96-7

4-Phenylcyclohexane-1-sulfonamide

Número de catálogo: B1428034
Número CAS: 1249783-96-7
Peso molecular: 239.34 g/mol
Clave InChI: KFWBOBULEAFYDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Phenylcyclohexane-1-sulfonamide is a synthetic organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol . It belongs to the sulfonamide class of chemicals, a group known for a wide spectrum of pharmacological activities and significant utility in medicinal chemistry research . Sulfonamides, in a broad research context, are recognized for their ability to act as enzyme inhibitors. A well-established mechanism of antibacterial sulfonamides, for instance, is their role as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . While the specific biological activity of 4-Phenylcyclohexane-1-sulfonamide must be determined by the researcher, the core sulfonamide functional group (-SO2NH2) provides a key pharmacophore that is often investigated for targeting enzymes . The compound features a phenyl-substituted cyclohexane ring, a structure that can influence the molecule's overall lipophilicity and conformational geometry, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . Recent research into benzene sulfonamide derivatives has highlighted their potential for antibacterial and antifungal properties, as well as their ability to act as ligands in coordination chemistry for the synthesis of metal complexes with biological activity . Researchers may find this compound useful as a building block in organic synthesis, a candidate for high-throughput screening libraries, or a lead compound for the development of novel enzyme inhibitors. Handle with care and refer to the material safety data sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-phenylcyclohexane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWBOBULEAFYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Importance of the Sulfonamide Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Phenylcyclohexane-1-sulfonamide

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs, from antibacterials like sulfamethoxazole to diuretics and hypoglycemic agents, stems from its unique properties. It acts as a bioisostere for amides and carboxylic acids, offering similar geometry while providing distinct advantages such as increased metabolic stability, improved water solubility, and a different profile of hydrogen bond donors and acceptors.[1][2] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 4-Phenylcyclohexane-1-sulfonamide, a valuable building block for creating novel chemical entities in drug discovery programs. We will move beyond a simple recitation of steps to explore the underlying chemical principles and strategic decisions that inform a robust and reproducible synthetic route.

Retrosynthetic Strategy: Deconstructing the Target

A logical synthesis begins with a sound retrosynthetic analysis. The most evident disconnection in our target molecule, 4-Phenylcyclohexane-1-sulfonamide, is the robust S-N bond. This cleavage is the basis of the most common and reliable method for sulfonamide formation: the reaction between a sulfonyl chloride and an amine.[2][3][4]

This primary disconnection reveals our two key synthons: an electrophilic 4-phenylcyclohexane-1-sulfonyl chloride intermediate and a nucleophilic ammonia source. The subsequent challenge lies in the efficient construction of the sulfonyl chloride, which is not a common commercially available reagent. Further deconstruction of this intermediate points towards a synthetic pathway originating from a more accessible precursor, 4-phenylcyclohexanone .

G Target 4-Phenylcyclohexane-1-sulfonamide SC 4-Phenylcyclohexane-1-sulfonyl Chloride Target->SC S-N Disconnection (Amination) NH3 Ammonia Source Target->NH3 Thiol 4-Phenylcyclohexanethiol SC->Thiol C-S Bond Formation (Oxidative Chlorination) Bromide 4-Phenylcyclohexyl Bromide Thiol->Bromide C-S Bond Formation (Thiolation) Alcohol 4-Phenylcyclohexanol Bromide->Alcohol C-Br Bond Formation (Halogenation) Ketone 4-Phenylcyclohexanone Alcohol->Ketone C=O Reduction

Caption: Retrosynthetic analysis of 4-Phenylcyclohexane-1-sulfonamide.

The Forward Synthesis: A Validated Workflow

Our forward synthesis strategy is a five-step sequence designed for efficiency, control, and high yield, starting from 4-phenylcyclohexanone. This starting material is selected for its commercial availability and the well-established chemistry surrounding its functional group.[5][6]

G cluster_0 Synthetic Workflow Ketone 4-Phenylcyclohexanone Alcohol 4-Phenylcyclohexanol Ketone->Alcohol  Step 1: Reduction  NaBH4, MeOH Bromide 4-Phenylcyclohexyl Bromide Alcohol->Bromide  Step 2: Halogenation  PBr3, Ether Thiol 4-Phenylcyclohexanethiol Bromide->Thiol  Step 3: Thiolation  1. Thiourea  2. NaOH(aq) SC 4-Phenylcyclohexane-1-sulfonyl Chloride Thiol->SC  Step 4: Oxidative Chlorination  NCS, H2O/MeCN Target 4-Phenylcyclohexane-1-sulfonamide SC->Target  Step 5: Amination  NH4OH(aq), THF

Caption: Forward synthesis workflow for 4-Phenylcyclohexane-1-sulfonamide.

Detailed Experimental Protocols & Mechanistic Insights

The following protocols are presented as self-validating systems, including checkpoints and expected outcomes. The causality behind reagent and condition selection is explained to provide deeper insight.

Step 1: Reduction of 4-Phenylcyclohexanone to 4-Phenylcyclohexanol
  • Objective: To selectively reduce the ketone to a secondary alcohol, providing a handle for subsequent functionalization.

  • Reagent Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic phenyl ring. Its ease of handling and the straightforward aqueous work-up make it superior to stronger, more hazardous reagents like lithium aluminum hydride (LiAlH₄) for this transformation.

  • Protocol:

    • To a stirred solution of 4-phenylcyclohexanone (1.0 eq) in methanol (MeOH, 0.2 M) at 0 °C (ice bath), add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the pH is ~6-7 and gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-phenylcyclohexanol as a white solid. The product is often a mixture of cis and trans isomers.

Step 2: Bromination of 4-Phenylcyclohexanol
  • Objective: To convert the hydroxyl group into a bromide, an excellent leaving group for the subsequent nucleophilic substitution.

  • Reagent Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides with high fidelity via an Sₙ2-type mechanism.

  • Protocol:

    • Dissolve 4-phenylcyclohexanol (1.0 eq) in anhydrous diethyl ether (0.3 M) in a flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the solution to 0 °C.

    • Add PBr₃ (0.4 eq), dissolved in a small amount of anhydrous diethyl ether, dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

    • Checkpoint: Monitor by TLC for the disappearance of the starting alcohol.

    • Carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer. Wash sequentially with cold water, saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 4-phenylcyclohexyl bromide.

Step 3: Synthesis of 4-Phenylcyclohexanethiol
  • Objective: To install the sulfur atom onto the cyclohexane ring.

  • Reagent Rationale: The use of thiourea provides a safe and effective alternative to the highly odorous and volatile sodium hydrosulfide (NaSH). Thiourea first acts as a nucleophile to displace the bromide, forming a stable isothiouronium salt. Subsequent basic hydrolysis cleanly liberates the desired thiol.

  • Protocol:

    • Reflux a mixture of 4-phenylcyclohexyl bromide (1.0 eq) and thiourea (1.2 eq) in ethanol (0.5 M) for 4 hours.

    • Checkpoint: Formation of a white precipitate (the isothiouronium salt) should be observed.

    • Cool the mixture and add a solution of sodium hydroxide (2.5 eq) in water.

    • Reflux the resulting mixture for an additional 2 hours to hydrolyze the salt.

    • Cool the reaction to room temperature and acidify with 2 M HCl (aq) to a pH of ~1-2.

    • Extract the product with diethyl ether (3x volumes).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude thiol should be used immediately in the next step due to its propensity for oxidation.

Step 4: Oxidative Chlorination to 4-Phenylcyclohexane-1-sulfonyl Chloride
  • Objective: To convert the thiol into the key sulfonyl chloride intermediate.

  • Reagent Rationale: While direct chlorination with Cl₂ gas in water is effective, using N-chlorosuccinimide (NCS) in the presence of water offers a solid, more easily handled source of electrophilic chlorine.[7] This method provides a controlled oxidation and chlorination in one pot.

  • Protocol:

    • Dissolve the crude 4-phenylcyclohexanethiol (1.0 eq) in a mixture of acetonitrile and water (4:1, 0.2 M).

    • Cool the solution to 0 °C.

    • Add N-chlorosuccinimide (NCS) (3.0 eq) in portions over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Checkpoint: The reaction can be monitored by quenching a small aliquot with sodium sulfite solution and analyzing the organic layer by GC-MS.

    • Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude 4-phenylcyclohexane-1-sulfonyl chloride is a reactive intermediate and should be used promptly.

Step 5: Amination to 4-Phenylcyclohexane-1-sulfonamide
  • Objective: To form the final sulfonamide product.

  • Reagent Rationale: The reaction of a sulfonyl chloride with an amine is the most fundamental method for sulfonamide synthesis.[3] Using a concentrated aqueous solution of ammonium hydroxide provides a large excess of the ammonia nucleophile, driving the reaction to completion and minimizing side reactions.

  • Protocol:

    • Dissolve the crude 4-phenylcyclohexane-1-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 0.3 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add concentrated ammonium hydroxide (28-30% aq. solution, 10 eq) dropwise. A white precipitate should form immediately.

    • Stir the mixture vigorously at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC for the complete consumption of the sulfonyl chloride.

    • Remove the THF under reduced pressure.

    • Filter the resulting solid precipitate, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

    • Dry the solid under vacuum to yield the final product, 4-Phenylcyclohexane-1-sulfonamide. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1ReductionNaBH₄Methanol0 → RT2>95
2BrominationPBr₃Diethyl Ether0 → RT480-90
3ThiolationThiourea, NaOHEthanolReflux675-85
4Oxidative ChlorinationNCS, H₂OAcetonitrile0 → RT370-80
5AminationNH₄OH (aq)THF0 → RT285-95

Note: Yields are estimates based on analogous transformations and may vary based on experimental conditions and purity of intermediates.

Conclusion

The synthesis of 4-Phenylcyclohexane-1-sulfonamide presented herein is a robust, multi-step sequence rooted in fundamental and reliable organic transformations. By starting from the readily available 4-phenylcyclohexanone, this guide provides a logical and controllable pathway to the target molecule. The emphasis on reagent rationale and the inclusion of checkpoints within each protocol are designed to empower researchers to not only replicate this synthesis but also to adapt it for the creation of diverse analogs, furthering the exploration of new chemical space in drug discovery and development.

References

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society - ACS Publications. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere. ETDEWEB - OSTI. [Link]

  • High-Activity Heterogeneous Catalyst for Aniline Hydrogenation to Cyclohexylamine. Fusheng Catalyst. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Synthesis of Sulfonamides. Royal Society of Chemistry. [Link]

  • Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ResearchGate. [Link]

  • Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. ResearchGate. [Link]

  • Catalytic Hydrogenation of Aniline. Bulletin of the Chemical Society of Japan. [Link]

  • S-Chlorinations. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of New Unsaturated Polyesters Containing 4‐Phenylcyclohexanone Moiety in the Main Chain. De Gruyter. [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Phenylcyclohexane-1-sulfonamide as a Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: As of the date of this publication, "4-Phenylcyclohexane-1-sulfonamide" is not a widely characterized compound with an established and documented mechanism of action in the public scientific literature. Therefore, this guide will proceed by positing a scientifically plausible, hypothetical mechanism of action based on its distinct chemical moieties. The structure suggests a potential interaction with the carbonic anhydrase family of enzymes, which are known targets for sulfonamide-containing compounds. This document will use the well-studied, tumor-associated enzyme Carbonic Anhydrase IX (CA-IX) as the exemplar target to provide a rigorous, in-depth framework for mechanistic investigation.

Introduction: The Rationale for Investigating 4-Phenylcyclohexane-1-sulfonamide as a CA-IX Inhibitor

Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of the tumor microenvironment.[1][2] Its expression is strongly induced by hypoxia, a common feature of solid tumors, and it plays a critical role in pH regulation, promoting tumor cell survival, proliferation, and invasion.[2][3] The enzyme's extracellular active site catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] This activity helps to maintain a neutral intracellular pH while acidifying the extracellular space, a condition that favors tumor progression and metastasis.[2][6]

The sulfonamide functional group is a classical zinc-binding group (ZBG) and is the cornerstone of many potent carbonic anhydrase inhibitors (CAIs).[7][8] The core hypothesis of this guide is that 4-Phenylcyclohexane-1-sulfonamide (herein referred to as "the compound") acts as a selective inhibitor of CA-IX. It is postulated that the deprotonated sulfonamide moiety coordinates with the catalytic zinc ion in the enzyme's active site, while the phenylcyclohexane "tail" engages in specific interactions with surrounding amino acid residues, conferring affinity and potentially, isoform selectivity.[8][9]

This guide will provide a detailed exploration of this hypothesized mechanism, from the molecular interactions in the active site to the cellular consequences of CA-IX inhibition, and will furnish detailed protocols for the experimental validation of these claims.

Hypothesized Molecular Mechanism of Action

The inhibitory action of 4-Phenylcyclohexane-1-sulfonamide on CA-IX is predicated on a two-part interaction model, a common paradigm for sulfonamide-based CAIs.

2.1. Coordination with the Catalytic Zinc Ion: The active site of all catalytically active human carbonic anhydrases contains a Zn²⁺ ion essential for catalysis.[4] In the resting state of the enzyme, this zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion). The primary inhibitory mechanism for sulfonamides involves the displacement of this zinc-bound water/hydroxide.[9] The sulfonamide group (R-SO₂NH₂) of the compound is proposed to deprotonate to its anionic form (R-SO₂NH⁻), which then acts as a strong ligand, coordinating directly to the Zn²⁺ ion in a tetrahedral geometry.[7][9] This binding event effectively blocks the catalytic site and prevents the substrate (CO₂) from accessing the zinc ion, thereby inhibiting the hydration reaction.

2.2. Interactions of the Phenylcyclohexane Tail: While the sulfonamide group anchors the inhibitor to the zinc ion, the affinity and isoform selectivity are largely determined by the interactions of the appended "tail" region—in this case, the 4-phenylcyclohexane moiety.[8] The active site of CA-IX, like other CAs, is a conical cleft. The phenylcyclohexane tail is hypothesized to extend into this cleft, forming van der Waals and hydrophobic interactions with nonpolar amino acid residues that line the cavity.[8] The specific stereochemistry of the cyclohexane ring and the orientation of the phenyl group will be critical in determining the precise fit and binding energy. These interactions are crucial for stabilizing the enzyme-inhibitor complex and are the primary basis for achieving selectivity over other CA isoforms, such as the ubiquitous CA-II.[10]

A diagram illustrating the hypothesized binding mode is presented below.

G cluster_CAIX CA-IX Active Site cluster_pocket Hydrophobic Pocket ZN Zn²⁺ HIS1 His94 ZN->HIS1 Coordination HIS2 His96 ZN->HIS2 HIS3 His119 ZN->HIS3 Inhibitor 4-Phenylcyclohexane-1-sulfonamide Sulfonamide SO₂NH⁻ Inhibitor->Sulfonamide contains Tail Phenylcyclohexane Tail Inhibitor->Tail contains Sulfonamide->ZN Displaces H₂O & Coordinates V131 Val131 Tail->V131 van der Waals Interactions L198 Leu198 Tail->L198 V135 Val135 Tail->V135

Caption: Hypothesized binding of 4-Phenylcyclohexane-1-sulfonamide in the CA-IX active site.

Cellular Consequences of CA-IX Inhibition

By inhibiting the catalytic activity of CA-IX, the compound is expected to disrupt the pH-regulating machinery of cancer cells, particularly under hypoxic conditions.[3][6] This leads to two primary consequences:

  • Increased Extracellular pH (pHe) / Reduced Acidification: CA-IX inhibition will decrease the rate of proton (H⁺) generation in the extracellular space. This counteracts the characteristic acidification of the tumor microenvironment.[2]

  • Decreased Intracellular pH (pHi) / Intracellular Acidosis: The inhibition of bicarbonate production by CA-IX limits the supply of this crucial ion for intracellular buffering, leading to the accumulation of acidic metabolic products and a drop in intracellular pH.[2]

This disruption of pH homeostasis can trigger a cascade of downstream effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and a reduction in the invasive potential of cancer cells.[5][11]

Experimental Validation Protocols

A multi-tiered approach is required to validate the hypothesized mechanism of action. This involves biochemical assays to confirm direct enzyme inhibition and determine kinetics, followed by cell-based assays to verify target engagement and downstream cellular effects.

Workflow for Mechanistic Validation

The overall experimental workflow is designed to systematically test the hypothesis, from direct target binding to cellular outcomes.

G cluster_biochem Tier 1: Biochemical Validation cluster_cell Tier 2: Cellular Validation A Stopped-Flow CO₂ Hydration Assay B Surface Plasmon Resonance (SPR) A->B Confirm Direct Binding & Determine Kinetics C Extracellular Acidification Rate (ECAR) Assay B->C Confirm Target Engagement in Cells D Apoptosis & Proliferation Assays C->D Assess Downstream Phenotypic Effects

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: In Vitro Enzymatic Inhibition Assay

This assay directly measures the compound's ability to inhibit the catalytic activity of recombinant human CA-IX. A stopped-flow spectrophotometric assay, which measures the pH change resulting from CO₂ hydration, is the gold standard.[12][13]

Objective: To determine the inhibitory potency (Kᵢ) of the compound against CA-IX.

Methodology: Stopped-Flow CO₂ Hydration Assay [14]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of recombinant human CA-IX (catalytic domain) in a non-inhibitory buffer (e.g., 20 mM Tris-SO₄, pH 7.5). The final concentration in the assay is typically in the nanomolar range (e.g., 10 nM).

    • CO₂ Substrate: Prepare CO₂-saturated water by bubbling pure CO₂ gas into deionized water chilled on ice for at least 30 minutes. Maintain on ice. The concentration is approximately 30-40 mM at 4°C.[14]

    • Assay Buffer: Prepare a buffer containing a pH indicator (e.g., 100 µM Phenol Red in 20 mM Tris, pH 8.3).

    • Inhibitor Solutions: Prepare a stock solution of 4-Phenylcyclohexane-1-sulfonamide in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Instrument Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

    • Equilibrate the sample handling unit and observation cell to 25°C.

    • Set the spectrophotometer to monitor the absorbance change of the pH indicator at the appropriate wavelength (e.g., 557 nm for Phenol Red).

  • Measurement Procedure:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the other syringe with the assay buffer containing CA-IX and the desired concentration of the inhibitor. Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature before loading.

    • Initiate a "push" to rapidly mix the two solutions in the observation cell. This starts the CO₂ hydration reaction.

    • Record the change in absorbance over time (typically for 1-2 seconds). The initial slope of this curve is proportional to the enzyme's initial velocity.

    • Repeat the measurement for each inhibitor concentration, as well as a no-inhibitor control.

  • Data Analysis:

    • Calculate the initial reaction rates from the slopes of the kinetic traces.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to the appropriate dose-response equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

Protocol 2: Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of a small molecule to an immobilized protein.[15][16]

Objective: To determine the association rate constant (kₐ), dissociation rate constant (k𝘥), and the equilibrium dissociation constant (Kᴅ) for the compound binding to CA-IX.

Methodology: Surface Plasmon Resonance (SPR) [17]

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize recombinant CA-IX onto the sensor surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for a target immobilization level of ~5000-10000 response units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the immobilized protein to allow for reference subtraction.

  • Binding Analysis:

    • Use a suitable running buffer (e.g., HBS-P+ buffer, optionally containing 1% DMSO).

    • Prepare a series of dilutions of the compound in the running buffer, covering a concentration range from approximately 0.1 to 10 times the expected Kᴅ. Include a buffer-only (zero analyte) injection for double referencing.

    • Inject the compound solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in RU) in real-time. Allow sufficient time for association (e.g., 120 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

    • Between cycles, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.

    • Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the kinetic parameters kₐ (association rate) and k𝘥 (dissociation rate).

    • Calculate the equilibrium dissociation constant (Kᴅ) from the ratio of the rate constants (Kᴅ = k𝘥 / kₐ).

Protocol 3: Cellular Target Engagement Assay

This assay measures the Extracellular Acidification Rate (ECAR), which is a key indicator of cellular metabolism.[18] Inhibition of CA-IX is expected to reduce the rate of acidification of the extracellular medium.[19]

Objective: To confirm that the compound inhibits the activity of CA-IX in a cellular context.

Methodology: Extracellular Acidification Rate (ECAR) Assay [20]

  • Cell Culture:

    • Use a cancer cell line that expresses high levels of CA-IX under hypoxia (e.g., HeLa or HT-29 cells).[8][11]

    • Seed the cells into a specialized microplate (e.g., Seahorse XFp cell culture plate) at an optimized density.

    • Incubate the cells under hypoxic conditions (e.g., 1% O₂) for 24-48 hours to induce CA-IX expression.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with unbuffered assay medium (e.g., XF Base Medium supplemented with glucose and glutamine, pH 7.4).

    • Place the cell plate in a non-CO₂ incubator at 37°C to allow the cells to equilibrate.

    • Prepare solutions of the compound and a known CAI control (e.g., acetazolamide) in the assay medium.

  • Measurement:

    • Place the cell plate into an extracellular flux analyzer (e.g., Agilent Seahorse XFp).

    • Follow a protocol that first measures the basal ECAR.

    • Inject the compound (or control) into the wells and continue to monitor ECAR over time.

    • The instrument measures the rate of proton efflux from the cells into the surrounding medium, reported in mpH/min.

  • Data Analysis:

    • Normalize the ECAR data to cell number or protein content.

    • Compare the ECAR in compound-treated wells to the vehicle-treated control wells. A significant decrease in ECAR following compound addition indicates inhibition of proton efflux, consistent with CA-IX inhibition.

Data Presentation

Quantitative data from the validation experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Biochemical Inhibition and Binding Kinetics of 4-Phenylcyclohexane-1-sulfonamide

Parameter Carbonic Anhydrase IX Carbonic Anhydrase II (for selectivity)
Kᵢ (nM) (from Stopped-Flow) [Sample Value: 15.2] [Sample Value: 258.4]
Kᴅ (nM) (from SPR) [Sample Value: 18.5] [Sample Value: 295.1]
kₐ (10⁵ M⁻¹s⁻¹) [Sample Value: 2.1] [Sample Value: 1.4]
k𝘥 (10⁻³ s⁻¹) [Sample Value: 3.9] [Sample Value: 41.3]

| Selectivity Index (Kᵢ CA-II / Kᵢ CA-IX) | [Sample Value: 17.0] | N/A |

Table 2: Cellular Activity of 4-Phenylcyclohexane-1-sulfonamide (HT-29 Cells, Hypoxia)

Assay Endpoint Concentration Result
ECAR Assay % Inhibition of Basal ECAR 1 µM [Sample Value: 65%]
Proliferation Assay GI₅₀ (72h) N/A [Sample Value: 0.8 µM]

| Apoptosis Assay | % Annexin V Positive Cells | 5 µM | [Sample Value: 42%] |

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, mechanism of action for 4-Phenylcyclohexane-1-sulfonamide as a selective inhibitor of the anticancer target Carbonic Anhydrase IX. The proposed mechanism is grounded in the well-established principles of sulfonamide-based enzyme inhibition. The detailed experimental protocols provided offer a clear and robust roadmap for researchers to validate this hypothesis, from confirming direct molecular interactions and quantifying binding kinetics to assessing the downstream consequences in a cellular context. Successful validation through these methods would establish this compound as a promising lead for the development of novel anticancer therapeutics targeting the tumor microenvironment.

References

  • Del Prete, S., Vullo, D., De Luca, V., Carginale, V., di Fonzo, P., Osman, S.M., AlOthman, Z., Supuran, C.T., & Capasso, C. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]

  • Angeli, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules. [Link]

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology. [Link]

  • Gargiulo, L., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Koval, I. O., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Topal, M., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Plitzko, B., & Loesgen, S. (2018). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. Bio-protocol. [Link]

  • Svastova, E., et al. (2012). Carbonic Anhydrase IX: A hypoxia-controlled “catalyst” of cell migration. Frontiers in Physiology. [Link]

  • Wang, L., et al. (2018). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. ASSAY and Drug Development Technologies. [Link]

  • Lee, S. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Svastova, E., et al. (2004). Carbonic anhydrase IX: regulation and role in cancer. Subcellular Biochemistry. [Link]

  • Machuca, M. A., et al. (2017). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. [Link]

  • Occhipinti, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Transport. [Link]

  • Liu, C., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • Bio-protocol. (n.d.). Cell biology assays - Cellular energetics - Cancer Biology. Bio-protocol. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase 9. Wikipedia. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. [Link]

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. [Link]

  • Chen, K., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers. [Link]

  • Xia, K., et al. (2013). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology. [Link]

  • BMG Labtech. (n.d.). Assessment of extracellular acidification using a fluorescence-based assay. BMG Labtech Application Note. [Link]

  • Alterio, V., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences. [Link]

  • Stiles, K. M., & McQuade, D. T. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis. [Link]

  • Mookerjee, S. A., et al. (2015). Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate. Journal of Visualized Experiments. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Gifford Bioscience. (n.d.). SPR (Biacore) Assay. Gifford Bioscience. [Link]

  • Mookerjee, S. A., et al. (2015). Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate. ResearchGate. [Link]

  • Mboge, M. Y., et al. (2018). Targeting Carbonic Anhydrase IX Activity and Expression. Frontiers in Pharmacology. [Link]

Sources

The Enigmatic Profile of 4-Phenylcyclohexane-1-sulfonamide: An Inquiry into its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the biological activity of the chemical compound 4-Phenylcyclohexane-1-sulfonamide. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, there is a notable absence of published data detailing the synthesis, specific biological targets, mechanism of action, or therapeutic potential of this specific molecule. This guide, therefore, serves not as a compendium of established facts, but as a foundational document outlining the current void in the scientific record and proposing a logical, evidence-based framework for its future investigation. While direct information is unavailable, this paper will explore the broader context of the sulfonamide functional group and related phenylcyclohexane-containing structures to postulate potential avenues of research.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2][3] Since the discovery of the antibacterial properties of prontosil in the 1930s, the sulfonamide moiety has been a privileged scaffold in drug discovery.[1][4] Its utility extends far beyond antimicrobial agents to include diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer therapies.[5][6]

The versatility of the sulfonamide group stems from its ability to act as a key hydrogen bond donor and acceptor, its chemical stability, and the relative ease with which its derivatives can be synthesized. The biological effects of sulfonamide-containing drugs are often attributed to their ability to mimic the transition state of enzymatic reactions or to bind to specific protein targets.

The Subject of Inquiry: 4-Phenylcyclohexane-1-sulfonamide

The compound , 4-Phenylcyclohexane-1-sulfonamide, is a molecule that combines the well-established sulfonamide functional group with a phenyl-substituted cyclohexane ring. While commercially available from some chemical suppliers, there is a conspicuous lack of scientific literature detailing its biological properties. This absence suggests that it is either a novel, uninvestigated compound or that any research conducted has not been made public.

Postulated Biological Activities and Research Directions

Given the absence of direct data, a rational approach to investigating the biological activity of 4-Phenylcyclohexane-1-sulfonamide involves drawing inferences from structurally related compounds.

Potential as an Enzyme Inhibitor

Many sulfonamide-containing drugs exert their effects by inhibiting specific enzymes. A key example is the inhibition of dihydropteroate synthase in bacteria, which is the basis for the antibacterial action of sulfa drugs.

A promising area of investigation for 4-Phenylcyclohexane-1-sulfonamide could be its potential as an inhibitor of enzymes where a hydrophobic pocket could accommodate the phenylcyclohexane moiety.

  • Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[5] The non-aromatic nature of the cyclohexane ring to which the sulfonamide is attached in our target molecule presents an interesting structural variation from typical CA inhibitors.

  • Cyclooxygenase (COX) Enzymes: Certain sulfonamide derivatives, like celecoxib, are selective COX-2 inhibitors used as anti-inflammatory agents.[4] The lipophilic phenylcyclohexane group could potentially interact with the hydrophobic channel of COX enzymes.

  • Proteases: The sulfonamide group can act as a transition-state analog for peptide bond hydrolysis, making it a viable scaffold for protease inhibitors.

Exploration in Central Nervous System (CNS) Disorders

The lipophilicity imparted by the phenylcyclohexane group may allow for penetration of the blood-brain barrier, suggesting potential applications in CNS disorders. Research into other sulfonamide derivatives has shown activity as anticonvulsants and antidepressants.

Fungicidal Activity

A patent for 2-pyrazoleamide cyclohexane sulfonamide compounds has demonstrated their utility as agricultural fungicides. This suggests that the cyclohexane sulfonamide scaffold, in general, may possess antifungal properties.

Proposed Experimental Workflow for Biological Characterization

To elucidate the biological activity of 4-Phenylcyclohexane-1-sulfonamide, a systematic, multi-tiered screening approach is recommended. The following workflow outlines a potential research plan.

Caption: Proposed experimental workflow for the biological characterization of 4-Phenylcyclohexane-1-sulfonamide.

Conclusion

The biological activity of 4-Phenylcyclohexane-1-sulfonamide remains an uncharted area of scientific inquiry. The absence of published data presents a unique opportunity for novel research and discovery. Based on the well-established and diverse bioactivities of the sulfonamide scaffold and related cyclic structures, a systematic investigation into the properties of this compound is warranted. The proposed experimental workflow provides a roadmap for researchers to explore its potential as a novel therapeutic agent or biological probe. Future studies are essential to move 4-Phenylcyclohexane-1-sulfonamide from a chemical entity to a molecule with a defined biological profile.

References

  • Vertex AI Search. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed.
  • Google Patents. CN108440412B - A kind of 2-pyrazoleamide cyclohexane sulfonamide compound, preparation method and application thereof.
  • Vertex AI Search. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Vertex AI Search. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed.
  • Vertex AI Search. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Vertex AI Search. Synthesis and biological evaluation of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed.
  • DOI. Treatment of pain with dual fatty acid amide hydrolase (FAAH) enzyme and human soluble epoxide hydrolase (sEH) enzyme inhibitors: Interlinking the endocannabinoid system.
  • Vertex AI Search. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PMC - NIH.
  • Biosynth. 4-Phenylcyclohexane-1-sulfonamide | 1249783-96-7 | ZZB78396.
  • Vertex AI Search. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Wikipedia. Sulfonamide (medicine).
  • Vertex AI Search. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing).
  • Vertex AI Search. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed.
  • YouTube. Sulfonamides: Mechanism of action.
  • Indian Journal of Pharmaceutical Sciences. biological-activities-of-sulfonamides.pdf.
  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • PMC - NIH. Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic.
  • Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review.

Sources

The Structure-Activity Relationship of 4-Phenylcyclohexane-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Non-Classical Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured in a vast array of therapeutic agents with applications ranging from antibacterial and antiviral to anticancer and anti-inflammatory.[1] Historically, the focus of structure-activity relationship (SAR) studies has been predominantly on aromatic sulfonamides. However, the exploration of non-aromatic and alicyclic sulfonamide scaffolds, such as 4-phenylcyclohexane-1-sulfonamide, represents a promising frontier in the quest for novel therapeutic agents with improved selectivity and pharmacological profiles.

This technical guide provides an in-depth analysis of the potential structure-activity relationships of the 4-phenylcyclohexane-1-sulfonamide core. While comprehensive SAR studies on this specific scaffold are still emerging, this document synthesizes existing knowledge on related cycloalkyl and phenyl-containing sulfonamides to offer a predictive framework for researchers, scientists, and drug development professionals. We will delve into the critical structural components of the molecule, propose hypothetical SAR trends, and outline experimental protocols for the synthesis and biological evaluation of novel derivatives.

The 4-Phenylcyclohexane-1-sulfonamide Core: A Tripartite Pharmacophore

The 4-phenylcyclohexane-1-sulfonamide scaffold can be dissected into three key components, each offering unique opportunities for modification to modulate biological activity:

  • The Phenyl Ring: A versatile handle for introducing a wide range of substituents to probe interactions with biological targets.

  • The Cyclohexane Ring: A non-aromatic, conformationally flexible linker that influences the spatial orientation of the phenyl and sulfonamide groups.

  • The Sulfonamide Group: A critical pharmacophore known to interact with various enzyme active sites, particularly those containing a zinc ion.

The interplay between these three components dictates the overall physicochemical properties and biological activity of the molecule.

Hypothetical Structure-Activity Relationships

Based on established principles of sulfonamide SAR and limited data on related structures, we can postulate the following SAR trends for the 4-phenylcyclohexane-1-sulfonamide core. It is crucial to note that these are proposed starting points for investigation and require experimental validation.

Modifications of the Phenyl Ring

Substituents on the phenyl ring can significantly impact potency and selectivity by influencing electronic properties, lipophilicity, and steric interactions with the target protein.

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the pKa of the sulfonamide nitrogen and modulate the overall electronic character of the molecule, which can be critical for target binding.

  • Steric and Lipophilic Effects: The size and position (ortho, meta, para) of substituents will influence how the phenyl ring fits into a binding pocket. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance. Increased lipophilicity can enhance membrane permeability but may also lead to off-target effects and reduced solubility.

Table 1: Postulated SAR of Phenyl Ring Modifications

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale
Para (4-position)Small, lipophilic (e.g., -Cl, -CH₃)Potential for increased potencyMay occupy a hydrophobic pocket in the target protein.
Hydrogen bond donors/acceptors (e.g., -OH, -NH₂)May enhance binding affinity and selectivityCan form specific hydrogen bonds with amino acid residues.
Meta (3-position)VariousVariable, target-dependentCan influence the orientation of the para-substituent.
Ortho (2-position)Bulky groupsLikely to decrease activityMay cause steric clashes with the cyclohexane ring or the target protein.
The Role of the Cyclohexane Ring

The cyclohexane ring is not merely a passive linker; its stereochemistry and substitution pattern are critical determinants of the molecule's three-dimensional shape and, consequently, its biological activity.

  • Stereochemistry: The 4-phenylcyclohexane-1-sulfonamide core can exist as cis and trans isomers. The relative orientation of the phenyl and sulfonamide groups will profoundly affect how the molecule presents itself to its biological target. It is highly probable that one isomer will be significantly more active than the other.

  • Ring Conformation: The cyclohexane ring exists predominantly in a chair conformation. Substituents on the ring can influence the conformational equilibrium and the axial/equatorial positioning of the phenyl and sulfonamide moieties.

  • Substitution on the Cyclohexane Ring: Introducing substituents on the cyclohexane ring can provide additional points of interaction with the target, modulate lipophilicity, and fine-tune the molecule's conformation.

In a study of cycloalkylamide derivatives as enzyme inhibitors, it was observed that a cyclohexane ring was a favorable size for achieving reasonable inhibitory potency.[2][3] This underscores the importance of the six-membered ring in the 4-phenylcyclohexane-1-sulfonamide scaffold.

Modifications of the Sulfonamide Group

The sulfonamide group is a key hydrogen bond donor and acceptor and is often involved in coordinating to metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases.[4]

  • N-Substitution: Substitution on the sulfonamide nitrogen (R' in -SO₂NHR') is a common strategy in sulfonamide drug design.

    • Primary Sulfonamides (-SO₂NH₂): Often exhibit strong inhibitory activity against carbonic anhydrases.

    • Secondary Sulfonamides (-SO₂NHR'): The nature of the R' group can be varied to achieve selectivity for different targets. Introducing heterocyclic or other functional groups can lead to additional interactions with the target protein.

  • Bioisosteric Replacement: In some cases, the sulfonamide group can be replaced with other acidic functional groups (e.g., carboxylic acid, tetrazole), although this would fundamentally alter the core structure.

Potential Biological Targets and Therapeutic Applications

Given the broad biological activity of sulfonamides, the 4-phenylcyclohexane-1-sulfonamide scaffold holds promise in several therapeutic areas.

Anticancer Activity

Many sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization.[5][6] The 4-phenylcyclohexane-1-sulfonamide core, with its lipophilic nature, may favor activity against solid tumors.

  • Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are attractive targets for anticancer therapy.[4] The sulfonamide moiety is a well-established zinc-binding group for inhibiting these enzymes. The phenylcyclohexane portion of the molecule could potentially confer isoform selectivity by interacting with regions outside the active site.

cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Therapeutic Intervention Hypoxia Hypoxia CA_IX Carbonic Anhydrase IX (CA IX) Hypoxia->CA_IX Upregulates Acidosis Acidosis Proliferation_Survival Cell Proliferation & Survival Acidosis->Proliferation_Survival Contributes to pH_Regulation Intracellular pH Regulation CA_IX->pH_Regulation Maintains Alkaline pHi Apoptosis Apoptosis CA_IX->Apoptosis Inhibition leads to pH_Regulation->Proliferation_Survival Promotes Sulfonamide_Inhibitor 4-Phenylcyclohexane-1-sulfonamide Derivative Sulfonamide_Inhibitor->CA_IX Inhibits

Caption: Proposed mechanism of anticancer action via CA IX inhibition.

Enzyme Inhibition

The sulfonamide moiety is a versatile enzyme inhibitor scaffold.[4] Beyond carbonic anhydrases, derivatives of 4-phenylcyclohexane-1-sulfonamide could be designed to target other enzyme classes, such as:

  • Kinases: By designing derivatives that can interact with the ATP-binding site.

  • Proteases: The scaffold could be elaborated to incorporate features that interact with the active site of various proteases.

Experimental Protocols

General Synthesis of 4-Phenylcyclohexane-1-sulfonamide Derivatives

A general and flexible synthetic route is essential for exploring the SAR of the 4-phenylcyclohexane-1-sulfonamide core. The following is a proposed synthetic scheme.

Start 4-Phenylcyclohexanone Step1 Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) Start->Step1 Step3 Alternative Route: Sulfonylation of 4-Phenylcyclohexanethiol Start->Step3 Intermediate1 4-Phenylcyclohexylamine Step1->Intermediate1 Step2 Sulfonylation (ArSO2Cl, Base) Intermediate1->Step2 Product N-Aryl-4-phenylcyclohexane- 1-sulfonamide Step2->Product Intermediate2 4-Phenylcyclohexane- 1-sulfonyl chloride Step3->Intermediate2 Step4 Amination (R'NH2) Intermediate2->Step4 Final_Product 4-Phenylcyclohexane-1- sulfonamide Derivative Step4->Final_Product

Caption: Proposed synthetic routes to 4-phenylcyclohexane-1-sulfonamide derivatives.

Step-by-Step Protocol (Hypothetical):

  • Synthesis of 4-Phenylcyclohexane-1-sulfonyl chloride:

    • To a solution of 4-phenylcyclohexanethiol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., chlorine in the presence of water) at a controlled temperature (e.g., 0 °C).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure to obtain the crude sulfonyl chloride. This intermediate may be used directly in the next step.

  • Synthesis of 4-Phenylcyclohexane-1-sulfonamide:

    • Dissolve the crude 4-phenylcyclohexane-1-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

    • Add this solution dropwise to a cooled (0 °C) solution of ammonia or a primary/secondary amine in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

In Vitro Biological Evaluation

1. Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized 4-phenylcyclohexane-1-sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO₂.

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Inhibition Assay: In a 96-well plate, add the enzyme, buffer, and various concentrations of the test compounds.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate and monitor the formation of the product (4-nitrophenolate) by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: Determine the IC₅₀ and/or Kᵢ values for each compound against each CA isoform.

Conclusion and Future Directions

The 4-phenylcyclohexane-1-sulfonamide scaffold represents a departure from classical aromatic sulfonamides and offers exciting opportunities for the development of novel therapeutic agents. The key to unlocking its full potential lies in a systematic exploration of its structure-activity relationships. This guide has provided a foundational framework for such an endeavor, outlining the critical structural components for modification, postulating potential SAR trends, and detailing essential experimental protocols.

Future research should focus on the stereoselective synthesis of cis and trans isomers to elucidate the impact of stereochemistry on biological activity. A comprehensive screening of derivatives against a panel of cancer cell lines and a diverse set of enzymes will be crucial in identifying promising lead compounds. Subsequent optimization of these leads, guided by the SAR principles discussed herein, could pave the way for a new class of highly effective and selective drugs.

References

  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules. 2020 May; 25(10): 2384.
  • 4-Phenylcyclohexane-1-sulfonamide | 1249783-96-7. Biosynth.
  • Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Molecules. 2020 Nov; 25(21): 5202.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Rel
  • Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry. 2008 Apr 15;16(8):4697-707.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2023 Jan; 28(11): 4529.
  • Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews. 2007 Jan;27(1):1-47.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic chemistry. 2020 Nov 1;104:104279.
  • Synthesis and anti-cancer activities of new sulfonamides 4-substituted-triazolyl nucleosides. Bioorganic & medicinal chemistry letters. 2017 May 1;27(9):1891-5.
  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of medicinal chemistry. 1995 Apr 14;38(8):1299-310.
  • Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
  • Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Journal of medicinal chemistry. 2011 Mar 24;54(6):1646-60.
  • Structure-activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Journal of medicinal chemistry. 2011 Mar 24;54(6):1646-60.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Current medicinal chemistry. 2016;23(14):1393-411.
  • Sulfonamide derivative and medicinal use thereof.
  • Aromatic sulphonamides derivatives that inhibits pdi a1, their synthesis and use.
  • Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. European Journal of Medicinal Chemistry. 2023 Apr 6:115337.
  • Sulfonamide derivatives: Synthesis and applications.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British journal of pharmacology. 2014 Oct;171(20):4691-708.
  • Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][5][7]diazepine ring system. Bioorganic & medicinal chemistry. 2016 Jun 15;24(12):2758-66.

  • Structural–activity relationship (SAR) of 4-quinolone derivatives.
  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European journal of medicinal chemistry. 2021 Oct 15;222:113579.

Sources

An In-Depth Technical Guide to 4-Phenylcyclohexane-1-sulfonamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Comprehensive searches of the current scientific literature have revealed a significant scarcity of specific research focused on the synthesis, biological evaluation, and structure-activity relationships of 4-Phenylcyclohexane-1-sulfonamide derivatives. While the core molecule is commercially available, dedicated studies on its analogs are not readily found in the public domain.[1] Therefore, to provide a valuable and data-rich technical guide for researchers in drug development, this document will focus on the broader, yet highly relevant, class of phenylsulfonamide and cycloalkane-sulfonamide derivatives . The principles, synthetic methodologies, and biological activities discussed herein are directly applicable to the hypothetical exploration of 4-Phenylcyclohexane-1-sulfonamide analogs and will serve as a foundational guide for any future research in this specific area.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂NHR') is a cornerstone of modern medicinal chemistry.[2][3] Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide, this versatile scaffold has been incorporated into a vast array of therapeutic agents with a wide spectrum of biological activities. These include antibacterial, anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[4][5] The enduring appeal of the sulfonamide moiety lies in its unique physicochemical properties, its ability to act as a bioisostere for other functional groups, and the relative ease with which its derivatives can be synthesized and modified.[2]

This guide will delve into the synthesis, biological activities, and structure-activity relationships of phenylsulfonamide and cycloalkane-sulfonamide derivatives, providing a robust framework for the rational design and development of novel therapeutic agents based on these scaffolds.

Core Synthetic Methodologies

The synthesis of sulfonamide derivatives is a well-established field in organic chemistry, with several reliable methods for the formation of the sulfonamide bond. The most common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.

General Synthesis of N-Substituted Phenylsulfonamides

A prevalent method for the synthesis of N-substituted phenylsulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride.

Experimental Protocol: Synthesis of N-Aryl-Benzenesulfonamides

  • Dissolution: Dissolve the desired aniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq.), to the solution to act as an acid scavenger.

  • Sulfonyl Chloride Addition: Slowly add the corresponding benzenesulfonyl chloride (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-benzenesulfonamide.

cluster_reactants Reactants cluster_products Products Aniline Substituted Aniline Product N-Aryl-Benzenesulfonamide Aniline->Product Nucleophilic Attack BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Product Base Base (e.g., TEA) Byproduct Triethylammonium Chloride Base->Byproduct Acid Scavenging Solvent Aprotic Solvent (e.g., DCM)

Caption: General reaction scheme for the synthesis of N-aryl-benzenesulfonamides.

Biological Activities and Therapeutic Targets

The structural diversity of sulfonamide derivatives has led to their investigation against a wide range of biological targets. Two of the most prominent areas of research are their use as anticancer agents and as inhibitors of carbonic anhydrases.

Anticancer Activity

Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms.[2][6] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases, kinases, and matrix metalloproteinases.[5]

Cytotoxicity of Novel Arylsulfonamide Derivatives

A study on novel arylsulfonamide derivatives demonstrated significant cytotoxic activity against various cancer cell lines.[2] The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

CompoundA875 (Human Melanoma) IC₅₀ (µg/mL)HepG2 (Human Liver Cancer) IC₅₀ (µg/mL)MARC145 (Monkey Kidney Cells) IC₅₀ (µg/mL)
10l 7.89 ± 0.926.45 ± 0.815.23 ± 0.67
10p 6.54 ± 0.755.12 ± 0.594.87 ± 0.55
10q 4.19 ± 0.783.55 ± 0.632.95 ± 0.78
10r 5.33 ± 0.614.76 ± 0.533.98 ± 0.49
5-FU (Control) 12.5 ± 1.315.2 ± 1.8>20
Data adapted from a study on novel arylsulfonamide-inspired molecules.[2]

Notably, compound 10q , which incorporates a carbazole moiety, exhibited the most potent inhibitory activity across all tested cell lines, with IC₅₀ values significantly lower than the standard anticancer drug 5-fluorouracil (5-FU).[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamide derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Sulfonamide Derivatives Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 RemoveSupernatant Remove Supernatant Incubate3->RemoveSupernatant AddDMSO Add DMSO RemoveSupernatant->AddDMSO ReadAbsorbance Measure Absorbance at 490 nm AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 Values ReadAbsorbance->CalculateIC50

Caption: Workflow for determining the cytotoxicity of sulfonamide derivatives using the MTT assay.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development.[4] Sulfonamides are a well-established class of CA inhibitors.[7]

Inhibition of Human Carbonic Anhydrase Isoforms

A series of N-phenylsulfonamide derivatives were synthesized and evaluated for their inhibitory activity against several human CA isoforms.[7]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
2 >1000033.5 ± 0.38
8 45.7 ± 0.46128.6 ± 11.2
Data from a study on N-phenylsulfonamide derivatives as enzyme inhibitors.[7]

Compound 8 demonstrated potent inhibition of hCA I, while compound 2 was a more effective inhibitor of hCA II.[7] This highlights the potential for designing isoform-selective CA inhibitors by modifying the substitution pattern on the phenylsulfonamide scaffold.

Mechanism of Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO₂NH₂) is crucial for CA inhibition. The sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.

cluster_binding Inhibitor Binding CA_Active_Site Carbonic Anhydrase Active Site (with Zn²⁺) Inhibited_Complex Inhibited Enzyme-Inhibitor Complex CA_Active_Site->Inhibited_Complex Coordination of -SO₂NH₂ to Zn²⁺ Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Inhibited_Complex

Caption: Simplified diagram illustrating the binding of a sulfonamide inhibitor to the active site of carbonic anhydrase.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

Key SAR Insights for Phenylsulfonamide Derivatives:

  • Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl ring can modulate the acidity of the sulfonamide proton and influence binding to the target enzyme. Electron-withdrawing groups can enhance acidity and, in some cases, increase inhibitory potency.

  • N-Substitution on the Sulfonamide: The group attached to the sulfonamide nitrogen plays a critical role in determining the overall pharmacological profile. Bulky or heterocyclic substituents can introduce additional interactions with the target protein, leading to enhanced affinity and selectivity. For instance, in the context of antibacterial sulfonamides, the presence of a heterocyclic ring at the N1 position is often associated with increased potency.[8]

Future Directions and Conclusion

The phenylsulfonamide and cycloalkane-sulfonamide scaffolds continue to be fertile ground for the discovery of novel therapeutic agents. While the specific area of 4-Phenylcyclohexane-1-sulfonamide derivatives remains largely unexplored, the principles and methodologies outlined in this guide provide a solid foundation for future investigations.

Future research in this area could focus on:

  • Synthesis and Screening: The synthesis of a focused library of 4-Phenylcyclohexane-1-sulfonamide analogs with diverse substitutions on the phenyl ring and the sulfonamide nitrogen, followed by screening against a panel of biological targets.

  • Computational Modeling: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the binding modes and activities of novel derivatives and to guide their design.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which any active compounds exert their biological effects.

References

  • Kachaeva, M. V., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry, 74, 286-294. Available from: [Link]

  • American Chemical Society. (2025). Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. ACS Fall 2025.
  • Goulet, S., et al. (2001). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. Journal of Medicinal Chemistry, 44(18), 3021-3026. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(3), 987. Available from: [Link]

  • Gül, H. İ., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available from: [Link]

  • de Paula, R. F., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 19(11), 17615-17636. Available from: [Link]

  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Available from: [Link]

  • Cannon, K. C., et al. (2015). Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. International Journal of Chemistry, 7(2). Available from: [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9635-9654. Available from: [Link]

  • YR Pharma Tube. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. YouTube. Available from: [Link]

Sources

Spectroscopic Characterization of 4-Phenylcyclohexane-1-sulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-Phenylcyclohexane-1-sulfonamide

4-Phenylcyclohexane-1-sulfonamide is a bifunctional organic molecule featuring a saturated carbocyclic core, an aromatic moiety, and a sulfonamide group. Its molecular formula is C₁₂H₁₇NO₂S, with a molecular weight of approximately 239.34 g/mol . This compound serves as a valuable building block in medicinal chemistry and materials science, where the distinct properties of the phenyl, cyclohexane, and sulfonamide components can be exploited for the rational design of novel therapeutics and functional materials. The sulfonamide functional group, in particular, is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and anticonvulsant drugs.

Accurate and unambiguous structural confirmation is a critical prerequisite for any application. This guide provides a comprehensive overview of the analytical methodologies used to characterize 4-Phenylcyclohexane-1-sulfonamide, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting spectral data to build a complete and validated structural profile of the molecule.

Molecular Structure and Spectroscopic Implications

The structure of 4-Phenylcyclohexane-1-sulfonamide presents several key features that will give rise to characteristic signals in its spectra:

  • The Phenyl Group: A monosubstituted benzene ring, which will produce distinct signals in the aromatic region of the NMR spectra and characteristic absorption bands in the IR spectrum.

  • The Cyclohexane Ring: A saturated six-membered ring that can exist in different conformations. The protons on this ring will exhibit complex splitting patterns in the ¹H NMR spectrum due to their diastereotopic nature.

  • The Sulfonamide Group (-SO₂NH₂): This functional group has highly characteristic vibrational modes in the IR spectrum. The exchangeable protons of the NH₂ group can sometimes be observed in the ¹H NMR spectrum, depending on the solvent and experimental conditions.

The following sections will detail how each spectroscopic technique interrogates these structural features to provide a piece of the puzzle, which, when combined, will confirm the molecule's identity and purity.

Section 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Theoretical Principles

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the frequencies at which different nuclei absorb energy (resonate), we can gain information about their chemical environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the splitting pattern (multiplicity) in ¹H NMR reveals the number of neighboring protons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-Phenylcyclohexane-1-sulfonamide.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

      • Causality: The choice of solvent is critical. CDCl₃ is a common choice for general organic compounds. However, DMSO-d₆ is often preferred for sulfonamides as its polarity helps in solubilizing the compound and, being a hydrogen bond acceptor, it slows down the exchange rate of the NH₂ protons, making them more likely to be observed as a distinct signal in the ¹H NMR spectrum.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum of 4-Phenylcyclohexane-1-sulfonamide is expected to show several distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.20-7.40 ppm , integrating to 5 protons. These protons are on the monosubstituted benzene ring.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet that could appear between δ 4.5-5.5 ppm , integrating to 2 protons. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. In a solvent like CDCl₃, this signal may be very broad or not observed at all due to rapid exchange.

  • Cyclohexane Protons (CH):

    • The proton at the C4 position (attached to the phenyl group) and the proton at the C1 position (attached to the sulfonamide group) will be deshielded and appear as complex multiplets. Their predicted chemical shifts would be in the range of δ 2.5-3.2 ppm .

    • The remaining eight protons on the cyclohexane ring (at C2, C3, C5, and C6) will appear as a series of overlapping multiplets in the upfield region, typically between δ 1.2-2.2 ppm . The axial and equatorial protons are chemically non-equivalent and will show complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

  • Aromatic Carbons (Phenyl Group):

    • The quaternary carbon attached to the cyclohexane ring (C-ipso) is expected around δ 145-148 ppm .

    • The two ortho carbons (C-ortho) are predicted to be in the region of δ 128-130 ppm .

    • The two meta carbons (C-meta) are expected around δ 126-128 ppm .

    • The para carbon (C-para) is predicted to be in the region of δ 125-127 ppm .

  • Cyclohexane Carbons:

    • The carbon attached to the sulfonamide group (C1) will be significantly deshielded and is expected around δ 55-60 ppm .

    • The carbon attached to the phenyl group (C4) is predicted to be in the range of δ 40-45 ppm .

    • The remaining cyclohexane carbons (C2, C3, C5, C6) will appear in the aliphatic region, between δ 25-35 ppm .

Data Summary: Predicted NMR Assignments
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl (C₆H₅)7.20 - 7.40 (m, 5H)~146 (ipso), ~129 (ortho), ~127 (meta), ~126 (para)
Sulfonamide (NH₂)4.5 - 5.5 (br s, 2H)-
Cyclohexane (CH-SO₂)2.8 - 3.2 (m, 1H)55 - 60
Cyclohexane (CH-Ph)2.5 - 2.9 (m, 1H)40 - 45
Cyclohexane (CH₂)1.2 - 2.2 (m, 8H)25 - 35
Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR Acquire ¹H Spectrum Tube->H1_NMR Insert into Spectrometer C13_NMR Acquire ¹³C Spectrum H1_NMR->C13_NMR Processing Fourier Transform & Phasing C13_NMR->Processing Analysis Analyze Chemical Shifts, Integration & Multiplicity Processing->Analysis Structure Structure Elucidation Analysis->Structure IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_interp Spectral Interpretation Sample Mix Compound with KBr Powder Press Press into Transparent Pellet Sample->Press Background Acquire Background Spectrum Press->Background Place in Spectrometer SampleSpec Acquire Sample Spectrum Background->SampleSpec PeakID Identify Characteristic Absorption Bands SampleSpec->PeakID FuncGroup Assign Functional Groups PeakID->FuncGroup Confirmation Confirm Structural Features FuncGroup->Confirmation

Caption: Workflow for IR spectroscopic analysis.

Section 3: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Theoretical Principles

In a mass spectrometer, a sample is first vaporized and then ionized. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides. The ionized molecules (and their fragments) are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The resulting mass spectrum is a plot of ion intensity versus m/z.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of 4-Phenylcyclohexane-1-sulfonamide (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid) is often added to promote protonation in positive ion mode.

      • Causality: ESI requires the analyte to be in solution. The acidic modifier helps in the formation of the protonated molecule [M+H]⁺, which is the primary ion observed for sulfonamides in positive ESI-MS. [1]

  • Data Acquisition:

    • The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • A high voltage is applied to the infusion needle, creating a fine spray of charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

    • The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the ion of interest (e.g., the [M+H]⁺ ion) is selected, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the m/z of the resulting fragment ions are measured.

Spectral Interpretation (Predicted)
  • Molecular Ion Peak: The molecular weight of 4-Phenylcyclohexane-1-sulfonamide is 239.34. In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at m/z 240.1 .

  • Fragmentation Pattern: Sulfonamides exhibit characteristic fragmentation patterns. [2][3]Common fragmentation pathways for the [M+H]⁺ ion of 4-Phenylcyclohexane-1-sulfonamide would likely involve:

    • Loss of SO₂ (Sulfur Dioxide): A neutral loss of 64 Da is a common fragmentation pathway for sulfonamides, leading to a fragment ion at m/z 176.0 . [4]This often occurs via a rearrangement.

    • Cleavage of the C-S Bond: Fission of the bond between the cyclohexane ring and the sulfur atom can lead to the formation of the phenylcyclohexyl cation at m/z 159.1 and the loss of SO₂NH₂ as a neutral fragment.

    • Cleavage of the S-N Bond: This cleavage can result in the formation of the phenylcyclohexylsulfonyl cation at m/z 223.1 .

Data Summary: Predicted Mass Spectrometry Data
m/z (Predicted) Proposed Identity
240.1[M+H]⁺ (Protonated Molecule)
176.0[M+H - SO₂]⁺
159.1[C₁₂H₁₅]⁺ (Phenylcyclohexyl cation)
Diagram: Proposed MS Fragmentation

MS_Fragmentation M_H [M+H]⁺ m/z = 240.1 Frag1 [M+H - SO₂]⁺ m/z = 176.0 M_H->Frag1 - SO₂ (64 Da) Frag2 [C₁₂H₁₅]⁺ m/z = 159.1 M_H->Frag2 - SO₂NH₂ (81 Da)

Sources

Unlocking the Therapeutic Potential of 4-Phenylcyclohexane-1-sulfonamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide scaffold represents a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse mechanisms of action. This in-depth technical guide focuses on the largely uncharacterized compound, 4-Phenylcyclohexane-1-sulfonamide. While direct biological data for this specific molecule is not publicly available, its structural features suggest several plausible and compelling therapeutic targets. This document provides a comprehensive, experience-driven framework for the systematic investigation of these potential targets. We will delve into the scientific rationale behind prioritizing certain target classes, provide detailed, self-validating experimental protocols for target validation, and present a logical workflow for elucidating the therapeutic promise of this novel chemical entity.

Introduction: The Sulfonamide Moiety as a Versatile Pharmacophore

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern pharmacology. Since the discovery of the antibacterial properties of sulfanilamide, this versatile moiety has been incorporated into drugs targeting a wide range of diseases.[1] The therapeutic diversity of sulfonamides stems from their ability to act as bioisosteres for other functional groups and to engage in key interactions with various enzyme active sites.[2] Clinically approved sulfonamides include antibacterial agents, diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer therapies.[3]

The subject of this guide, 4-Phenylcyclohexane-1-sulfonamide, presents an intriguing chemical structure. The presence of the core sulfonamide group immediately suggests the potential for interaction with well-established sulfonamide-binding proteins. The phenylcyclohexane substituent, however, introduces a bulky, lipophilic component that will significantly influence its pharmacokinetic properties and target specificity compared to more traditional, smaller sulfonamide drugs. This guide will therefore focus on a rational, hypothesis-driven approach to identifying and validating the most probable therapeutic targets for this novel compound.

Physicochemical Properties and Initial Assessment

A foundational step in the evaluation of any new chemical entity is the characterization of its physicochemical properties. These parameters are critical for predicting its drug-like potential, including absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyPredicted/Measured ValueImplication for Drug Development
Molecular Weight 239.34 g/mol [4]Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilicSuggests good membrane permeability, but may also indicate potential for non-specific binding and lower solubility.
pKa The sulfonamide proton is weakly acidic.[5]Influences solubility and ionization state at physiological pH, which can affect target binding and cell penetration.
Aqueous Solubility To be determined experimentallyA critical parameter for formulation and in vitro assay development. Poor solubility is a common challenge for sulfonamide derivatives.[6]

Protocol 1: Determination of Aqueous Solubility

  • Prepare a stock solution of 4-Phenylcyclohexane-1-sulfonamide in a suitable organic solvent (e.g., DMSO).

  • Add aliquots of the stock solution to a buffered aqueous solution (e.g., PBS, pH 7.4) at a constant temperature (e.g., 25°C).

  • After a defined equilibration period (e.g., 24 hours) with constant agitation, centrifuge the samples to pellet any undissolved compound.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The highest measured concentration represents the kinetic aqueous solubility.

Hypothesized Therapeutic Targets and Validation Strategies

Based on the extensive literature on sulfonamide-based drugs, we can postulate several high-probability therapeutic targets for 4-Phenylcyclohexane-1-sulfonamide.

Carbonic Anhydrases (CAs)

Rationale: The sulfonamide moiety is a classic zinc-binding group that potently inhibits various isoforms of carbonic anhydrase.[6] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in a range of physiological and pathological processes, including pH regulation, glaucoma, and tumorigenesis.[7][8] The expression of specific CA isoforms, such as CA IX and XII, is upregulated in many cancers, making them attractive targets for anticancer therapy.[8][9] The bulky phenylcyclohexane group of our compound of interest could confer isoform selectivity.

Experimental Workflow for CA Inhibition Screening:

CA_Workflow cluster_screening Initial Screening cluster_validation Validation & Selectivity cluster_cellular Cellular Activity A Compound Library (including 4-Phenylcyclohexane-1-sulfonamide) C In vitro CA Activity Assay (Esterase Assay) A->C B Carbonic Anhydrase Isoform Panel (e.g., CA I, II, IX, XII) B->C D Determine IC50 values for active isoforms C->D E Assess Isoform Selectivity Profile D->E F Select Cancer Cell Lines Expressing Target CA Isoform E->F G Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) F->G H Confirm Target Engagement in Cells (e.g., CETSA) G->H COX2_Workflow cluster_in_vitro In Vitro Enzyme Assays cluster_selectivity Selectivity Determination cluster_cellular_validation Cell-Based Validation A Compound of Interest C COX Activity Assay (e.g., Oxygen Consumption or Prostaglandin Quantification) A->C B Purified COX-1 and COX-2 Enzymes B->C D Calculate IC50 for COX-1 and COX-2 C->D E Determine COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) D->E F Cell-Based Assay (e.g., LPS-stimulated Macrophages) E->F G Measure Prostaglandin E2 (PGE2) Production (ELISA) F->G

Caption: Workflow for the evaluation of COX-2 inhibitory activity and selectivity.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

  • Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored in the presence of arachidonic acid.

  • Reagents: Purified human COX-1 and COX-2 enzymes, arachidonic acid, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the test compound.

  • Procedure:

    • In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

    • Add various concentrations of 4-Phenylcyclohexane-1-sulfonamide (and a known selective inhibitor like celecoxib as a positive control).

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Monitor the change in absorbance at 590 nm.

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index.

Dihydropteroate Synthase (DHPS)

Rationale: The foundational therapeutic application of sulfonamides is as antibacterial agents that competitively inhibit DHPS, an enzyme crucial for folic acid synthesis in bacteria. [5][10]This pathway is absent in humans, who obtain folate from their diet, providing a basis for selective toxicity. [10]For 4-Phenylcyclohexane-1-sulfonamide to be an effective antibacterial, its structure must mimic that of the natural DHPS substrate, p-aminobenzoic acid (PABA). [11]The presence of the phenyl group could potentially fit into the PABA-binding pocket of the enzyme.

Experimental Workflow for DHPS Inhibition and Antibacterial Screening:

DHPS_Workflow cluster_enzyme_assay Enzymatic Assay cluster_antibacterial_screening Antibacterial Activity cluster_mechanism Mechanism of Action A Compound of Interest C DHPS Activity Assay (e.g., Spectrophotometric) A->C B Recombinant DHPS Enzyme B->C D Panel of Bacterial Strains (Gram-positive and Gram-negative) C->D E Minimum Inhibitory Concentration (MIC) Determination D->E F Folate Pathway Rescue Experiments (Supplement with Folic Acid) E->F G Time-Kill Kinetics E->G

Caption: Workflow for assessing DHPS inhibition and antibacterial activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials: Bacterial strains (e.g., E. coli, S. aureus), appropriate growth medium (e.g., Mueller-Hinton broth), 96-well microplates, and the test compound.

  • Procedure:

    • Prepare a two-fold serial dilution of 4-Phenylcyclohexane-1-sulfonamide in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the bacterial strain.

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that inhibits bacterial growth.

Conclusion and Future Directions

4-Phenylcyclohexane-1-sulfonamide is a novel, uncharacterized molecule with significant therapeutic potential owing to its core sulfonamide structure. This guide has outlined a rational and systematic approach to exploring its most probable therapeutic targets: carbonic anhydrases, COX-2, and dihydropteroate synthase. The provided experimental workflows and detailed protocols offer a clear and robust pathway for researchers to begin to unravel the biological activity of this compound.

Positive results in any of these initial screening cascades will necessitate further, more in-depth studies, including:

  • Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR) and improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of disease (e.g., cancer xenograft models, inflammatory models, or infection models).

  • Toxicology and Safety Pharmacology: A comprehensive assessment of the compound's safety profile.

By following the structured approach detailed in this guide, the scientific community can efficiently and effectively determine the therapeutic value of 4-Phenylcyclohexane-1-sulfonamide and potentially uncover a new lead compound for the development of novel medicines.

References

  • An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1997). PubMed. Retrieved January 19, 2026, from [Link]

  • Dihydropteroate synthase inhibitor. (2025). Wikipedia. Retrieved January 19, 2026, from [Link]

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2018). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. (2020). IBBR Publications. Retrieved January 19, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Retrieved January 19, 2026, from [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025). MDPI. Retrieved January 19, 2026, from [Link]

  • biological-activities-of-sulfonamides.pdf. (2005). Indian Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (2009). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • What are DHPS inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Springer. Retrieved January 19, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models. (2001). PubMed. Retrieved January 19, 2026, from [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Toward the Identification of Novel Carbonic Anhydrase XIV Inhibitors using 3D-QSAR Pharmacophore Model, Virtual Screen. (2015). Ingenta Connect. Retrieved January 19, 2026, from [Link]

  • COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025). PubMed. Retrieved January 19, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2016). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. (2003). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2016). Brieflands. Retrieved January 19, 2026, from [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 4-Phenylcyclohexane-1-sulfonamide in Drug Discovery as a Carbonic Anhydrase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, famously introduced with the advent of sulfa drugs, the first broadly effective systemic antibacterials.[1] Beyond their antimicrobial properties, non-antibacterial sulfonamides have emerged as a versatile and privileged scaffold in drug discovery, targeting a wide array of physiological processes.[2] A primary and extensively studied mechanism of action for this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3]

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This fundamental reaction is crucial for a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[5] Consequently, the inhibition of specific CA isoforms has therapeutic applications in treating glaucoma, edema, epilepsy, and certain types of cancer.[1][6]

This guide introduces 4-Phenylcyclohexane-1-sulfonamide , a molecule of interest for scaffold-based drug discovery. While its specific biological activity is not yet extensively characterized, its structure, featuring a primary sulfonamide group, strongly suggests potential as a carbonic anhydrase inhibitor. The phenylcyclohexane moiety serves as a modifiable "tail" that can be functionalized to achieve desired potency and isoform selectivity.[7]

These application notes will provide a comprehensive framework for researchers to explore the potential of 4-Phenylcyclohexane-1-sulfonamide as a foundational structure for the development of novel CA inhibitors. We will detail the underlying scientific principles, provide robust experimental protocols, and outline a strategic workflow for a hit-to-lead campaign.

Part 1: The Scientific Rationale - Targeting Carbonic Anhydrase

Mechanism of Inhibition

Primary sulfonamides are classic inhibitors of carbonic anhydrases.[3] Their mechanism of action is well-established and relies on the coordination of the sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site.[8] This binding event displaces or prevents the binding of a zinc-coordinated water molecule, which is essential for the catalytic hydration of CO₂. The phenylcyclohexane portion of the molecule extends away from the active site, offering opportunities for interactions with amino acid residues that differ between CA isoforms, thereby forming the basis for achieving selectivity.[8][9]

CA_Inhibition_Mechanism cluster_Enzyme Carbonic Anhydrase Active Site Zn_ion Zn²⁺ His1 His His1->Zn_ion His2 His His2->Zn_ion His3 His His3->Zn_ion H2O H₂O H2O->Zn_ion Coordinates CO2 CO₂ Substrate CO2->H2O Hydration Inhibitor 4-Phenylcyclohexane- 1-sulfonamide Inhibitor->Zn_ion Binds & Displaces H₂O Active_Enzyme Active Enzyme Inhibited_Enzyme Inhibited Enzyme Complex

Caption: Mechanism of Carbonic Anhydrase Inhibition by a Sulfonamide.

The "Tail Approach" to Isoform Selectivity

The human body expresses at least 15 different CA isoforms, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), or mitochondrial (e.g., CA V).[5] Achieving isoform selectivity is a critical objective in CA inhibitor drug discovery to minimize off-target effects.[9] The "tail approach" is a well-established strategy where chemical moieties are appended to the primary zinc-binding scaffold (the sulfonamide) to exploit subtle differences in the amino acid residues at the entrance and within the active site cavity of different CA isoforms.[7] The phenylcyclohexane group of 4-Phenylcyclohexane-1-sulfonamide provides an excellent starting point for this approach, allowing for systematic chemical modification to enhance interactions with specific isoforms. For example, directing bulky or hydrophobic groups into the 130s subpocket can exploit differences between CA II, CA IX, and CA XII.[10]

Part 2: A Practical Drug Discovery Workflow

A typical workflow for identifying and optimizing enzyme inhibitors can be applied to screen and develop derivatives of 4-Phenylcyclohexane-1-sulfonamide.[] This process is iterative, with data from each stage informing the next.

Drug_Discovery_Workflow Start HTS High-Throughput Screening (Colorimetric Assay) Start->HTS Hit_Confirmation Hit Confirmation & IC₅₀ (Dose-Response) HTS->Hit_Confirmation SAR Synthesis of Analogues (Structure-Activity Relationship) Hit_Confirmation->SAR Confirmed Hits SAR->HTS New Analogues Kinetics Kinetic Characterization (Stopped-Flow Assay) SAR->Kinetics Potent Compounds Selectivity Isoform Selectivity Profiling Kinetics->Selectivity Lead_Opt Lead Optimization (ADME/Tox) Selectivity->Lead_Opt Selective Leads Lead_Opt->SAR Iterate Design Preclinical Preclinical Candidate Lead_Opt->Preclinical Stopped_Flow_Protocol SyringeA Syringe A: CO₂-Saturated Water Mixing Rapid Mixing Chamber SyringeA->Mixing SyringeB Syringe B: Buffer + Enzyme + Inhibitor + pH Indicator SyringeB->Mixing Detection Spectrophotometer (Monitors Absorbance Change) Mixing->Detection Output Kinetic Data (Rate vs. Time) Detection->Output

Sources

Introduction: Unveiling the Potential of a Novel Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Evaluation of 4-Phenylcyclohexane-1-sulfonamide as a Potential Enzyme Inhibitor

4-Phenylcyclohexane-1-sulfonamide is a synthetic molecule featuring a sulfonamide functional group, a well-established pharmacophore responsible for the biological activity of a wide range of therapeutic agents.[1][2] The sulfonamide moiety is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents, which function by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[3][][5] Beyond their antibacterial properties, sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in crucial physiological processes.[6][7][8]

Given the established roles of the sulfonamide group, 4-Phenylcyclohexane-1-sulfonamide presents itself as a compelling candidate for investigation as an enzyme inhibitor. Its unique 4-phenylcyclohexane scaffold may confer novel properties, such as altered solubility, metabolic stability, or binding affinity for target enzymes, potentially leading to improved potency or selectivity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to characterize the enzyme inhibitory potential of 4-Phenylcyclohexane-1-sulfonamide. We provide detailed, field-proven protocols for investigating its activity against two primary, historically significant targets of sulfonamides: Carbonic Anhydrases and bacterial Dihydropteroate Synthase.

Part 1: Investigation of Carbonic Anhydrase (CA) Inhibition

Scientific Rationale

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8] They play a vital role in processes such as pH regulation, CO2 transport, and electrolyte balance.[8] Several CA isoforms are known, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8][9] Specifically, the transmembrane isoforms CA IX and CA XII are overexpressed in hypoxic tumors and are considered important targets for anticancer drug development.[7][9][10] Sulfonamides are classic inhibitors of CAs, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site, disrupting its catalytic activity.[6][7]

The following protocol details a robust in vitro assay to determine the inhibitory potency of 4-Phenylcyclohexane-1-sulfonamide against various CA isoenzymes.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established spectrophotometric methods for measuring CA activity.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Phenylcyclohexane-1-sulfonamide against purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, and XII).

Materials:

  • 4-Phenylcyclohexane-1-sulfonamide (Test Compound)

  • Purified human CA isoenzymes (e.g., hCA I, hCA II)

  • 4-Nitrophenyl acetate (Substrate)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Phenylcyclohexane-1-sulfonamide in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Tris-HCl buffer (pH 7.4)

      • Test compound at various concentrations.

      • Purified CA enzyme solution.

    • Include control wells:

      • Negative Control (100% activity): Buffer + DMSO + Enzyme

      • Positive Control (known inhibitor): Buffer + Acetazolamide + Enzyme

      • Blank (no enzyme): Buffer + DMSO

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate, to all wells.[11]

    • Immediately begin measuring the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.[11]

Data Analysis:

  • Calculate Initial Velocity (V₀): For each concentration, determine the initial rate of the reaction by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

  • Calculate Percentage Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]

Workflow Visualization

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of 4-Phenylcyclohexane-1-sulfonamide Add_Reagents Add Buffer, Inhibitor, and CA Enzyme Compound_Prep->Add_Reagents Reagent_Prep Prepare Enzyme, Substrate, and Buffer Solutions Reagent_Prep->Add_Reagents Pre_Incubate Pre-incubate for 15 min at Room Temperature Add_Reagents->Pre_Incubate Allow Binding Add_Substrate Initiate Reaction with 4-Nitrophenyl Acetate Pre_Incubate->Add_Substrate Measure_Abs Measure Absorbance at 400 nm (Kinetic Read) Add_Substrate->Measure_Abs Monitor Product Formation Calc_V0 Calculate Initial Reaction Velocity (V₀) Measure_Abs->Calc_V0 Calc_Inhib Calculate % Inhibition Calc_V0->Calc_Inhib Plot_Curve Plot Dose-Response Curve (% Inhibition vs. [Log Inhibitor]) Calc_Inhib->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Part 2: Investigation of Antibacterial Activity (DHPS Inhibition)

Scientific Rationale

The foundational therapeutic action of sulfonamides is their antibacterial effect.[6] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3][5] Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA).[] Because humans acquire folate from their diet and do not possess the DHPS enzyme, sulfonamides selectively target bacteria, leading to a bacteriostatic effect where bacterial growth and replication are halted.[2][3][5]

A standard method to assess the potential of 4-Phenylcyclohexane-1-sulfonamide as an antibacterial agent is to determine its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of the test compound against various bacterial strains.[1]

Objective: To determine the lowest concentration of 4-Phenylcyclohexane-1-sulfonamide that prevents visible growth of a target bacterium.

Materials:

  • 4-Phenylcyclohexane-1-sulfonamide (Test Compound)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

  • Known antibiotic (e.g., Sulfamethoxazole) as a positive control

Procedure:

  • Inoculum Preparation:

    • Culture the selected bacterial strain overnight in CAMHB.

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Compound Plating:

    • In a 96-well plate, prepare two-fold serial dilutions of 4-Phenylcyclohexane-1-sulfonamide in CAMHB.

    • Include necessary controls:

      • Positive Control: Bacteria only (no compound)

      • Negative Control: Broth only (no bacteria)

      • Drug Control: Known antibiotic (e.g., Sulfamethoxazole)

  • Inoculation:

    • Add the standardized bacterial inoculum to all wells containing the test compound and the positive control wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

Data Analysis:

  • Visual Inspection: Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

  • Spectrophotometric Measurement (Optional): To quantify bacterial growth, measure the optical density (OD) at 600 nm using a microplate reader before and after incubation.

Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare Serial Dilutions of Test Compound in 96-Well Plate Prep_Plates->Inoculate Incubate Incubate Plate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results

Caption: Workflow for MIC Determination via Broth Microdilution.

Part 3: Assessment of Mammalian Cell Viability

Scientific Rationale

When evaluating a compound for potential therapeutic use, it is crucial to assess its effect on mammalian cells to identify any potential cytotoxicity. A favorable enzyme inhibitor should exhibit high potency against its target while demonstrating low toxicity to human cells, a concept known as the selectivity index. The MTT assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol assesses the effect of 4-Phenylcyclohexane-1-sulfonamide on the viability of a selected mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if investigating anticancer potential).[1]

Objective: To determine the half-maximal cytotoxic concentration (CC50) of 4-Phenylcyclohexane-1-sulfonamide.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • 4-Phenylcyclohexane-1-sulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 4-Phenylcyclohexane-1-sulfonamide. Include vehicle controls (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[1]

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability: Normalize the absorbance readings of treated wells to the vehicle control wells. % Viability = (Abs_treated / Abs_control) * 100

  • Determine CC50: Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the CC50.

Workflow Visualization

MTT_Workflow cluster_prep Cell Culture cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-Well Plate Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Treat_Cells Treat Cells with Serial Dilutions of Compound Adhere->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Abs Read Absorbance at 570 nm Solubilize->Read_Abs Calc_Viability Calculate % Viability Read_Abs->Calc_Viability Determine_CC50 Determine CC50 Calc_Viability->Determine_CC50

Caption: Workflow for the MTT Cell Viability Assay.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison and evaluation.

Table 1: Carbonic Anhydrase Inhibition Data

Compound hCA I IC50 (nM) hCA II IC50 (nM) hCA IX IC50 (nM) hCA XII IC50 (nM)
4-Phenylcyclohexane-1-sulfonamide

| Acetazolamide (Control) | | | | |

Table 2: Antibacterial Activity Data

Compound E. coli MIC (µg/mL) S. aureus MIC (µg/mL)
4-Phenylcyclohexane-1-sulfonamide

| Sulfamethoxazole (Control) | | |

Table 3: Cytotoxicity Data

Compound Cell Line CC50 (µM) after 48h
4-Phenylcyclohexane-1-sulfonamide HEK293

| 4-Phenylcyclohexane-1-sulfonamide | HeLa | |

References

  • Zhang, Y., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849. doi: 10.1016/j.bioorg.2021.104849. Retrieved from [Link]

  • Borah, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2531-2552.
  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 861-866. doi: 10.1021/acsmedchemlett.6b00133. Retrieved from [Link]

  • Akocak, S., et al. (2012). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Bioorganic & Medicinal Chemistry, 20(15), 4691-4695. doi: 10.1016/j.bmc.2012.06.012. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Retrieved from [Link]

  • Winum, J. Y., et al. (2009). Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry Letters, 19(17), 5082-5085. doi: 10.1016/j.bmcl.2009.07.056. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Chemical and Pharmaceutical Research, 8(8), 195-214.
  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(8), 12596-12611. doi: 10.3390/molecules190812596. Retrieved from [Link]

  • Guler, O. O., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. doi: 10.1080/14756366.2018.1481403. Retrieved from [Link]

  • Akram, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 908596. doi: 10.1155/2014/908596. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfanilamide. Retrieved from [Link]

  • Cleveland Clinic. (2023, February 24). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(6), 1277. doi: 10.3390/molecules23061277. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). Sulfisoxazole. Retrieved from [Link]

Sources

Application Note & Protocol: A Guideline for the Synthesis of 4-Phenylcyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonamides are a critical pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents due to their unique physicochemical properties and ability to act as bioisosteres for amides.[1] This document provides a comprehensive, research-grade protocol for the synthesis of 4-Phenylcyclohexane-1-sulfonamide, a compound with potential applications in scaffold-based drug discovery. The narrative explains the causality behind experimental choices, focusing on a robust and widely adopted synthetic strategy: the reaction of a sulfonyl chloride intermediate with an amine.[2][3] We detail a two-stage process, beginning with the preparation of the key intermediate, 4-phenylcyclohexane-1-sulfonyl chloride, followed by its subsequent amination. This guide includes detailed methodologies, mechanistic insights, purification techniques, and characterization data, designed to ensure reproducibility and high-quality outcomes in a laboratory setting.

Introduction & Scientific Rationale

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in drug design, featured in antibacterial agents, diuretics, and anti-inflammatory drugs.[2][3] Its appeal lies in its tetrahedral geometry, ability to participate in hydrogen bonding as both a donor and acceptor, and its enhanced metabolic stability compared to the more common amide bond.[1] The target molecule, 4-Phenylcyclohexane-1-sulfonamide (CAS 1249783-96-7), combines a lipophilic phenylcyclohexane moiety with the polar sulfonamide group, creating a scaffold of interest for exploring structure-activity relationships (SAR) in various biological targets.

The most prevalent and reliable method for constructing sulfonamides is the nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine.[4] This protocol is predicated on this robust transformation. The synthesis is logically divided into two primary stages:

  • Formation of the Electrophile: Synthesis of 4-phenylcyclohexane-1-sulfonyl chloride from a suitable precursor. This intermediate is a highly reactive electrophile, primed for reaction with a nucleophile.

  • Nucleophilic Attack and Product Formation: Reaction of the synthesized sulfonyl chloride with ammonia to form the desired primary sulfonamide.

This approach is selected for its high efficiency, broad applicability, and the relative stability of the intermediates involved. A base, such as pyridine or triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3]

Overall Reaction Scheme

The proposed synthetic pathway is illustrated below. The initial step involves the conversion of a suitable starting material, such as 4-phenylcyclohexanethiol, into the corresponding sulfonyl chloride, which is then aminated.

G cluster_0 Stage 1: Sulfonyl Chloride Formation cluster_1 Stage 2: Sulfonamide Synthesis SM 4-Phenylcyclohexanethiol INT 4-Phenylcyclohexane-1-sulfonyl chloride SM->INT Oxidative Chlorination (e.g., NCS, H₂O) INT_ref 4-Phenylcyclohexane-1-sulfonyl chloride PROD 4-Phenylcyclohexane-1-sulfonamide INT_ref->PROD Ammonia (aq. NH₃) Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: Two-stage synthesis of 4-Phenylcyclohexane-1-sulfonamide.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMW ( g/mol )Key Hazards
4-Phenylcyclohexanethiol(Varies)C₁₂H₁₆S192.32Stench, Irritant
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂133.53Oxidizer, Irritant
Acetonitrile (MeCN), anhydrous75-05-8C₂H₃N41.05Flammable, Toxic
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Carcinogen
Ammonium Hydroxide (28-30%)1336-21-6NH₄OH35.04Corrosive, Toxic
Pyridine110-86-1C₅H₅N79.10Flammable, Toxic
Hydrochloric Acid (1M aq.)7647-01-0HCl36.46Corrosive
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01Irritant
Brine (Saturated NaCl aq.)7647-14-5NaCl58.44-
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04-
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Irritant

Detailed Experimental Protocols

Part A: Synthesis of 4-Phenylcyclohexane-1-sulfonyl chloride

This protocol details the in-situ generation of the sulfonyl chloride from a thiol precursor through oxidative chlorination.[5] This method is often mild and efficient.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylcyclohexanethiol (1.0 eq.). Dissolve the thiol in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: In a separate beaker, prepare a solution of N-Chlorosuccinimide (NCS, 3.0 eq.) in a minimal amount of water and acetonitrile. Add this solution dropwise to the stirred thiol solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Work-up (In-situ use): The resulting solution containing the crude 4-phenylcyclohexane-1-sulfonyl chloride is typically used directly in the next step without isolation due to its reactivity and potential for decomposition on silica gel.

Part B: Synthesis of 4-Phenylcyclohexane-1-sulfonamide

This protocol outlines the reaction of the in-situ generated sulfonyl chloride with aqueous ammonia.

Step-by-Step Methodology:

  • Reaction Setup: Cool the crude sulfonyl chloride solution from Part A back down to 0 °C in an ice-water bath.

  • Base and Nucleophile Addition: Add anhydrous dichloromethane (DCM) to the flask to dilute the reaction mixture. Slowly add pyridine (2.0 eq.) followed by the dropwise addition of concentrated aqueous ammonium hydroxide (5.0 eq.). A precipitate may form.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours (overnight).

  • Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification Protocol

The crude 4-Phenylcyclohexane-1-sulfonamide can be purified using one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) is the preferred method to obtain high-purity material.[6]

  • Flash Column Chromatography: If the product is an oil or contains persistent impurities, purification via flash chromatography on silica gel is recommended.[7] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should be employed.

Expected Characterization Data
AnalysisCharacteristic Features
¹H NMR Signals for aromatic protons (phenyl group) typically in the range of 7.2-7.5 ppm. Signals for the cyclohexane ring protons. A broad singlet corresponding to the sulfonamide -NH₂ protons, which is D₂O exchangeable, often observed between 5.0-8.0 ppm.[8]
¹³C NMR Signals corresponding to the carbons of the phenyl and cyclohexane rings.
FT-IR Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically found around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[8] N-H stretching vibrations for the primary sulfonamide will also be present.
Mass Spec. Expected [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of 239.34 g/mol .[9]

Synthetic Workflow Overview

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagent-Specific Hazards:

    • Thiols: Possess a strong, unpleasant odor. Handle in the fume hood and quench any residual thiol with bleach.

    • N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. Avoid contact with skin and eyes.

    • Pyridine: Flammable and toxic. Use in a well-ventilated area.

    • Ammonium Hydroxide: Corrosive and gives off toxic ammonia gas. Handle with care.

    • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete formation of sulfonyl chloride.Ensure NCS is fresh and the reaction is monitored to completion. Ensure anhydrous conditions for the first stage.
Decomposition of sulfonyl chloride.Use the intermediate immediately; avoid delays between Part A and Part B. Maintain low temperatures during addition steps.
Impure Product Incomplete reaction.Increase reaction time or temperature slightly (monitor for degradation).
Inefficient work-up.Ensure thorough washing steps to remove pyridine and other water-soluble impurities.
Difficulty in Purification Product co-elutes with impurities.Adjust the solvent polarity for column chromatography. Consider using a different stationary phase or recrystallization from a different solvent system.

References

  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2, 2016. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 2023. [Link]

  • Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. National Institutes of Health (NIH). [Link]

  • Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Sulfonamide purification process.

Sources

Application Notes and Protocols for the Development of a 4-Phenylcyclohexane-1-sulfonamide Assay

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 4-Phenylcyclohexane-1-sulfonamide

4-Phenylcyclohexane-1-sulfonamide is a novel synthetic compound featuring a sulfonamide functional group (-SO₂NH₂).[1][2][3] The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[4][5] Given the rich pharmacological history of sulfonamides, 4-Phenylcyclohexane-1-sulfonamide presents itself as a promising candidate for drug discovery and development.[6][7]

The initial step in characterizing any new chemical entity is the development of robust and reliable assays to determine its biological activity.[6][8][9] This guide provides a comprehensive framework for the development of assays to elucidate the therapeutic potential of 4-Phenylcyclohexane-1-sulfonamide. We will explore two distinct, yet plausible, mechanisms of action based on its chemical structure: inhibition of carbonic anhydrases and pharmacological chaperoning. For each proposed mechanism, we will provide detailed protocols for both biochemical and cell-based assays, along with guidelines for data analysis and interpretation.

Part A: Investigation of Carbonic Anhydrase Inhibition

Scientific Rationale

The sulfonamide group is a well-established pharmacophore known to bind to the zinc ion in the active site of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[10][11] CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[10] Therefore, a primary avenue of investigation for 4-Phenylcyclohexane-1-sulfonamide is its potential as a carbonic anhydrase inhibitor.

dot

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfonamide H2O H2O CO2 CO2 H2CO3 H2CO3 H+ H+ H2CO3->H+ HCO3- HCO3- H2CO3->HCO3- CA-Zn-OH CA-Zn-OH- CA-Zn-HCO3 CA-Zn-HCO3- CA-Zn-OH->CA-Zn-HCO3 +CO2 Inhibited_Complex CA-Zn-Sulfonamide CA-Zn-OH->Inhibited_Complex + R-SO2NH2 - OH- CA-Zn-H2O CA-Zn-H2O CA-Zn-H2O->CA-Zn-OH -H+ CA-Zn-HCO3->CA-Zn-H2O +H2O -HCO3- Sulfonamide R-SO2NH2

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.

Biochemical Assay Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for screening CA inhibitors and utilizes the esterase activity of CAs on p-nitrophenyl acetate (pNPA) as a substrate.[10][11]

Materials:

  • Human Carbonic Anhydrase II (CA II), recombinant

  • 4-Phenylcyclohexane-1-sulfonamide

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Phenylcyclohexane-1-sulfonamide in DMSO. Create a serial dilution series to test a range of concentrations. Prepare a similar dilution series for Acetazolamide.

  • Enzyme Preparation: Dilute CA II in assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound, positive control, or vehicle (DMSO) to the appropriate wells.

    • Add the diluted CA II to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the pNPA substrate to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of an inhibitor that reduces the enzyme activity by 50%.
Z'-factor A statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor > 0.5 is considered excellent.
Cell-Based Assay Protocol: Cell Proliferation Assay in Hypoxic Conditions

This assay assesses the ability of 4-Phenylcyclohexane-1-sulfonamide to inhibit the proliferation of cancer cells that overexpress CA IX under hypoxic conditions.

Materials:

  • Cancer cell line known to overexpress CA IX (e.g., HT-29, MDA-MB-231)

  • Cell culture medium and supplements

  • 4-Phenylcyclohexane-1-sulfonamide

  • Positive control CA IX inhibitor

  • Cell proliferation reagent (e.g., resazurin, MTS)

  • 96-well cell culture plates

  • Hypoxia chamber or incubator

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Phenylcyclohexane-1-sulfonamide or the positive control.

  • Hypoxic Incubation: Place the plates in a hypoxic environment (e.g., 1% O₂) for 48-72 hours.

  • Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Part B: Investigation of Pharmacological Chaperone Activity

Scientific Rationale

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, promoting their proper folding and trafficking.[12][13][14] This can restore the function of proteins that would otherwise be targeted for degradation by the cell's quality control machinery.[15] Given its small size and potential for specific protein interactions, 4-Phenylcyclohexane-1-sulfonamide could act as a pharmacological chaperone for a misfolded protein.

dot

cluster_0 Misfolded Protein Pathway cluster_1 Pharmacological Chaperone Rescue Misfolded_Protein Misfolded Protein Degradation Proteasomal Degradation Misfolded_Protein->Degradation Stabilized_Protein Stabilized Protein Misfolded_Protein->Stabilized_Protein + Chaperone ER Endoplasmic Reticulum ER->Misfolded_Protein Chaperone 4-Phenylcyclohexane- 1-sulfonamide Golgi Golgi Apparatus Stabilized_Protein->Golgi Functional_Location Functional Location (e.g., Cell Membrane) Golgi->Functional_Location

Caption: Mechanism of Pharmacological Chaperone Action.

Cell-Based Assay Protocol: Rescue of a Misfolded Reporter Protein

This protocol uses a cell line expressing a temperature-sensitive mutant of a reporter protein (e.g., GFP-tagged protein) that is retained in the endoplasmic reticulum (ER) at a non-permissive temperature but can be rescued by a pharmacological chaperone.

Materials:

  • Cell line stably expressing a temperature-sensitive, misfolded reporter protein

  • Cell culture medium and supplements

  • 4-Phenylcyclohexane-1-sulfonamide

  • Known pharmacological chaperone for the specific reporter protein (positive control)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom plates suitable for imaging.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Phenylcyclohexane-1-sulfonamide or the positive control.

  • Incubation: Incubate the cells at the non-permissive temperature (e.g., 39.5°C) for 24-48 hours.

  • Imaging:

    • Fix and permeabilize the cells if necessary for antibody staining of cellular compartments (e.g., ER marker).

    • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity of the reporter protein at its target location (e.g., plasma membrane) versus its retention in the ER.

    • Determine the concentration of 4-Phenylcyclohexane-1-sulfonamide that results in a significant increase in the trafficking of the reporter protein to its correct location.

Assay Validation

Once an initial "hit" is identified in a primary screen, the assay must be validated to ensure its reliability and reproducibility.[16][17][18] A phase-appropriate approach to validation is recommended, with more stringent criteria applied as the compound progresses through the drug discovery pipeline.[17][19][20]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Example)
Precision The closeness of agreement between independent measurements.Intra- and inter-assay coefficient of variation (CV) < 20%
Accuracy The closeness of the measured value to the true value.Recovery of a known amount of analyte between 80-120%
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.R² > 0.98 for the linear range
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in pH, temperature, or incubation time
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Lack of interference from structurally related compounds

Conclusion

This application note provides a strategic framework for the initial characterization of 4-Phenylcyclohexane-1-sulfonamide. By systematically investigating its potential as a carbonic anhydrase inhibitor and a pharmacological chaperone, researchers can efficiently elucidate its mechanism of action and therapeutic potential. The detailed protocols and validation guidelines presented herein are designed to ensure the generation of high-quality, reliable data, thereby accelerating the drug discovery and development process for this and other novel sulfonamide-based compounds.

References

  • Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). Contract Pharma. Retrieved January 19, 2026, from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Journal of Postgraduate Medicine. Retrieved January 19, 2026, from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 19, 2026, from [Link]

  • Small Molecule Drug Discovery. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]

  • Bioanalytical Services for Small Molecule Drug Development. (n.d.). Avance Biosciences. Retrieved January 19, 2026, from [Link]

  • Gruner, S. A., et al. (2009). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. Retrieved January 19, 2026, from [Link]

  • Volz, A.-C. (2022, May 2). Cell-based assays on the rise. BMG LABTECH. Retrieved January 19, 2026, from [Link]

  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research. Retrieved January 19, 2026, from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. Retrieved January 19, 2026, from [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Prolytix. Retrieved January 19, 2026, from [Link]

  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved January 19, 2026, from [Link]

  • Wang, Y., & Li, M. (2014). Using pharmacological chaperones to restore proteostasis. Acta pharmaceutica Sinica. B, 4(1), 23–30. [Link]

  • Janovick, J. A., & Conn, P. M. (2010). Pharmacological Chaperoning: A Primer on Mechanism and Pharmacology. Molecular intervention, 10(3), 165–174. [Link]

  • Development of sulfonamide AKT PH domain inhibitors. (2011, March 15). PubMed. Retrieved January 19, 2026, from [Link]

  • Parenti, G., Andria, G., & Ballabio, A. (2020). Pharmacological Chaperones and Protein Conformational Diseases: Approaches of Computational Structural Biology. International journal of molecular sciences, 21(1), 273. [Link]

  • Pharmacological chaperoning: two ‘hits’ are better than one. (2007, August 13). Biochemical Journal. Retrieved January 19, 2026, from [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015, September 22). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024, October 2). Cell & Gene. Retrieved January 19, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved January 19, 2026, from [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2026, January 18). MDPI. Retrieved January 19, 2026, from [Link]

  • Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations. (2020, January 13). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. (n.d.). FDA. Retrieved January 19, 2026, from [Link]

  • Guidance for Industry. (n.d.). Regulations.gov. Retrieved January 19, 2026, from [Link]

  • Potency Assay Guide. (n.d.). Pharmaron. Retrieved January 19, 2026, from [Link]

Sources

Applications of Sulfonamides in Medicinal Chemistry: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Sulfa Scaffold

The sulfonamide functional group, -S(=O)₂-NR₂R₃, represents one of the most versatile and enduring scaffolds in the history of medicinal chemistry. Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast and diverse class of therapeutic agents.[1][2][3][4] Their journey from the first synthetic antimicrobial agents to a cornerstone in the treatment of a wide array of diseases is a testament to the power of chemical modification and the relentless pursuit of therapeutic innovation.[2][3][4][5] This guide provides an in-depth exploration of the multifaceted applications of sulfonamides, offering detailed insights into their mechanisms of action, structure-activity relationships, and practical protocols for their synthesis and evaluation.

Initially recognized for their revolutionary impact on bacterial infections, the therapeutic landscape of sulfonamides has expanded dramatically.[2][3][4][6] Beyond their antimicrobial effects, sulfonamide derivatives are now indispensable as diuretics, anti-inflammatory agents, carbonic anhydrase inhibitors, and hypoglycemic drugs.[2][3][4][5][6] This remarkable diversity stems from the unique physicochemical properties of the sulfonamide group, which can be readily modified to modulate biological activity and target a variety of enzymes and receptors. This document will delve into these diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the rich chemistry and pharmacology of this remarkable class of compounds.

I. The Foundational Application: Sulfonamides as Antimicrobial Agents

The advent of sulfonamide antibiotics marked a pivotal moment in medicine, offering the first effective systemic treatment for bacterial infections.[2][3][4][5] Their mechanism of action, a classic example of competitive inhibition, remains a cornerstone of antimicrobial chemotherapy.

A. Mechanism of Action: Targeting Folate Biosynthesis

Sulfonamides exert their bacteriostatic effect by interfering with the de novo synthesis of folic acid, a crucial cofactor for DNA and RNA synthesis in bacteria.[7][8][9] Structurally, sulfonamides mimic para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[7][8] This structural analogy allows sulfonamides to act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[7][8] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[8]

To enhance their efficacy and combat the development of resistance, sulfonamides are often co-administered with trimethoprim, an inhibitor of dihydrofolate reductase, the subsequent enzyme in the folic acid synthesis pathway.[7][9] This synergistic combination, exemplified by co-trimoxazole (sulfamethoxazole and trimethoprim), provides a sequential blockade of the pathway, leading to a bactericidal effect.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Purines_Thymidine Purines, Thymidine (DNA/RNA Synthesis) Tetrahydrofolic_Acid->Purines_Thymidine Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamide antibiotics.

B. Structure-Activity Relationship (SAR) of Antibacterial Sulfonamides

The antibacterial activity of sulfonamides is highly dependent on their chemical structure. Key SAR principles include:

  • The p-amino group: A free (unsubstituted) amino group at the N4 position is essential for activity, as it mimics the amino group of PABA.[10][11][12] Prodrugs can be designed where this group is temporarily modified to be released in vivo.[12]

  • The benzene ring: The benzene ring must be para-substituted with the amino and sulfonamide groups.[10][12] Additional substitutions on the ring generally decrease or abolish activity.[10][12]

  • The sulfonamide group: The sulfur atom must be directly linked to the benzene ring.[10][12]

  • The N1-substituent: Substitution on the N1 nitrogen of the sulfonamide group is a critical determinant of potency, pharmacokinetic properties, and solubility.[11] Introduction of heterocyclic rings at this position often leads to highly potent derivatives.[11][12] The acidity of the sulfonamide proton (pKa) is a key factor, with optimal activity generally observed for compounds with a pKa between 6.6 and 7.4.[10][11]

C. Protocol: In Vitro Evaluation of Sulfonamide Antimicrobial Activity

A standardized protocol for assessing the in vitro efficacy of novel sulfonamide derivatives is crucial for their development. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a sulfonamide compound that inhibits the visible growth of a target bacterial strain.

Materials:

  • Test sulfonamide compound

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solution: Dissolve the sulfonamide compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the sulfonamide stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • The last well serves as a growth control (no drug).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the sulfonamide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

II. Beyond Antibacterials: The Diverse Therapeutic Landscape of Sulfonamides

The versatility of the sulfonamide scaffold has led to its incorporation into a wide range of drugs with diverse pharmacological activities.

A. Diuretics: Modulating Renal Function

Sulfonamide-based diuretics are a cornerstone in the management of hypertension and edema.[6][13] They are broadly classified into two main groups: carbonic anhydrase inhibitors and thiazide and loop diuretics.

  • Carbonic Anhydrase Inhibitors: Acetazolamide, the prototypical carbonic anhydrase inhibitor, acts on the proximal convoluted tubule to inhibit the reabsorption of bicarbonate, leading to a mild diuretic effect.[14] While their primary use as diuretics has diminished, they remain important in the treatment of glaucoma, altitude sickness, and certain types of epilepsy.[2][3][4]

  • Thiazide and Loop Diuretics: Thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide) are highly effective in promoting the excretion of sodium and water.[5][13] Thiazides inhibit the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule, while loop diuretics block the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle.[13]

Diuretic Sulfonamides Sulfonamide_Diuretics Sulfonamide Diuretics Carbonic_Anhydrase_Inhibitors Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) Sulfonamide_Diuretics->Carbonic_Anhydrase_Inhibitors Thiazide_Diuretics Thiazide Diuretics (e.g., Hydrochlorothiazide) Sulfonamide_Diuretics->Thiazide_Diuretics Loop_Diuretics Loop Diuretics (e.g., Furosemide) Sulfonamide_Diuretics->Loop_Diuretics Proximal Tubule\n(Inhibit Bicarbonate Reabsorption) Proximal Tubule (Inhibit Bicarbonate Reabsorption) Carbonic_Anhydrase_Inhibitors->Proximal Tubule\n(Inhibit Bicarbonate Reabsorption) Distal Tubule\n(Inhibit Na+/Cl- Cotransporter) Distal Tubule (Inhibit Na+/Cl- Cotransporter) Thiazide_Diuretics->Distal Tubule\n(Inhibit Na+/Cl- Cotransporter) Loop of Henle\n(Inhibit Na+/K+/2Cl- Cotransporter) Loop of Henle (Inhibit Na+/K+/2Cl- Cotransporter) Loop_Diuretics->Loop of Henle\n(Inhibit Na+/K+/2Cl- Cotransporter)

Caption: Classification of sulfonamide-based diuretics.

B. Anti-inflammatory Agents: Selective COX-2 Inhibition

A significant development in the application of sulfonamides was the discovery of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[6] Celecoxib, a diaryl-substituted pyrazole containing a sulfonamide moiety, is a prime example of this class. By selectively inhibiting COX-2, which is upregulated during inflammation, while sparing the constitutively expressed COX-1, these drugs reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]

C. Hypoglycemic Agents: Managing Diabetes

The sulfonylureas, a class of oral hypoglycemic agents, are derivatives of sulfonamides used in the management of type 2 diabetes.[6] These drugs, such as glipizide and glyburide, stimulate the release of insulin from pancreatic β-cells by blocking ATP-sensitive potassium channels.[5]

D. Carbonic Anhydrase Inhibitors: A Broad Spectrum of Applications

Beyond their diuretic effects, inhibitors of carbonic anhydrase (CA) have found applications in a variety of therapeutic areas. The sulfonamide group is a key pharmacophore for CA inhibition, binding to the zinc ion in the enzyme's active site.[14] Different CA isozymes are involved in various physiological processes, and the development of isozyme-selective inhibitors is an active area of research for the treatment of glaucoma, cancer, and neurological disorders.[14][15]

III. Synthetic Strategies for Sulfonamide-Based Drugs

The synthesis of sulfonamides is a fundamental transformation in medicinal chemistry, with several well-established and emerging methods available.

A. Classical Synthesis: Sulfonyl Chlorides and Amines

The most common and traditional method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[16][17] The sulfonyl chloride is typically prepared from the corresponding sulfonic acid or by direct chlorosulfonation of an aromatic ring.[16]

Sulfonamide Synthesis R1_SO2Cl R¹-SO₂Cl (Sulfonyl Chloride) Sulfonamide R¹-SO₂-NR²R³ (Sulfonamide) R1_SO2Cl->Sulfonamide R2R3_NH R²R³-NH (Amine) R2R3_NH->Sulfonamide Base + Base - Base·HCl

Sources

Application Note & Protocol: A Phased Approach to Efficacy Testing of 4-Phenylcyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the experimental design for testing the efficacy of 4-Phenylcyclohexane-1-sulfonamide, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the preclinical evaluation of 4-Phenylcyclohexane-1-sulfonamide, a novel sulfonamide-containing compound. Recognizing that the specific molecular target of this compound is not yet defined, this guide presents a logical, phased experimental workflow. The protocol begins with robust target identification and validation, progresses to mechanism-focused in vitro efficacy studies, and culminates in well-designed in vivo proof-of-concept animal models. The overarching goal is to equip researchers with the necessary protocols and strategic insights to rigorously assess the therapeutic potential of 4-Phenylcyclohexane-1-sulfonamide, ensuring that experimental choices are mechanistically driven and yield reproducible, translatable data.

Introduction: The Strategic Imperative for Target-Centric Efficacy Evaluation

The sulfonamide moiety is a cornerstone of modern pharmacotherapy, integral to a diverse range of drugs including antibacterials, diuretics, and anticancer agents.[1][2] While the classical antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase in the folate synthesis pathway[][4], many modern sulfonamide-based drugs exert their effects through entirely different mechanisms.[5][6] The introduction of a 4-phenylcyclohexane group suggests a potential for high-affinity interactions within hydrophobic pockets of protein targets, but does not, in itself, reveal the specific target.

Therefore, a scientifically sound evaluation of 4-Phenylcyclohexane-1-sulfonamide's efficacy cannot proceed without first identifying its molecular target(s). An untargeted, purely phenotypic screening approach is inefficient and risks generating data that is difficult to interpret and translate. This guide, therefore, champions a target-centric approach, beginning with unbiased methods to identify the direct binding partners of the compound.

Phase 1: Target Identification and Validation

The primary objective of this initial phase is to answer the fundamental question: "What protein(s) does 4-Phenylcyclohexane-1-sulfonamide interact with to elicit a biological response?"

Unbiased Target Identification Strategies

Given the novelty of the compound, an unbiased approach is essential. The following are state-of-the-art, yet accessible, methods.

Protocol 2.1.1: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

  • Compound Immobilization: Synthesize an analog of 4-Phenylcyclohexane-1-sulfonamide that incorporates a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control set of beads without the compound is essential.

  • Lysate Preparation: Prepare whole-cell lysates from a panel of relevant cell lines (e.g., a cancer cell line panel if anti-proliferative activity is suspected).

  • Affinity Pulldown: Incubate the lysates with both the compound-conjugated beads and the control beads.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins, often using a denaturing buffer.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the compound-conjugated beads and the control beads. Bona fide targets should be significantly enriched in the experimental sample.

Target Validation: From Binding to Biological Function

Once a list of putative targets is generated, it is critical to validate which of these are responsible for the compound's biological effect.

Protocol 2.2.1: Cellular Thermal Shift Assay (CETSA)

This assay assesses direct target engagement in a cellular context.

  • Cell Treatment: Treat intact cells with 4-Phenylcyclohexane-1-sulfonamide or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. The binding of the compound should stabilize the target protein, increasing its melting temperature.

  • Protein Quantification: Separate soluble and aggregated proteins by centrifugation.

  • Western Blot Analysis: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Protocol 2.2.2: Genetic Validation (siRNA/CRISPR)

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of the identified target protein in a relevant cell line.

  • Functional Assay: Perform a functional assay (e.g., cell viability, signaling pathway activation) in both the knockdown/knockout cells and control cells.

  • Compound Treatment: Treat both cell populations with 4-Phenylcyclohexane-1-sulfonamide. If the target is correctly identified, the knockdown/knockout cells should show a significantly reduced response to the compound.

Phase 2: In Vitro Efficacy and Mechanism of Action Studies

With a validated target, the next phase focuses on quantifying the compound's potency, selectivity, and elucidating its downstream mechanistic consequences.

Biochemical and Cellular Potency

Protocol 3.1.1: Target-Based Biochemical Assays

  • Assay Development: Develop a biochemical assay using the purified target protein (e.g., an enzyme activity assay, a binding assay using a fluorescent probe).

  • Dose-Response Analysis: Determine the IC50 (for inhibitors) or EC50 (for activators) of 4-Phenylcyclohexane-1-sulfonamide by testing a range of concentrations in the biochemical assay.

Protocol 3.1.2: Cell-Based Potency Assays

  • Cell Line Selection: Utilize the cell lines established during target validation.

  • Assay Endpoint: Select an assay endpoint that is a direct consequence of target modulation (e.g., a reporter gene assay for a transcription factor, a cell viability assay for a protein involved in cell survival).

  • IC50/EC50 Determination: Perform a dose-response analysis to determine the compound's potency in a cellular context.

Table 1: Illustrative Potency Data for 4-Phenylcyclohexane-1-sulfonamide

Assay TypeTarget/Cell LineEndpointPotency (IC50/EC50)
BiochemicalPurified Target XEnzyme Activity50 nM
CellularCell Line A (High Target X)Cell Viability250 nM
CellularCell Line B (Low Target X)Cell Viability> 10 µM
Signaling Pathway Analysis

To understand the broader cellular impact, it is essential to map the signaling pathways affected by the compound.

Protocol 3.2.1: Phospho-Proteomic Profiling

  • Cell Treatment: Treat target-expressing cells with 4-Phenylcyclohexane-1-sulfonamide at a relevant concentration (e.g., 10x the cellular IC50) for various time points.

  • Lysate Preparation and Digestion: Prepare cell lysates and digest proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in protein phosphorylation.

  • Pathway Analysis: Use bioinformatics tools to map the observed changes onto known signaling pathways.

Diagram 1: In Vitro Efficacy Testing Workflow

G cluster_0 Phase 1: Target ID & Validation cluster_1 Phase 2: In Vitro Efficacy T_ID Target Identification (e.g., AC-MS) CETSA Target Engagement (CETSA) T_ID->CETSA Putative Targets Genetic_Val Genetic Validation (siRNA/CRISPR) CETSA->Genetic_Val Confirmed Binders Biochem Biochemical Potency (IC50) Genetic_Val->Biochem Validated Target Cell_Potency Cellular Potency (IC50) Biochem->Cell_Potency Pathway Pathway Analysis (Phospho-proteomics) Cell_Potency->Pathway Mechanism of Action

Caption: A workflow for in vitro evaluation of 4-Phenylcyclohexane-1-sulfonamide.

Phase 3: In Vivo Efficacy and Preclinical Proof-of-Concept

This phase aims to determine if the in vitro activity of 4-Phenylcyclohexane-1-sulfonamide translates into a therapeutic effect in a living organism.

Animal Model Selection

The choice of animal model is critical and must be justified based on the validated target and its role in disease. For example, if the target is a kinase implicated in a specific cancer, a xenograft model using a cancer cell line with high target expression would be appropriate.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Before initiating a full-scale efficacy study, it is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and to establish a relationship between drug exposure and target modulation in vivo.

Protocol 4.2.1: Preliminary PK Study

  • Animal Dosing: Administer a single dose of 4-Phenylcyclohexane-1-sulfonamide to a small cohort of animals (e.g., mice) via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at multiple time points post-dose.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • PK Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Protocol 4.2.2: PD Biomarker Assay

  • Dose-Response Study: Administer a range of doses of the compound to cohorts of animals.

  • Tissue Collection: At a specified time point, collect the target tissue (e.g., tumor, brain).

  • Biomarker Analysis: Measure a biomarker that reflects target engagement (e.g., phosphorylation of a downstream substrate of the target protein) using techniques like Western blotting or ELISA.

  • PK/PD Correlation: Correlate the plasma concentration of the compound with the degree of biomarker modulation.

Diagram 2: The Interplay of PK, PD, and Efficacy

G PK Pharmacokinetics (PK) 'What the body does to the drug' PD Pharmacodynamics (PD) 'What the drug does to the body' PK->PD Drug Concentration at Target Site Efficacy Therapeutic Efficacy PD->Efficacy Target Modulation Leads to Effect

Caption: Relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.

In Vivo Efficacy Study Design

Protocol 4.3.1: Xenograft Tumor Model Efficacy Study (Example)

  • Cell Implantation: Implant human cancer cells (validated to be sensitive to the compound in vitro) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control, 4-Phenylcyclohexane-1-sulfonamide at two dose levels, positive control).

  • Dosing: Administer the treatments according to a predetermined schedule based on PK/PD data.

  • Endpoint Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Study Termination: Terminate the study when tumors in the control group reach a predetermined size.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups. Collect tumors for PD biomarker analysis to confirm target engagement.

Table 2: Example Layout for In Vivo Efficacy Study Results

Treatment GroupNDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)% TGI
Vehicle Control1001500 ± 250-
Compound (Low Dose)1010900 ± 18040%
Compound (High Dose)1030450 ± 12070%
Positive Control105300 ± 9080%

Diagram 3: Workflow for an In Vivo Efficacy Study

G cluster_preclinical Pre-Efficacy Studies cluster_efficacy Efficacy Study PK_Study Pharmacokinetic (PK) Study Dosing Dosing & Treatment PK_Study->Dosing Inform Dose & Schedule PD_Study Pharmacodynamic (PD) Study PD_Study->Dosing Model Animal Model Development Model->Dosing Endpoints Measure Endpoints (e.g., Tumor Volume) Dosing->Endpoints Analysis Data Analysis & PD Confirmation Endpoints->Analysis

Caption: A streamlined workflow for conducting in vivo efficacy studies.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the efficacy of a novel compound, 4-Phenylcyclohexane-1-sulfonamide. By prioritizing target identification and validation, the subsequent in vitro and in vivo studies are grounded in a mechanistic understanding, which is crucial for successful drug development. The data generated from these protocols will provide a robust preclinical data package to support informed decisions about the future clinical development of this compound.

References

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Physical Sciences Reviews URL: [Link]

  • Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: GoodRx Health URL: [Link]

  • Title: Sulfonamides - Infectious Diseases Source: MSD Manual Professional Edition URL: [Link]

  • Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]

  • Title: Synthesis and Structure-Activity Studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an Imidazole-Containing alpha(1A)-adrenoceptor Agonist Source: PubMed URL: [Link]

  • Title: Sulfonamide derivatives: Synthesis and applications Source: ResearchGate URL: [Link]

Sources

Application Note: High-Throughput Screening for Novel Carbonic Anhydrase Inhibitors Using 4-Phenylcyclohexane-1-sulfonamide as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] A significant class of sulfonamide-based drugs exerts its therapeutic effect through the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[5][6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.[7][8] Consequently, the discovery of novel and selective CA inhibitors remains an area of intense research.

This application note provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify novel carbonic anhydrase inhibitors, using the uncharacterized compound 4-Phenylcyclohexane-1-sulfonamide as a representative example of a novel sulfonamide scaffold. We will detail a robust biochemical assay, outline a step-by-step HTS protocol, and discuss essential data analysis and quality control measures to ensure the identification of high-quality hits for further drug development.

Principle of the Assay

The HTS assay described herein is a colorimetric method that leverages the esterase activity of carbonic anhydrase.[7][9] In this assay, CA catalyzes the hydrolysis of a non-chromogenic ester substrate, p-nitrophenyl acetate (pNPA), to release the chromogenic product, p-nitrophenol (pNP). The rate of pNP formation, which can be monitored spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the CA activity. When a CA inhibitor, such as 4-Phenylcyclohexane-1-sulfonamide, binds to the enzyme, the rate of pNPA hydrolysis decreases, leading to a reduction in the colorimetric signal. This principle allows for the rapid and quantitative assessment of the inhibitory potential of a large number of compounds.

Materials and Reagents

ReagentSupplierCatalog Number
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichMAK404C (example)
4-Phenylcyclohexane-1-sulfonamideCustom Synthesis/Compound LibraryN/A
p-Nitrophenyl Acetate (pNPA)Sigma-AldrichN8130 (example)
Acetazolamide (Positive Control)Sigma-AldrichA6011 (example)
Tris BufferThermo Fisher Scientific15567027 (example)
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418 (example)
384-well Microplates, Clear, Flat-BottomCorning3701 (example)

Experimental Protocols

Assay Development and Optimization

Prior to initiating a full-scale HTS campaign, it is crucial to develop and optimize the assay to ensure its robustness, reliability, and suitability for an automated screening environment.[10][11][12][13]

1.1. Determination of Optimal Enzyme Concentration:

  • Prepare a series of dilutions of hCA II in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Add a fixed concentration of pNPA to each enzyme dilution in a 384-well plate.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Plot the initial reaction velocity (V₀) against the enzyme concentration.

  • Select an enzyme concentration that yields a robust signal within the linear range of the assay and completes the reaction within a reasonable timeframe (e.g., 15-30 minutes).

1.2. Determination of Michaelis-Menten Constant (Kₘ) for pNPA:

  • Using the optimal enzyme concentration determined above, prepare a series of dilutions of the substrate pNPA.

  • Measure the initial reaction velocity for each substrate concentration.

  • Plot the initial velocity against the pNPA concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value.

  • For the HTS, use a pNPA concentration at or near the Kₘ value to ensure the assay is sensitive to competitive inhibitors.

1.3. DMSO Tolerance:

  • As compound libraries are typically dissolved in DMSO, it is essential to determine the assay's tolerance to this solvent.

  • Run the assay with the optimized enzyme and substrate concentrations in the presence of increasing concentrations of DMSO (e.g., 0.1% to 5%).

  • Determine the highest concentration of DMSO that does not significantly affect the enzyme activity. The final DMSO concentration in the HTS should be kept below this level, typically ≤1%.

High-Throughput Screening Workflow

The HTS workflow is designed for automation to enable the rapid screening of a large compound library.[14]

Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dispensing Compound Dispensing (4-Phenylcyclohexane-1-sulfonamide Library) Enzyme_Addition Enzyme Addition (hCA II) Compound_Dispensing->Enzyme_Addition Control_Dispensing Control Dispensing (Acetazolamide & DMSO) Control_Dispensing->Enzyme_Addition Incubation Pre-incubation Enzyme_Addition->Incubation Substrate_Addition Substrate Addition (pNPA) Incubation->Substrate_Addition Kinetic_Read Kinetic Absorbance Reading (405 nm) Substrate_Addition->Kinetic_Read Data_Analysis Data Analysis (Z'-factor, % Inhibition) Kinetic_Read->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection

Caption: High-Throughput Screening Workflow for Carbonic Anhydrase Inhibitors.

Step-by-Step Protocol:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the 4-Phenylcyclohexane-1-sulfonamide library compounds (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

  • Control Plating: In designated control wells on each plate, dispense the positive control (Acetazolamide, a known CA inhibitor) and the negative control (DMSO vehicle).

  • Enzyme Addition: Add the optimized concentration of hCA II in assay buffer to all wells of the plate.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the pNPA substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and monitor the absorbance at 405 nm kinetically over 15-30 minutes.

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for the success of any HTS campaign.[14]

3.1. Quality Control Metrics:

The performance of each assay plate should be evaluated using the Z'-factor , a statistical parameter that reflects the separation between the positive and negative controls.

  • Formula: Z' = 1 - [(3 * (σₚ + σₙ)) / |μₚ - μₙ|]

    • μₚ = mean of the positive control

    • σₚ = standard deviation of the positive control

    • μₙ = mean of the negative control

    • σₙ = standard deviation of the negative control

  • Acceptance Criteria:

    • Z' > 0.5: Excellent assay

    • 0 < Z' < 0.5: Acceptable assay

    • Z' < 0: Unacceptable assay

3.2. Hit Identification:

  • Calculate the initial reaction rate for each well from the kinetic data.

  • Calculate the percent inhibition for each test compound using the following formula:

    • % Inhibition = [1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)] * 100

  • A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Data Summary Table:

ParameterValueDescription
Assay Volume20 µLTotal reaction volume in a 384-well plate.
Final Compound Concentration10 µMTypical final concentration of the test compound.
Final DMSO Concentration0.5%Final concentration of the solvent.
Positive Control10 µM AcetazolamideA known potent inhibitor of hCA II.
Negative Control0.5% DMSOVehicle control representing 0% inhibition.
Z'-factor> 0.7Target quality metric for the assay.
Hit Cutoff> 50% InhibitionThreshold for selecting primary hits.

Hit Confirmation and Follow-up Studies

Compounds identified as primary "hits" from the HTS campaign require further validation to confirm their activity and eliminate false positives.

Hit Validation Workflow:

Hit_Validation_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays cluster_sar Lead Optimization Primary_Hits Primary Hits from HTS (e.g., >50% inhibition) Hit_Repick Hit Repick & Re-test Primary_Hits->Hit_Repick Dose_Response Dose-Response Curve (IC₅₀ Determination) Hit_Repick->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Fluorescence-based) Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (against other CA isoforms) Orthogonal_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies

Caption: Workflow for Hit Confirmation and Follow-up Studies.

  • Hit Re-test: Cherry-pick the primary hits from the library and re-test them in the primary assay to confirm their activity.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations to determine their potency (IC₅₀ value).

  • Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay (e.g., a fluorescence-based assay) to rule out assay-specific artifacts.[8]

  • Selectivity Profiling: Screen the confirmed hits against other isoforms of carbonic anhydrase to determine their selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Procure or synthesize analogs of the most promising hits to explore the structure-activity relationship and guide lead optimization.[1][15][16]

Conclusion

This application note provides a detailed framework for conducting a high-throughput screening campaign to identify novel inhibitors of carbonic anhydrase, using 4-Phenylcyclohexane-1-sulfonamide as a representative novel scaffold. By following the outlined protocols for assay development, HTS execution, and hit validation, researchers can efficiently and reliably identify promising lead compounds for the development of new therapeutics targeting this important enzyme class. The integration of robust quality control measures and a systematic approach to hit confirmation are paramount to the success of any drug discovery effort.

References

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics. Available at: [Link]

  • Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS Discovery. Available at: [Link]

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening. Available at: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Available at: [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]

  • Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. University of Oxford. Available at: [Link]

  • Biochemical Assay Development. Ichor Life Sciences. Available at: [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience. Available at: [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. The Lancet Microbe. Available at: [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Natural Product Reports. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Current Medicinal Chemistry. Available at: [Link]

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Scilit. Available at: [Link]

Sources

analytical methods for 4-Phenylcyclohexane-1-sulfonamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Sensitivity Quantification of 4-Phenylcyclohexane-1-sulfonamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 4-Phenylcyclohexane-1-sulfonamide

4-Phenylcyclohexane-1-sulfonamide is a molecule of emerging interest, potentially serving as a key intermediate in the synthesis of novel therapeutic agents or appearing as a process-related impurity in drug manufacturing. The sulfoximine functional group, a close analogue to the sulfonamide, has seen a significant rise in medicinal chemistry applications, underscoring the growing importance of related scaffolds[1]. Accurate and precise quantification of such compounds is paramount for pharmacokinetic studies, impurity profiling, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).

This application note presents two robust, validated analytical methods for the quantification of 4-Phenylcyclohexane-1-sulfonamide. The primary method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , offers unparalleled sensitivity and selectivity, making it ideal for trace-level detection in complex matrices. A secondary, more accessible method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also detailed, providing a reliable alternative for quality control and routine analysis where high sensitivity is not the critical driver.

The protocols herein are designed to be self-validating systems, with detailed procedures for method validation based on the International Council on Harmonisation (ICH) Q2(R1) guidelines, ensuring trustworthiness and regulatory compliance[2].

Foundational Principles: Method Selection Rationale

The choice between LC-MS/MS and HPLC-UV depends on the analytical objective. The molecular structure of 4-Phenylcyclohexane-1-sulfonamide, featuring a phenyl chromophore and an ionizable sulfonamide group, makes it amenable to both detection techniques.

  • LC-MS/MS: This is the gold standard for bioanalysis and trace impurity detection.[3] Its strength lies in its exceptional selectivity, achieved by monitoring a specific precursor-to-product ion transition, and its high sensitivity, often reaching picogram or femtogram levels.[4] This specificity minimizes interference from matrix components, which is a critical advantage when analyzing complex samples like plasma or tissue extracts.[5]

  • HPLC-UV: This technique is widely available, cost-effective, and robust, making it a workhorse in quality control laboratories.[6] Quantification is based on the absorption of UV light by the phenyl ring in the analyte. While less sensitive than MS, it provides sufficient performance for analyzing bulk substances, formulated products, and process intermediates where concentrations are relatively high.

Primary Protocol: Ultra-Sensitive Quantification by LC-MS/MS

This protocol provides a highly selective and sensitive method for quantifying 4-Phenylcyclohexane-1-sulfonamide, suitable for demanding applications such as pharmacokinetic analysis from biological fluids.

Causality of Experimental Design
  • Sample Preparation: For complex matrices like plasma or tissue homogenates, a sample cleanup and concentration step is essential. We employ Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) sorbent.[7] The HLB sorbent is chosen for its dual retention mechanism; the hydrophobic divinylbenzene component retains the phenylcyclohexane moiety, while the hydrophilic N-vinylpyrrolidone component interacts with the polar sulfonamide group, ensuring high recovery of the target analyte.[7]

  • Chromatography: A reversed-phase C18 column is selected for its proven ability to retain and separate molecules with significant hydrophobic character. The mobile phase consists of water with 0.1% formic acid and acetonitrile. The formic acid serves to acidify the mobile phase, promoting the protonation of 4-Phenylcyclohexane-1-sulfonamide ([M+H]⁺), which is required for positive mode electrospray ionization (ESI). This also improves peak shape by suppressing the silanol interactions on the column. A gradient elution is used to ensure a sharp peak shape and efficiently elute the analyte.

  • Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides the highest degree of selectivity and sensitivity.[2] The instrument is tuned to monitor the transition from the protonated parent molecule (precursor ion) to a specific, stable fragment ion (product ion).

Experimental Workflow: Sample Preparation (SPE)

SPE_Workflow Figure 1: Solid-Phase Extraction (SPE) Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Final Preparation Sample 1. Plasma Sample (e.g., 200 µL) Spike 2. Spike with Internal Standard Sample->Spike Dilute 3. Dilute with 4% H3PO4 Spike->Dilute Condition 4. Condition Cartridge (Methanol) Dilute->Condition Equilibrate 5. Equilibrate Cartridge (Water) Condition->Equilibrate Load 6. Load Sample Equilibrate->Load Wash 7. Wash Cartridge (5% Methanol) Load->Wash Elute 8. Elute Analyte (Methanol) Wash->Elute Evaporate 9. Evaporate to Dryness (under N2) Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Figure 1: Solid-Phase Extraction (SPE) Workflow.

Step-by-Step LC-MS/MS Protocol
  • Preparation of Standards and Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Phenylcyclohexane-1-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.[8]

    • Working Standards: Prepare a series of working standards by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 0.1 ng/mL to 200 ng/mL.[5]

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar sulfonamide can be used. Prepare an IS stock and a working solution (e.g., 100 ng/mL).

  • Sample Preparation:

    • For Drug Substance/Product: Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol) to a theoretical concentration within the calibration range.[6] Filter through a 0.2 µm filter before analysis.[7]

    • For Biological Matrix (Plasma): Follow the SPE workflow detailed in Figure 1.

  • LC-MS/MS Instrumental Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent UPLC/HPLC system.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % B
      0.0 10
      3.0 95
      4.0 95
      4.1 10

      | 5.0 | 10 |

    • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[7]

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions (Hypothetical): The molecular weight of C₁₂H₁₇NO₂S is 239.33 g/mol .

      • Analyte: Precursor Ion (Q1): m/z 240.1 → Product Ion (Q3): m/z 159.1 (loss of SO₂)

      • Confirmation Ion: Precursor Ion (Q1): m/z 240.1 → Product Ion (Q3): m/z 104.1 (phenyl fragment)

    • MS Parameters:

      • Gas Temperature: 325 °C

      • Gas Flow: 6 L/min

      • Nebulizer: 30 psi

      • Capillary Voltage: 3500 V

  • Data Analysis:

    • Integrate the peak area for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Secondary Protocol: Routine Analysis by HPLC-UV

This method is suitable for routine quality control of drug substances or formulated products where analyte concentrations are expected to be in the µg/mL range or higher.

Causality of Experimental Design
  • Chromatography: Similar to the LC-MS/MS method, a C18 column and a water/acetonitrile mobile phase are used. However, a phosphate buffer (pH ~3.0) is chosen instead of formic acid. This provides strong pH control, which is crucial for ensuring consistent retention times and peak shapes in UV chromatography.

  • Detection: The phenyl group of the molecule provides a chromophore suitable for UV detection. Based on similar aromatic sulfonamides, a detection wavelength of 265 nm is selected to provide a good balance of sensitivity and selectivity.[6]

Step-by-Step HPLC-UV Protocol
  • Preparation of Standards and Solutions:

    • Stock Solution (1 mg/mL): Prepare as described in section 3.3.

    • Working Standards: Serially dilute the stock solution with the mobile phase to create calibration standards (e.g., 1 µg/mL to 100 µg/mL).

    • Mobile Phase: Prepare a 20 mM potassium phosphate buffer, adjust pH to 3.0 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration curve range.[6]

    • Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.2 µm syringe filter prior to injection.

  • HPLC-UV Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: YMC-Triart C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]

    • Mobile Phase: Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v).

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

    • Detection Wavelength: 265 nm.[6]

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards using a linear regression.

    • Determine the concentration of the analyte in the samples from the curve.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the primary LC-MS/MS method must be validated according to ICH Q2(R1) guidelines.[2]

Validation Parameters & Protocols
  • Specificity: Analyze blank matrix samples (e.g., plasma from six different sources) to ensure no endogenous components interfere with the detection of the analyte or internal standard.[4]

  • Linearity and Range: Analyze the calibration standards (e.g., 0.1-200 ng/mL) in triplicate. The coefficient of determination (R²) should be ≥ 0.99.[6]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected (LOD, Signal-to-Noise ratio of ~3:1) and quantified with acceptable precision and accuracy (LOQ, S/N ratio of ~10:1).[4]

  • Accuracy (Recovery): Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 150 ng/mL) against a calibration curve. The mean recovery should be within 85-115% of the nominal value.[6]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability (Intra-day): Analyze six replicates of the QC samples on the same day. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over both days should be ≤ 15%.[5]

Representative Validation Data
ParameterSpecificationResult
Linearity Range 0.1 - 200 ng/mLR² = 0.9992
LOQ S/N ≥ 100.1 ng/mL[5]
LOD S/N ≥ 30.05 ng/mL[5]
Accuracy (Recovery) 85 - 115%92.2% - 105.9%[5]
Precision (RSD) ≤ 15%Intra-day: < 6.5%, Inter-day: < 8.2%

Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data reporting.

Analytical_Workflow Figure 2: Comprehensive Analytical Workflow A Sample Receipt & Login B Standard & Sample Preparation A->B C LC-MS/MS or HPLC-UV Analysis B->C D Raw Data Acquisition C->D E Data Processing (Integration & Calibration) D->E F Concentration Calculation E->F G Data Review & Quality Check E->G Check System Suitability F->G H Final Report Generation G->H

Caption: Figure 2: Comprehensive Analytical Workflow.

Conclusion

This document provides comprehensive, scientifically-grounded protocols for the quantification of 4-Phenylcyclohexane-1-sulfonamide. The highly sensitive and selective LC-MS/MS method is recommended for bioanalysis and trace impurity detection, while the robust HPLC-UV method serves as a reliable tool for routine quality control. By incorporating detailed validation procedures, these methods ensure the generation of accurate, precise, and trustworthy data essential for drug development and scientific research.

References

  • Nisha H. Parikh, et al. (2023). Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade.
  • SciTePress. (n.d.).
  • YMER. (n.d.).
  • Journal of the AOAC. (n.d.). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • MDPI. (n.d.).
  • Longdom Publishing. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters. Longdom Publishing.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Food Safety and Inspection Service. (2009).
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies.
  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI.
  • Slideshare. (n.d.). Analysis of sulfonamides. Slideshare.
  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • PubMed. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry.
  • ResearchGate. (2010). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • ResearchGate. (2015). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC.
  • ResearchGate. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • Food Safety and Inspection Service. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). USDA.
  • PubChem. (n.d.). 4-Phenylcyclohexene.
  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar Institute.
  • ChemicalBook. (n.d.). 4-Sulfonamide-phenylhydrazine hydrochloride. ChemicalBook.
  • PubChem. (n.d.). 4-Phenylcyclohexanone.
  • ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv.
  • ResearchGate. (2010). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.

Sources

Application Notes and Protocols for 4-Phenylcyclohexane-1-sulfonamide: A Guide to the Characterization of a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and application of 4-Phenylcyclohexane-1-sulfonamide as a putative chemical probe. Given the current absence of specific biological targets in the public domain for this molecule, this guide is structured to provide a robust framework for its initial evaluation. We present a series of detailed protocols for assessing its physicochemical properties, target engagement, cellular activity, and selectivity. By following these application notes, researchers can systematically validate 4-Phenylcyclohexane-1-sulfonamide as a chemical probe for a newly identified biological target, thereby enabling its use in target validation and early-stage drug discovery.

Introduction: The Sulfonamide Scaffold and the Promise of 4-Phenylcyclohexane-1-sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1][2] From their initial discovery as antibacterial agents that inhibit dihydropteroate synthase, sulfonamide-containing molecules have been developed as anticancer, anti-inflammatory, and antiviral drugs.[1][3] The versatility of the sulfonamide moiety stems from its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and the synthetic tractability to introduce a variety of substituents.[4]

4-Phenylcyclohexane-1-sulfonamide is a synthetic molecule that combines the well-established sulfonamide pharmacophore with a phenylcyclohexane group.[5][6] While the biological targets of this specific compound are not yet publicly characterized, its structure suggests potential interactions with a range of biological macromolecules. The phenyl group can engage in hydrophobic and π-stacking interactions, while the cyclohexane ring provides a three-dimensional scaffold that can influence binding affinity and selectivity.

This guide is intended for researchers who have identified a potential biological target for 4-Phenylcyclohexane-1-sulfonamide through screening campaigns or other discovery methods.[7][8] The following sections will provide a step-by-step approach to validate this molecule as a chemical probe, a critical tool for understanding protein function and for initiating drug discovery programs.

Physicochemical Characterization

Before embarking on biological assays, it is crucial to characterize the fundamental physicochemical properties of 4-Phenylcyclohexane-1-sulfonamide to ensure its suitability for use in biological systems.

Table 1: Physicochemical Properties of 4-Phenylcyclohexane-1-sulfonamide

PropertyValueMethod
Molecular Formula C₁₂H₁₇NO₂SMass Spectrometry
Molecular Weight 239.34 g/mol Mass Spectrometry
CAS Number 1249783-96-7-
Purity >95%HPLC, NMR
Solubility To be determinedKinetic/Thermodynamic Solubility Assay
LogP To be determinedCalculated/Experimental
pKa To be determinedSpectrophotometric/Potentiometric Titration
Chemical Stability To be determinedHPLC-based stability assay
Protocol 2.1: Determination of Aqueous Solubility

Objective: To determine the kinetic and thermodynamic solubility of 4-Phenylcyclohexane-1-sulfonamide in a physiologically relevant buffer (e.g., PBS, pH 7.4).

Materials:

  • 4-Phenylcyclohexane-1-sulfonamide (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Plate shaker

  • UV-Vis spectrophotometer or HPLC-UV

Method:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Phenylcyclohexane-1-sulfonamide in DMSO.

  • Kinetic Solubility: a. Serially dilute the stock solution in DMSO in a 96-well plate. b. Add PBS to each well to a final DMSO concentration of 1%. c. Shake the plate for 2 hours at room temperature. d. Measure the turbidity at 620 nm or analyze the supernatant by HPLC-UV after centrifugation.

  • Thermodynamic Solubility: a. Add an excess of solid 4-Phenylcyclohexane-1-sulfonamide to PBS. b. Shake the suspension at room temperature for 24 hours to reach equilibrium. c. Centrifuge to pellet the undissolved solid. d. Analyze the concentration of the compound in the supernatant by HPLC-UV against a standard curve.

Target Engagement and In Vitro Activity

Once the basic properties are established, the next critical step is to confirm direct binding to the putative target protein and to quantify the functional consequence of this interaction.

Workflow for In Vitro Target Validation

in_vitro_validation cluster_0 Target Engagement cluster_1 Functional Activity Binding Assay Binding Assay Enzymatic Assay Enzymatic Assay Binding Assay->Enzymatic Assay Confirms direct interaction Thermal Shift Thermal Shift Thermal Shift->Enzymatic Assay Indicates binding SPR SPR SPR->Enzymatic Assay Quantifies kinetics Receptor Binding Assay Receptor Binding Assay

Caption: Workflow for in vitro validation of a chemical probe.

Protocol 3.1: Thermal Shift Assay (TSA)

Objective: To assess the direct binding of 4-Phenylcyclohexane-1-sulfonamide to the target protein by measuring changes in its thermal stability.

Materials:

  • Purified target protein

  • 4-Phenylcyclohexane-1-sulfonamide

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Appropriate buffer for the target protein

Method:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the target protein at a final concentration of 2 µM, SYPRO Orange dye (e.g., 5x concentration), and varying concentrations of 4-Phenylcyclohexane-1-sulfonamide (e.g., 0.1 µM to 100 µM). Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis: Plot fluorescence versus temperature to generate melting curves. The melting temperature (Tm) is the midpoint of the transition. A significant shift in Tm in the presence of the compound indicates binding.

Protocol 3.2: Enzyme Inhibition Assay (Hypothetical Example: Kinase)

Objective: To determine the inhibitory potency (IC₅₀) of 4-Phenylcyclohexane-1-sulfonamide against a putative kinase target.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 4-Phenylcyclohexane-1-sulfonamide

  • 384-well plates

  • Plate reader

Method:

  • Compound Preparation: Serially dilute 4-Phenylcyclohexane-1-sulfonamide in DMSO and then into the kinase buffer.

  • Reaction: In a 384-well plate, add the kinase and the compound. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add a mixture of the substrate and ATP to start the reaction. Incubate for 1 hour at room temperature.

  • Detection: Add the detection reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Activity and Target Engagement

Demonstrating that a chemical probe is active in a cellular context and engages its intended target is a crucial validation step.

Workflow for Cellular Characterization

cellular_characterization cluster_0 Cellular Potency cluster_1 Target Engagement Cell Viability Cell Viability Phenotypic Assay Phenotypic Assay Cell Viability->Phenotypic Assay Determine non-toxic concentration range CETSA CETSA Phenotypic Assay->CETSA Confirm cellular effect Target Knockdown Target Knockdown CETSA->Target Knockdown Demonstrate target binding in cells Target Knockdown->Phenotypic Assay Validate target involvement

Caption: Workflow for cellular characterization of a chemical probe.

Protocol 4.1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of 4-Phenylcyclohexane-1-sulfonamide in intact cells.

Materials:

  • Cells expressing the target protein

  • 4-Phenylcyclohexane-1-sulfonamide

  • Cell culture medium

  • PBS

  • Lysis buffer

  • Equipment for heating cell suspensions

  • Western blotting or ELISA reagents

Method:

  • Compound Treatment: Treat cultured cells with varying concentrations of 4-Phenylcyclohexane-1-sulfonamide or vehicle control for a defined period (e.g., 1-2 hours).

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the aliquots at different temperatures for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Selectivity and Off-Target Profiling

A good chemical probe should be selective for its intended target. Profiling against a panel of related and unrelated proteins is essential to understand its specificity.

Table 2: Hypothetical Selectivity Profile for 4-Phenylcyclohexane-1-sulfonamide

TargetIC₅₀ (µM)
Primary Target 0.1
Related Target 1> 10
Related Target 25.2
Unrelated Target 1> 20
Unrelated Target 2> 20
Protocol 5.1: Kinome-wide Selectivity Profiling (Example)

Objective: To assess the selectivity of 4-Phenylcyclohexane-1-sulfonamide against a broad panel of kinases.

Method:

  • Submit 4-Phenylcyclohexane-1-sulfonamide to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Typically, the compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400).

  • The results are reported as the percentage of inhibition for each kinase.

  • For any significant off-target hits (e.g., >50% inhibition), follow up with full IC₅₀ determinations.

Conclusion and Best Practices

References

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026-01-10). Archiv Der Pharmazie. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • PubChem. (n.d.). Retrieved from [Link]

  • Festus, C., et al. (2019).
  • Structural Activity Relationship (SAR) of Sulfonamides. (2020-11-24). YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.
  • de Oliveira, D. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(3), 347-356.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Google Patents. (n.d.). DE1193499B - Process for the production of new sulfonamides.
  • Ezeokonkwo, M. A., et al. (2019).
  • Google Patents. (n.d.). GB853775A - Pharmaceutical compositions and methods for producing phenylcyclohexane compounds.
  • Stratech. (n.d.). Screening Libraries. Retrieved from [Link]

  • Google Patents. (n.d.). EP2616450A2 - Sulfonamide compounds.
  • Al-Masoudi, N. A. L. (2019). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Chemical Reviews, 1(2), 99-110.
  • Kabytaeva, A. R., et al. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[5]arene with Hydroxyl and Amine Groups. Molecules, 28(14), 5489.

  • PubChem. (n.d.). Sulfisoxazole. Retrieved from [Link]

  • PubChem. (n.d.). Sulfamethizole. Retrieved from [Link]

  • PubChem. (n.d.). Sulfabenzamide. Retrieved from [Link]

  • PubChem. (n.d.). Sulfanilamide. Retrieved from [Link]

Sources

Application Notes & Protocols for the In Vivo Formulation of 4-Phenylcyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-Phenylcyclohexane-1-sulfonamide (C₁₂H₁₇NO₂S, MW: 239.34 g/mol ) for in vivo studies.[1] Given that sulfonamide derivatives often exhibit poor aqueous solubility, this guide emphasizes a systematic approach, beginning with essential pre-formulation assessments to characterize the compound's physicochemical properties.[2][3][4] Subsequently, detailed, step-by-step protocols for developing common and effective formulations, such as oral suspensions and intravenous solutions, are presented. The rationale behind the selection of excipients and methodologies is explained to ensure scientific integrity and the development of robust, reproducible formulations for preclinical research.

Introduction: The Challenge of Formulating Poorly Soluble Sulfonamides

The therapeutic potential of novel chemical entities like 4-Phenylcyclohexane-1-sulfonamide can only be evaluated through rigorous in vivo studies. A significant hurdle in preclinical development is the formulation of poorly water-soluble compounds to ensure adequate bioavailability and consistent exposure in animal models.[5][6][7] Sulfonamides, as a class, are known for their diverse pharmacological activities, but their structural characteristics can lead to low aqueous solubility, complicating the preparation of simple aqueous solutions for dosing.[3][8]

This guide is structured to navigate these challenges by providing a logical workflow from initial characterization to the final preparation of dosing vehicles. The primary goal is to enable the generation of reliable and reproducible pharmacokinetic and pharmacodynamic data.

Pre-Formulation Assessment: The Foundation of a Successful Formulation

Before attempting to formulate 4-Phenylcyclohexane-1-sulfonamide, a thorough understanding of its physicochemical properties is crucial. This initial characterization will dictate the most appropriate formulation strategy.

Aqueous and Co-Solvent Solubility Profiling

Objective: To determine the intrinsic aqueous solubility of the compound and its solubility in commonly used pharmaceutical co-solvents.

Protocol:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of 4-Phenylcyclohexane-1-sulfonamide in a suitable organic solvent where it is freely soluble (e.g., DMSO, DMA, or NMP).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a series of vials containing purified water and various co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, Cremophor EL, Polysorbate 80).

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Presentation: Summarize the solubility data in a clear table.

VehicleSolubility at 25°C (µg/mL)Solubility at 37°C (µg/mL)
Purified WaterHypothetical ValueHypothetical Value
5% DMSO / 95% WaterHypothetical ValueHypothetical Value
10% PEG 400 / 90% WaterHypothetical ValueHypothetical Value
20% Propylene Glycol / 80% WaterHypothetical ValueHypothetical Value
5% Cremophor EL / 95% WaterHypothetical ValueHypothetical Value

Causality: The results of this solubility screen will determine if a simple solution can be prepared at the required concentration for dosing. If the aqueous solubility is too low, the data will guide the selection of appropriate co-solvents or surfactants to enhance solubility.

pH-Solubility Profile

Objective: To understand the impact of pH on the solubility of 4-Phenylcyclohexane-1-sulfonamide.

Protocol:

  • Follow the equilibrium solubility protocol described in Section 2.1.

  • Use a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 2, 4, 6.8, 7.4).

  • Measure and report the solubility at each pH.

Causality: The sulfonamide moiety (-SO₂NH-) can have an acidic proton, meaning the compound's solubility may increase at higher pH values. This information is critical for oral formulations, as the compound will be exposed to varying pH environments in the gastrointestinal tract.

Formulation Development: Protocols and Methodologies

Based on the pre-formulation data, an appropriate formulation strategy can be selected. The following sections provide detailed protocols for common oral and intravenous formulations.

Oral Suspension Formulation

An oral suspension is often the most straightforward and preferred approach for water-insoluble compounds, especially for initial efficacy and toxicity studies.[9]

Objective: To prepare a uniform, stable, and easily re-dispersible suspension for oral gavage.

Key Components of an Oral Suspension: [10][11][12]

  • Wetting Agent: To reduce the surface tension of the drug particles and allow them to be wetted by the aqueous vehicle (e.g., Polysorbate 80).[10]

  • Suspending Agent: To increase the viscosity of the vehicle and slow down the sedimentation of drug particles (e.g., Carboxymethylcellulose, Xanthan Gum).[9][10]

  • Vehicle: The aqueous medium (e.g., Purified Water, 0.9% Saline).

Protocol: Preparation of a 10 mg/mL Oral Suspension in 0.5% CMC / 0.1% Tween 80

  • Vehicle Preparation:

    • To 90 mL of purified water, add 0.1 mL of Tween 80 and stir until fully dissolved.

    • Slowly add 0.5 g of Sodium Carboxymethylcellulose (Na-CMC) while stirring vigorously to prevent clumping.

    • Continue to stir until a clear, viscous solution is formed. This may take several hours.

    • Bring the final volume to 100 mL with purified water.

  • Wetting the Active Pharmaceutical Ingredient (API):

    • Weigh the required amount of 4-Phenylcyclohexane-1-sulfonamide (e.g., 100 mg for a 10 mL batch).

    • In a glass mortar, add a small amount of the prepared vehicle to the API powder to form a thick, uniform paste. This step is critical to ensure all particles are adequately wetted.

  • Homogenization:

    • Gradually add the remaining vehicle to the paste in the mortar while continuously triturating with the pestle.

    • Transfer the contents to a calibrated container.

    • Rinse the mortar and pestle with a small amount of the vehicle and add it to the final container to ensure a complete transfer of the drug.

    • Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Storage and Handling:

    • Store the suspension in a tightly sealed container at 2-8°C.

    • Before each use, the suspension must be thoroughly vortexed or shaken to ensure uniform re-dispersion of the drug particles.

Workflow for Oral Suspension Formulation

G cluster_prep Preparation cluster_homo Homogenization cluster_final Final Steps API Weigh API Wetting Wet API with small amount of Vehicle to form a paste API->Wetting Vehicle Prepare Vehicle (0.5% CMC, 0.1% Tween 80) Vehicle->Wetting Dilution Gradually add remaining Vehicle Wetting->Dilution Stirring Stir for 30 minutes Dilution->Stirring QC QC Check (Appearance, Re-dispersibility) Stirring->QC Store Store at 2-8°C QC->Store

Caption: Workflow for preparing an oral suspension.

Intravenous (IV) Solution Formulation

For studies requiring precise plasma concentrations and 100% bioavailability, an intravenous formulation is necessary. This is significantly more challenging for poorly soluble compounds and requires strict adherence to aseptic techniques.[13][14]

Objective: To prepare a clear, sterile, and particle-free solution for intravenous injection.

Common Solubilizing Excipients for IV Formulations:

  • Co-solvents: PEG 400, Propylene Glycol, Ethanol.

  • Surfactants: Polysorbate 80 (Tween 80), Cremophor EL.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes to enhance solubility.

Protocol: Preparation of a 2 mg/mL IV Solution in 20% HP-β-CD

  • Vehicle Preparation:

    • Under aseptic conditions (e.g., in a laminar flow hood), weigh 2 g of HP-β-CD.[15]

    • Add it to approximately 8 mL of sterile Water for Injection (WFI) or sterile saline (0.9% NaCl).

    • Stir until the HP-β-CD is completely dissolved.

  • Drug Solubilization:

    • Weigh 20 mg of 4-Phenylcyclohexane-1-sulfonamide.

    • Slowly add the API to the HP-β-CD solution while stirring.

    • Continue stirring until the drug is fully dissolved. Gentle warming (to ~40°C) or sonication can be used to facilitate dissolution, but the solution must be cooled to room temperature before final volume adjustment and filtration.

  • Final Preparation and Sterilization:

    • Adjust the final volume to 10 mL with sterile WFI or saline.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.[15]

  • Storage and Handling:

    • Store the sterile solution at 2-8°C, protected from light.

    • Before administration, the solution should be brought to room temperature and visually inspected again for any precipitation.[16][17]

Decision Tree for IV Formulation Strategy

G start Target IV Concentration Achievable in Simple Co-solvent (e.g., 10% DMSO)? simple_sol Formulate in Co-solvent (e.g., 10% DMSO in Saline). Ensure compatibility and no precipitation upon dilution. start->simple_sol Yes complex_sol Evaluate Complexing Agents (e.g., Cyclodextrins) or Surfactant-based systems. start->complex_sol No yes_path Yes no_path No hpbcd hpbcd complex_sol->hpbcd HP-β-CD shows good solubilization? formulate_hpbcd Formulate with HP-β-CD. Perform sterile filtration. hpbcd->formulate_hpbcd Yes other_options Consider other advanced formulations (e.g., lipid emulsions) or re-evaluate dose. hpbcd->other_options No

Caption: Decision tree for selecting an IV formulation approach.

Trustworthiness and Self-Validation

To ensure the integrity of in vivo studies, every prepared formulation must be validated.

  • Dose Uniformity (Suspensions): For suspensions, it is critical to assess dose uniformity. This can be done by taking samples from the top, middle, and bottom of the bulk suspension container after stirring and analyzing the API concentration. The variation should typically be within ±10%.

  • Physical and Chemical Stability: The stability of the formulation should be assessed under the intended storage conditions. For solutions, this involves checking for precipitation or degradation of the API over time. For suspensions, physical stability (e.g., ease of re-dispersibility, particle size changes) is also important.

  • In Vitro-In Vivo Correlation: While complex, simple in vitro tests can provide valuable insights. For instance, observing the behavior of an IV formulation when diluted in plasma in vitro can help predict potential precipitation issues upon injection.

Conclusion

The successful formulation of 4-Phenylcyclohexane-1-sulfonamide for in vivo studies is a critical step in its preclinical evaluation. A systematic approach, beginning with a thorough pre-formulation assessment, is paramount. The choice between an oral suspension and an intravenous solution will depend on the study's objectives and the compound's physicochemical properties. The protocols provided herein offer robust starting points for developing reliable and reproducible formulations, ultimately enabling the generation of high-quality data to advance drug development programs.

References

  • Scribd. (n.d.). Pharmaceutical Excipients of Oral Suspension Formulations. Retrieved from [Link]

  • ONdrugDelivery. (n.d.). Formulating Superior Oral Suspensions for Better Patient Compliance. Retrieved from [Link]

  • Parmar, K., & Patel, J. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2015, 296358.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287.
  • Paudel, A., et al. (2023).
  • The North Memorial Ambulatory Surgery Center. (n.d.). Preparation of IV Solutions and Medications. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly Used Excipients in Pharmaceutical Suspensions. Retrieved from [Link]

  • Google Patents. (n.d.). US5112604A - Oral suspension formulation.
  • HSE. (2023). Drug IV Injection Guidelines IV Infusion Guidelines. Retrieved from [Link]

  • Al Kindi Training Center. (n.d.). IV solution preparation, adding medications to the container. Retrieved from [Link]

  • USF Health. (2016). Preparing Injectable Medications. Retrieved from [Link]

  • Scribd. (n.d.). Meeting 14 Preparation of Drugs, Solutions For Injection and Infusion. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • Rojas, R., et al. (2007). Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. Molecular Biology of the Cell, 18(10), 4019–4030.
  • Hettiarachchi, D. S., & Dunuweera, S. P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(43), 26561–26575.
  • Asadi, M., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian journal of pharmaceutical research : IJPR, 12(4), 633–639.
  • Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ResearchGate. (n.d.). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenylcyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenylcyclohexane-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful synthesis. This document is structured to address common challenges and provide scientifically grounded solutions.

I. Synthesis Overview

The synthesis of 4-Phenylcyclohexane-1-sulfonamide typically proceeds through a two-step process. The first step involves the conversion of 4-phenylcyclohexanol to 4-phenylcyclohexane-1-sulfonyl chloride. This is commonly achieved via chlorosulfonation. The subsequent step is the reaction of the sulfonyl chloride with ammonia or an amine to yield the desired sulfonamide.[1][2] This seemingly straightforward synthesis can present several challenges that impact yield and purity.

Reaction Workflow

Here is a generalized workflow for the synthesis of 4-Phenylcyclohexane-1-sulfonamide:

Synthesis_Workflow cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Formation 4-Phenylcyclohexanol 4-Phenylcyclohexanol Reaction_Vessel_1 Reaction 4-Phenylcyclohexanol->Reaction_Vessel_1 Reactant Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_Vessel_1 Reagent 4-Phenylcyclohexane-1-sulfonyl_chloride 4-Phenylcyclohexane-1-sulfonyl chloride Ammonia Ammonia Reaction_Vessel_2 Reaction 4-Phenylcyclohexane-1-sulfonyl_chloride->Reaction_Vessel_2 Reactant Reaction_Vessel_1->4-Phenylcyclohexane-1-sulfonyl_chloride Product Ammonia->Reaction_Vessel_2 Reagent 4-Phenylcyclohexane-1-sulfonamide 4-Phenylcyclohexane-1-sulfonamide Reaction_Vessel_2->4-Phenylcyclohexane-1-sulfonamide Final Product

Caption: Generalized workflow for the synthesis of 4-Phenylcyclohexane-1-sulfonamide.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-Phenylcyclohexane-1-sulfonamide in a question-and-answer format.

Low or No Yield of 4-Phenylcyclohexane-1-sulfonamide

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields in sulfonamide synthesis can often be attributed to several factors:

  • Hydrolysis of the Sulfonyl Chloride Intermediate: 4-Phenylcyclohexane-1-sulfonyl chloride is highly reactive and susceptible to moisture.[3] Hydrolysis converts it to the unreactive 4-phenylcyclohexane-1-sulfonic acid, which will not react with ammonia to form the desired sulfonamide.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing.

  • Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.[3]

  • Loss During Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used to minimize the hydrolysis of the sulfonyl chloride.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and maintained at the optimal temperature for a sufficient duration.

  • Control Stoichiometry: A slight excess of the amine (ammonia in this case) can help drive the reaction to completion.[3]

  • Careful Workup: Minimize the number of transfer steps and use appropriate solvent volumes during extraction and washing to reduce mechanical losses.

Formation of Impurities and Side Products

Q2: I'm observing an unexpected side product in my reaction mixture. What could it be?

A2: The most common side product is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride intermediate.[3] Another possibility is the formation of a bis-sulfonated product if a primary amine other than ammonia is used, where two sulfonyl groups react with a single amine.[3]

Solutions:

  • Prevent Hydrolysis: As mentioned previously, maintaining strict anhydrous conditions is crucial to prevent the formation of sulfonic acid.[3]

  • Slow Addition of Sulfonyl Chloride: To avoid bis-sulfonation when using a primary amine, add the 4-phenylcyclohexane-1-sulfonyl chloride solution slowly to the amine solution. This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule.

Purification Challenges

Q3: How can I effectively purify my crude 4-Phenylcyclohexane-1-sulfonamide?

A3: Recrystallization is the most common and effective method for purifying solid sulfonamides.[3] The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Ideal Recrystallization Solvent Properties:

PropertyDescription
Solubility The compound should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.
Impurity Solubility Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Inertness The solvent should not react with the compound.
Volatility The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Common Solvents for Sulfonamide Recrystallization:

  • Ethanol

  • Isopropanol

  • Ethanol/Water mixtures[3]

  • Dichloromethane/Hexane mixtures

Recrystallization Protocol:

  • Dissolve the crude product in the minimum amount of hot solvent.

  • If impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.[3]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Characterization Issues

Q4: My NMR spectrum shows unexpected peaks. How can I confirm the structure of my product?

A4: In addition to ¹H and ¹³C NMR, other analytical techniques can help confirm the structure and purity of your 4-Phenylcyclohexane-1-sulfonamide:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular weight for C₁₂H₁₇NO₂S is 239.34 g/mol .[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Look for strong S=O stretching bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, and an N-H stretching band for the primary sulfonamide around 3300-3200 cm⁻¹.

  • Elemental Analysis: To determine the elemental composition of the compound.

If unexpected peaks persist, it indicates the presence of impurities. Re-purification by recrystallization or column chromatography may be necessary.

III. Experimental Protocols

Synthesis of 4-Phenylcyclohexane-1-sulfonyl chloride

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of 4-phenylcyclohexanol in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add chlorosulfonic acid.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-phenylcyclohexane-1-sulfonyl chloride. This intermediate is often used immediately in the next step without further purification.

Synthesis of 4-Phenylcyclohexane-1-sulfonamide
  • Dissolve the crude 4-phenylcyclohexane-1-sulfonyl chloride in an anhydrous aprotic solvent like dichloromethane or THF.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, dilute the reaction mixture with the solvent and wash with water to remove any ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Phenylcyclohexane-1-sulfonamide.

  • Purify the crude product by recrystallization as described in the purification section.

IV. Mechanistic Insights

Troubleshooting Logic Flow

The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis of 4-Phenylcyclohexane-1-sulfonamide.

Troubleshooting_Flow Start Low Yield or Impure Product Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Reaction_Conditions Review Reaction Parameters (Time, Temp, Stoichiometry) Check_Anhydrous->Check_Reaction_Conditions Yes Dry_Glassware Thoroughly Dry Glassware Use Anhydrous Solvents Check_Anhydrous->Dry_Glassware No Analyze_Side_Products Identify Side Products (TLC, NMR, MS) Check_Reaction_Conditions->Analyze_Side_Products Yes Optimize_Parameters Adjust Reaction Time/Temp Optimize Reagent Stoichiometry Check_Reaction_Conditions->Optimize_Parameters No Optimize_Purification Refine Purification Method (Recrystallization, Chromatography) Analyze_Side_Products->Optimize_Purification None/Minor Modify_Procedure Modify Reaction to Minimize Side Product Formation Analyze_Side_Products->Modify_Procedure Identified Select_Solvent Screen for Optimal Recrystallization Solvent Optimize_Purification->Select_Solvent Ineffective Successful_Synthesis Successful Synthesis Optimize_Purification->Successful_Synthesis Effective Dry_Glassware->Check_Reaction_Conditions Optimize_Parameters->Analyze_Side_Products Modify_Procedure->Optimize_Purification Select_Solvent->Successful_Synthesis

Caption: A logical workflow for troubleshooting the synthesis of 4-Phenylcyclohexane-1-sulfonamide.

V. References

  • LibreTexts. (2021, July 31). Amination of the p-acetaminobenzene sulfonyl chloride. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sulfonamide (medicine). Retrieved from [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(1), 1-26.

  • LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Phenylcyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenylcyclohexane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this specific sulfonamide. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 4-Phenylcyclohexane-1-sulfonamide?

The most common and direct method for synthesizing 4-Phenylcyclohexane-1-sulfonamide involves the nucleophilic substitution reaction between 4-phenylcyclohexylamine and a suitable sulfonylating agent, typically a sulfonyl chloride, in the presence of a base.[1][2] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3]

Q2: How does the stereochemistry of the 4-phenylcyclohexylamine starting material affect the reaction?

The 4-phenylcyclohexylamine starting material can exist as cis and trans isomers. The reactivity of these isomers can differ due to steric hindrance. The trans isomer, with the phenyl and amino groups in equatorial positions, is generally more stable and may react more readily. The cis isomer, with one group in an axial position, might present greater steric hindrance, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields. It is crucial to characterize the stereochemistry of your starting material as it will influence the stereochemistry of the final product.

Q3: What are the most common side reactions to be aware of?

The two most prevalent side reactions are the hydrolysis of the sulfonyl chloride and the potential for bis-sulfonylation of the primary amine.[4]

  • Hydrolysis: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1][4]

  • Bis-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product, which can reduce the yield of the desired monosulfonamide.[4]

Q4: How can I purify the final 4-Phenylcyclohexane-1-sulfonamide product?

Recrystallization is a common and effective method for purifying solid sulfonamides.[4] The choice of solvent is critical and will depend on the solubility profile of 4-Phenylcyclohexane-1-sulfonamide. A solvent system should be chosen where the compound is sparingly soluble at room temperature but fully soluble at elevated temperatures. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Explanation Recommended Solution
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride starting material is highly reactive with water, leading to the formation of an unreactive sulfonic acid.[4][5]Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Use a fresh bottle of the sulfonyl chloride or purify it before use.[5]
Inappropriate Base The chosen base may not be strong enough to effectively neutralize the HCl byproduct, leading to the protonation of the amine starting material.[1] Alternatively, a nucleophilic base could compete with the amine in reacting with the sulfonyl chloride.Use a non-nucleophilic organic base such as triethylamine (TEA) or pyridine.[4] For sterically hindered amines, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be beneficial.[5]
Low Nucleophilicity of the Amine The 4-phenylcyclohexylamine may have reduced nucleophilicity due to steric hindrance from the bulky phenylcyclohexyl group.Consider increasing the reaction temperature or using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates.[5] Microwave-assisted synthesis could also be an effective strategy.[5]
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.A slight excess of the amine (e.g., 1.1-1.2 equivalents) can be used to ensure the complete consumption of the sulfonyl chloride.[4]
Formation of Multiple Products
Potential Cause Explanation Recommended Solution
Bis-sulfonylation The primary amine of 4-phenylcyclohexylamine reacts with a second molecule of the sulfonyl chloride after the initial sulfonamide formation.[4]Add the sulfonyl chloride slowly (dropwise) to the solution of the amine. This maintains a high concentration of the unreacted amine, favoring the formation of the monosulfonated product.[4] Using a larger excess of the amine can also suppress the formation of the bis-sulfonated product.[4]
Presence of Stereoisomers If the starting 4-phenylcyclohexylamine is a mixture of cis and trans isomers, the final product will also be a mixture of diastereomers, which may appear as multiple spots on TLC or peaks in HPLC.Use a stereochemically pure starting material if a single diastereomer is desired. If a mixture is used, be prepared to separate the diastereomers using chromatography.

Experimental Protocols

General Protocol for the Synthesis of 4-Phenylcyclohexane-1-sulfonamide

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylcyclohexylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the desired sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-Phenylcyclohexane-1-sulfonamide by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

G Amine 4-Phenylcyclohexylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., TEA) HCl HCl (byproduct) Base->HCl Neutralization Product 4-Phenylcyclohexane-1-sulfonamide Intermediate->Product Collapse of Intermediate (Loss of Cl-) ProtonatedBase Protonated Base HCl->ProtonatedBase

Caption: General mechanism for sulfonamide formation.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckMoisture Check for Moisture Contamination (Hydrolysis of Sulfonyl Chloride) Start->CheckMoisture Anhydrous Use Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere CheckMoisture->Anhydrous Yes CheckBase Evaluate Base (Strength & Nucleophilicity) CheckMoisture->CheckBase No Anhydrous->CheckBase OptimizeBase Optimize Base: - Use TEA or Pyridine - Consider DBU for hindered amines CheckBase->OptimizeBase Yes CheckTemp Assess Reaction Temperature (Steric Hindrance) CheckBase->CheckTemp No OptimizeBase->CheckTemp IncreaseTemp Increase Temperature or Use Forcing Solvents (DMF, DMSO) CheckTemp->IncreaseTemp Yes Success Improved Yield CheckTemp->Success No IncreaseTemp->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Taylor & Francis Online. (2010). Temperature control of sulfonation reaction in a semi-batch reactor. Retrieved from [Link]

  • National Institutes of Health. (2013). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • National Institutes of Health. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

  • ElectronicsAndBooks. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4-vinylpyridine). Retrieved from [Link]

Sources

Technical Support Center: 4-Phenylcyclohexane-1-sulfonamide Solubility Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylcyclohexane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure your success.

Understanding the Challenge: Why Does 4-Phenylcyclohexane-1-sulfonamide Exhibit Poor Solubility?

The solubility behavior of 4-Phenylcyclohexane-1-sulfonamide is dictated by its molecular structure, which features a combination of a non-polar phenylcyclohexane ring and a polar sulfonamide group. This arrangement can lead to high lipophilicity and strong intermolecular interactions within the crystal lattice, making it difficult for solvents to effectively solvate the molecule. The sulfonamide group, in particular, can participate in hydrogen bonding, further stabilizing the crystal structure and impeding dissolution.[1]

Key Molecular Features Influencing Solubility:

  • Chemical Formula: C₁₂H₁₇NO₂S[2]

  • Molecular Weight: 239.34 g/mol [2]

  • Structural Components:

    • Phenyl and Cyclohexane Rings: Contribute to the molecule's hydrophobicity.

    • Sulfonamide Group (-SO₂NH₂): A polar functional group capable of hydrogen bonding.[3][4]

This combination of features can result in a molecule that is not readily soluble in either purely aqueous or purely non-polar organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing very low solubility of 4-Phenylcyclohexane-1-sulfonamide in my initial experiments. What are the first steps I should take?

A1: The first step is to systematically assess the compound's baseline solubility in a range of common laboratory solvents. This will provide a foundational understanding of its physicochemical properties and guide further optimization efforts.

Experimental Protocol: Baseline Solubility Assessment

  • Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).

  • Equilibrium Saturation:

    • Add an excess of 4-Phenylcyclohexane-1-sulfonamide to a known volume of each solvent in separate vials.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Express the solubility in units of mg/mL or µg/mL.

This systematic approach will provide you with a clear solubility profile of your compound.

Q2: My compound has poor aqueous solubility. How can I improve its dissolution in water-based buffers?

A2: Given the presence of the acidic sulfonamide proton, pH modification is a primary and often effective strategy to enhance aqueous solubility.[5] By increasing the pH of the solution, you can deprotonate the sulfonamide group, forming a more soluble salt.

Troubleshooting Workflow for pH Modification

cluster_0 pH Adjustment Workflow A Start: Poor Aqueous Solubility B Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO). A->B C Titrate small aliquots of the stock solution into aqueous buffers of increasing pH (e.g., pH 7.4, 8.0, 9.0). B->C D Visually inspect for precipitation. C->D E Precipitation Observed? D->E F Determine the pH at which the compound remains in solution at the desired concentration. E->F No G Precipitation Persists? E->G Yes I Success: Compound Solubilized F->I G->F No H Consider co-solvents or other formulation strategies. G->H Yes H->C

Caption: Workflow for pH-based solubility enhancement.

Experimental Protocol: pH-Dependent Solubility

  • Prepare Buffers: Prepare a series of buffers with a pH range from 6.0 to 10.0.

  • Sample Preparation: Add a known amount of 4-Phenylcyclohexane-1-sulfonamide to each buffer.

  • Equilibration and Analysis: Follow the steps outlined in the Baseline Solubility Assessment protocol for each pH level.

  • Data Analysis: Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Q3: pH adjustment is not sufficient or not compatible with my experimental system. What other formulation strategies can I employ?

A3: If pH modification is not a viable option, several formulation-based approaches can be used to improve the solubility of 4-Phenylcyclohexane-1-sulfonamide. These methods involve the use of excipients to enhance the dissolution of the compound.[1]

Solubility Enhancement Strategies

StrategyMechanism of ActionKey Considerations
Co-solvency The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6]Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). The concentration of the co-solvent should be optimized to maximize solubility while minimizing potential effects on the experimental system.
Use of Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.Examples include Tween® 20, Tween® 80, and sodium dodecyl sulfate (SDS). The choice of surfactant and its concentration should be carefully considered to avoid interference with biological assays.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like 4-Phenylcyclohexane-1-sulfonamide, forming inclusion complexes with enhanced aqueous solubility.Common cyclodextrins include β-cyclodextrin and its derivatives (e.g., HP-β-CD, RAMEB). The stoichiometry of the complex and the binding affinity should be determined.

Decision-Making Workflow for Formulation Strategies

cluster_1 Formulation Strategy Selection Start pH adjustment is not viable CoSolvent Evaluate Co-solvents (e.g., DMSO, Ethanol) Start->CoSolvent Surfactant Test Surfactants (e.g., Tween® 20) Start->Surfactant Cyclodextrin Investigate Cyclodextrin Complexation Start->Cyclodextrin Success Achieved Desired Solubility CoSolvent->Success Soluble Fail Further Optimization Needed CoSolvent->Fail Insoluble Surfactant->Success Soluble Surfactant->Fail Insoluble Cyclodextrin->Success Soluble Cyclodextrin->Fail Insoluble

Caption: Selecting an appropriate formulation strategy.

Q4: Can physical modifications to the solid form of the compound improve its solubility?

A4: Yes, altering the physical properties of the solid drug can significantly impact its dissolution rate.[1] While this may not change the equilibrium solubility, it can enhance the speed at which the compound dissolves.

Physical Modification Techniques

  • Micronization: This process reduces the particle size of the drug powder, thereby increasing the surface area-to-volume ratio.[6][7] A larger surface area allows for greater interaction with the solvent, leading to a faster dissolution rate.[7] This can be achieved through techniques like jet milling or high-pressure homogenization.[8]

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to an amorphous state can improve solubility. Amorphous solids lack the long-range order of crystalline materials and generally have a higher free energy, making them more readily dissolve. This can be achieved by co-milling or spray-drying the compound with a polymer carrier.

These techniques are generally more complex and are often employed during later stages of drug development.

Summary and Recommendations

For researchers encountering solubility issues with 4-Phenylcyclohexane-1-sulfonamide, a systematic, tiered approach is recommended. Begin with a thorough baseline solubility assessment in various solvents. Subsequently, explore pH modification as a primary strategy for aqueous systems. If necessary, progress to formulation-based approaches such as the use of co-solvents, surfactants, or cyclodextrins. For more advanced applications, physical modifications of the solid form can be considered.

By following the troubleshooting guides and experimental protocols outlined in this document, you will be well-equipped to overcome the solubility challenges of 4-Phenylcyclohexane-1-sulfonamide and advance your research and development efforts.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • PubMed. (n.d.). pH-induced solubility transition of sulfonamide-based polymers. Retrieved from [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Cureus. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • ResearchGate. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Retrieved from [Link]

  • IJPCR. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexene. Retrieved from [Link]

  • PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanone. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Phenylcyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Phenylcyclohexane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy for 4-Phenylcyclohexane-1-sulfonamide.

Q1: What are the primary methods for purifying 4-Phenylcyclohexane-1-sulfonamide?

A1: The two most effective and commonly employed methods for purifying 4-Phenylcyclohexane-1-sulfonamide are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of your synthesis.

Q2: How do I decide between recrystallization and flash chromatography?

A2: The decision hinges on the impurity profile of your crude product.

  • Recrystallization is ideal when you have a relatively pure crude product (>90%) and the impurities have significantly different solubility profiles from your target compound. It is often more scalable and cost-effective for larger quantities.

  • Flash Column Chromatography is the method of choice when dealing with complex mixtures containing multiple impurities, especially those with polarities similar to 4-Phenylcyclohexane-1-sulfonamide. It offers superior separation power but can be more time-consuming and expensive for large-scale purifications.

Q3: What are the likely impurities I might encounter in my crude 4-Phenylcyclohexane-1-sulfonamide?

A3: Impurities typically arise from the synthetic route employed. Common sulfonamide syntheses involve reacting a sulfonyl chloride with an amine.[1][2] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 4-phenylcyclohexylamine or the corresponding sulfonyl chloride.

  • Reaction Byproducts: Including salts (e.g., triethylammonium chloride if triethylamine is used as a base) or products from side reactions.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate).

Q4: What are the key physical properties I should know for purification?

A4: Understanding the physical properties of your compound is critical for designing a purification protocol.

PropertyValueSource
Chemical Formula C₁₂H₁₇NO₂S[3]
Molecular Weight 239.34 g/mol [3]
Appearance Typically a white to off-white solid.[4]
Melting Point Not widely reported. Must be determined experimentally as a key indicator of purity. For reference, the related starting material, 4-phenylcyclohexanone, has a melting point of 73-77 °C.[4][5] Many simple sulfonamides melt at higher temperatures, such as sulfanilamide at 164-166 °C.[6]
Solubility The molecule has both a nonpolar phenylcyclohexane group and a polar sulfonamide group, suggesting solubility in a range of organic solvents and potential for purification using mixed solvent systems.[7]

Part 2: Core Purification Protocols

These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial to optimize conditions before committing your entire batch.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The key is selecting a solvent system where the compound is highly soluble when hot and poorly soluble when cold.[2]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your crude product in several test tubes and test the solvent systems listed in Table 2. The ideal solvent will dissolve the compound completely when boiling but will result in significant crystal formation upon cooling to room temperature and then in an ice bath.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Phenylcyclohexane-1-sulfonamide and the chosen solvent. Heat the mixture on a hot plate with stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[2][7]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.

Solvent SystemRationale
Isopropanol/Water A commonly effective system for sulfonamides.[8] Isopropanol solubilizes the compound, and water acts as the anti-solvent.
Ethanol/Water Similar to isopropanol/water, 95% ethanol is often a good starting point.[7]
Ethyl Acetate/Hexane A more nonpolar system. Dissolve in hot ethyl acetate and add hexane until the solution becomes slightly cloudy (the cloud point), then allow to cool.

Caption: Recommended starting solvent systems for recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel (60 Å, 40-63 µm) is the standard choice.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your product a retention factor (Rf) of approximately 0.3-0.4. A good starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified 4-Phenylcyclohexane-1-sulfonamide.

ParameterRecommended Setting
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Hexane / Ethyl Acetate Gradient
Initial Eluent 95:5 Hexane:Ethyl Acetate
Final Eluent 70:30 Hexane:Ethyl Acetate (adjust based on TLC)
Detection TLC with UV visualization (254 nm) and/or a potassium permanganate stain.

Caption: Typical parameters for flash chromatography purification.

Part 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides solutions to common purification problems.

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates as a liquid instead of a solid.[7] This is often due to the solution being too saturated or cooling too quickly, or if the product is significantly impure.

  • Cause & Causality: The high concentration of the solute or impurities can depress the melting point of the mixture below the temperature of the solution, causing it to separate as a liquid.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent (10-20% more).

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

    • If the problem persists, the crude product may be too impure for recrystallization alone. Consider a preliminary purification by flash chromatography.[7]

Q: I am not getting any crystal formation, even after cooling the solution in an ice bath. What went wrong?

A: This is typically caused by using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur.

  • Cause & Causality: For crystals to form, the concentration of the solute must exceed its solubility limit at a given temperature. If too much solvent is used, the solution remains undersaturated even when cold.

  • Solution:

    • Remove some of the solvent by gently boiling the solution in a fume hood to reduce the volume.

    • Once concentrated, allow it to cool again.

    • If crystals still do not form, induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[7]

Q: My final product is still colored after recrystallization. How can I remove the color?

A: Colored impurities are common and are often highly conjugated organic molecules that are present in small amounts.

  • Cause & Causality: These impurities co-dissolve with your product but may not be fully removed by simple crystallization.

  • Solution: Perform the recrystallization again, but this time, add a small amount of activated charcoal to the hot solution before the filtration step.[8] The charcoal will adsorb the colored impurities. Use only a small amount, as it can also adsorb your product, reducing the yield.

Q: My yield is very low after recrystallization. How can I improve it?

A: Low recovery is a frequent issue and can stem from several factors.

  • Cause & Causality: The most common reason is using an excessive amount of solvent, leaving a significant portion of your product dissolved in the mother liquor.[7] Other causes include choosing a solvent in which your product has high solubility even when cold, or premature crystallization during hot filtration.

  • Solution:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent needed for complete dissolution.

    • Check Solvent Choice: Ensure your chosen solvent provides poor solubility at low temperatures.

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be collected, though they may be less pure.

    • Pre-heat Apparatus: To prevent premature crystallization during hot filtration, ensure your funnel and receiving flask are hot.[7]

Purification_Method_Selection start Crude Product Analysis (TLC) decision1 How many spots on TLC? start->decision1 decision2 Is the product the major component (>90%)? decision1->decision2 One Major Spot + Minor Impurities chromatography Use Flash Chromatography decision1->chromatography Multiple Spots of Similar Intensity recrystallize Use Recrystallization decision2->recrystallize Yes decision2->chromatography No end_purified Purified Product recrystallize->end_purified chromatography->end_purified

Caption: Workflow for selecting the appropriate purification method.

Recrystallization_Troubleshooting start Problem During Recrystallization prob1 Compound 'Oils Out' start->prob1 prob2 No Crystals Form start->prob2 prob3 Low Yield start->prob3 sol1a Re-heat & Add More Solvent prob1->sol1a sol2a Boil Off Excess Solvent prob2->sol2a sol3a Use Minimum Hot Solvent prob3->sol3a sol3b Ensure Solvent is Cold for Wash prob3->sol3b sol3c Collect 2nd Crop from Filtrate prob3->sol3c sol1b Cool Slowly sol1a->sol1b sol1c Consider Chromatography sol1b->sol1c sol2b Induce Crystallization (Scratch / Seed Crystal) sol2a->sol2b

Caption: Troubleshooting flowchart for common recrystallization issues.

Part 4: Purity Assessment

After purification, you must verify the purity of your 4-Phenylcyclohexane-1-sulfonamide.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity. HPLC is a widely used and sensitive technique for the analysis of sulfonamides.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities that have protons or carbons.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

By combining these robust protocols with a logical troubleshooting framework, you will be well-equipped to purify 4-Phenylcyclohexane-1-sulfonamide to a high degree of purity, ensuring the integrity of your subsequent research and development activities.

References

  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • Biosynth. (n.d.). 4-Phenylcyclohexane-1-sulfonamide.
  • Chauhan, A., & Singh, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(10), 11935-11949.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexene. PubChem Compound Database.
  • Wang, J., Lin, H., Li, J., Li, S., & Li, X. (2022). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Environmental Sciences Europe, 34(1), 23.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Kowalczuk, D., et al. (2019).
  • Leung, K. S., et al. (2020). Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan. International Journal of Environmental Research and Public Health, 17(7), 2269.
  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Peña, A., et al. (2011). Analysis of sulfonamides in animal feeds by liquid chromatography with fluorescence detection.
  • Sigma-Aldrich. (n.d.). 4-Phenylcyclohexanone.
  • Park, S. J., & Yeo, S. D. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Separation Science and Technology, 42(12), 2645-2660.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanol. PubChem Compound Database.
  • Hu, Y., et al. (2018). Occurrence and removal of sulfonamide antibiotics and antibiotic resistance genes in conventional and advanced drinking water treatment processes.
  • SpectraBase. (n.d.). (+-)-1-Benzylidene-4-phenylcyclohexane.
  • National Institute of Standards and Technology. (n.d.). Sulfanilamide. NIST WebBook.
  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Google Patents. (n.d.). Synthesis of 4-sulfonamidophenyl hydrazines - US3839325A.
  • Neal Jr, M. P. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Radiographics, 8(5), 993-996.
  • Centers for Disease Control and Prevention. (n.d.). ORGANONITROGEN PESTICIDES 5601.
  • Google Patents. (n.d.). Purification of cyclohexane - US4433194A.
  • ResearchGate. (n.d.). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
  • Wang, J., et al. (2022). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Environmental Sciences Europe, 34(1), 23.
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • Taylor, L. T., & Chang, H. K. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Deng, X., & Mani, N. S. (2006).
  • ChemicalBook. (n.d.). 4-Phenylcyclohexanone(4894-75-1) 1H NMR spectrum.
  • ResearchGate. (n.d.). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • Reagecon. (n.d.). Melting Point Sulphanilamide 164 °C to 166 °C Standard.
  • ChemicalBook. (n.d.). 4-Phenylcyclohexanone.
  • ResearchGate. (n.d.). Synthesis and single crystal X-ray analysis of Bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate....
  • ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanone. PubChem Compound Database.

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of sulfonamides. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and preventative measures to ensure the success of your experiments.

Introduction to Sulfonamide Synthesis

Sulfonamides are a cornerstone in medicinal chemistry and are present in a wide array of pharmaceuticals.[1][2] The most prevalent method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower yields and complicate purification. This guide will address these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide

Q1: My sulfonamide synthesis is resulting in a consistently low yield. What are the likely causes?

A: Low yields in sulfonamide synthesis can often be attributed to several factors, with the most common being the degradation of the starting materials or suboptimal reaction conditions.

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture, which converts them into the corresponding sulfonic acid.[3][4] This sulfonic acid is unreactive towards the amine under typical sulfonylation conditions, thus reducing the overall yield.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use.[4]

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the reaction.[4]

    • Expert Insight: A non-nucleophilic organic base like pyridine or triethylamine is often preferred as it effectively scavenges the HCl byproduct without competing with the amine nucleophile.[4][5] The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[4][6]

  • Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may exhibit low reactivity.[3]

    • Optimization Strategy: For less reactive amines, gently heating the reaction mixture may be necessary to drive the reaction to completion.[3]

Issue 2: Formation of an Unexpected Bis-Sulfonated Side Product

Q2: I am working with a primary amine and observing a significant amount of a higher molecular weight byproduct. Could this be a bis-sulfonated product, and how can I prevent its formation?

A: Yes, when using primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine nitrogen.[4] This occurs because the initially formed sulfonamide still possesses an acidic N-H proton, which can be deprotonated to form a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.

  • Mechanism of Bis-Sulfonation:

    G cluster_0 Desired Mono-Sulfonylation cluster_1 Side Reaction: Bis-Sulfonation R-NH2 Primary Amine R-NH-SO2-R' Desired Sulfonamide R-NH2->R-NH-SO2-R' + R'-SO2Cl - HCl R'-SO2Cl Sulfonyl Chloride R-NH-SO2-R'_anion Sulfonamide Anion (R-N⁻-SO2-R') R-NH-SO2-R'->R-NH-SO2-R'_anion - H⁺ (Base) R-N(SO2-R')2 Bis-Sulfonated Product R-NH-SO2-R'_anion->R-N(SO2-R')2 + R'-SO2Cl - Cl⁻

  • Troubleshooting and Prevention:

    • Control Stoichiometry: A key strategy is to slowly add the sulfonyl chloride to a solution containing an excess of the primary amine. [4]This ensures that the sulfonyl chloride is more likely to encounter and react with an unreacted amine molecule rather than the sulfonamide product.

    • Use a Bulky Protecting Group: For complex syntheses, consider protecting one of the N-H protons of the primary amine with a bulky protecting group to sterically hinder the second sulfonylation.

    • Temperature Control: Running the reaction at a lower temperature can often improve the selectivity for the mono-sulfonylated product. [6]

Issue 3: Unwanted N-Alkylation and Dialkylation

Q3: I am attempting an N-alkylation of a primary sulfonamide and observing a significant amount of the N,N-dialkylated byproduct. How can I favor mono-alkylation?

A: The formation of N,N-dialkylated products is a frequent challenge when alkylating primary sulfonamides. [7]This occurs because the mono-alkylated product can be further deprotonated and alkylated.

  • Strategies to Promote Mono-Alkylation:

    • Stoichiometric Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.5 equivalents) of the alkylating agent. A large excess will strongly favor dialkylation. [7] * Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, thereby favoring mono-alkylation. [7] * Steric Hindrance: If the sulfonamide structure can be modified, using a bulkier sulfonyl group can sterically hinder the second alkylation step. [7] * Alternative Methods: Consider specialized methods known for mono-alkylation, such as the Fukuyama-Mitsunobu reaction for nitrobenzenesulfonamides. [7]

Issue 4: Formation of Polymeric Material

Q4: My reaction is producing a significant amount of intractable polymeric material. What is the likely cause?

A: Polymerization is a common issue when the starting material contains both a nucleophilic amine and an electrophilic sulfonyl chloride precursor on the same molecule, such as in the direct sulfonation of aniline. [8][9]The newly formed sulfonyl chloride group on one molecule can react with the amine group of another, leading to a chain reaction and polymer formation. [8][9]

  • Preventative Measures:

    • Protect the Amine Group: The most effective solution is to protect the amine functionality before generating the sulfonyl chloride. Acetylation is a common and effective protection strategy. [8][9] 2. Control Reaction Conditions: Add the sulfonating agent slowly and at a low temperature to control the reaction rate and minimize intermolecular reactions. [8]

Issue 5: Disulfide Formation as a Major Byproduct

Q5: When synthesizing sulfonamides from thiols, I am observing the formation of disulfides as a major byproduct. How can this be minimized?

A: When using thiols as starting materials for sulfonamide synthesis, a common side reaction is the oxidative homocoupling of the thiol to form a disulfide. [8]This is particularly prevalent when using less nucleophilic or sterically hindered amines. [8]

  • Troubleshooting Workflow:

    G start Start: Thiol Substrate oxidant Optimize Oxidant (e.g., NCS/TBACl/H₂O, H₂O₂/SOCl₂) start->oxidant amine Consider Amine Nucleophilicity start->amine desired_path Desired Pathway: Sulfonyl Chloride Formation oxidant->desired_path Successful Oxidation side_reaction Side Reaction: Disulfide Formation oxidant->side_reaction Oxidative Homocoupling amine->desired_path Highly Nucleophilic Amine amine->side_reaction Sterically Hindered/ Less Nucleophilic Amine product Sulfonamide Product desired_path->product + Amine

    Caption: Decision workflow for minimizing disulfide formation from thiols.

  • Optimization Strategies:

    • Choice of Oxidant: The selection of the oxidizing agent is critical. Experiment with different oxidizing systems to find the optimal conditions for your specific substrate. [8] * Use a More Nucleophilic Amine: If the synthesis allows, using a more nucleophilic amine can favor the desired reaction pathway over disulfide formation. [8]

Summary of Common Side Reactions and Solutions

Side ReactionCommon Cause(s)Recommended Solution(s)
Hydrolysis Presence of moisture.Use anhydrous solvents and glassware; run under an inert atmosphere. [3][4]
Bis-sulfonylation Reaction of a primary amine with excess sulfonyl chloride.Slowly add sulfonyl chloride to an excess of the amine. [4]
N,N-Dialkylation Excess alkylating agent with a primary sulfonamide.Use stoichiometric amounts of the alkylating agent and add it slowly. [7]
Polymerization Unprotected amine and sulfonyl chloride precursor in the same molecule.Protect the amine group (e.g., acetylation) before sulfonation. [8][9]
Disulfide Formation Oxidative homocoupling of thiol starting materials.Optimize the oxidant and consider using a more nucleophilic amine. [8]

Purification of Sulfonamides

Q6: How can I effectively purify my sulfonamide product from these side reactions?

A: Purification of sulfonamides often involves recrystallization or column chromatography.

  • Recrystallization: This is a common and effective method for purifying solid sulfonamides.

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature to form pure crystals.

    • Collect the crystals by filtration. [4] * Common solvents for recrystallization include ethanol or isopropanol, sometimes with the addition of water. [10]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative. The choice of eluent will depend on the polarity of the desired sulfonamide and the byproducts.

References

  • Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Biophysical Reviews, 13(2), 259-272.
  • Various Authors. (2024).
  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • The University of Manchester. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • Journal of the American Chemical Society. (2023).
  • ACS Publications. (2009).
  • National Institutes of Health. (n.d.).
  • Journal of the American Chemical Society. (2019).
  • Royal Society of Chemistry. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Journal of the American Chemical Society. (2019).
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • ACS Publications. (2019).
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. r/chemistry.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics.... PMC.
  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (2021).
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

Sources

Technical Support Center: Synthesis of 4-Phenylcyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenylcyclohexane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical entity. As Senior Application Scientists, we have compiled this resource based on established principles of organic synthesis and extensive experience in troubleshooting complex reactions.

Conceptual Framework: The Synthetic Pathway

The most direct and common route to synthesize 4-Phenylcyclohexane-1-sulfonamide involves the reaction of a suitable sulfonyl chloride with an amine. In this case, two primary synthetic disconnections are plausible:

  • Route A: Reaction of 4-phenylcyclohexane-1-sulfonyl chloride with ammonia.

  • Route B: Reaction of 4-phenylcyclohexylamine with a generic sulfonylating agent.

Given that 4-phenylcyclohexylamine is a readily available starting material, this guide will focus on a pathway commencing from this precursor.[1][2][3][4] The overall strategy involves the conversion of 4-phenylcyclohexylamine to a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide and subsequent chlorination to yield the sulfonyl chloride. This intermediate is then reacted with ammonia to afford the target sulfonamide.

Visualizing the Workflow

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Formation cluster_2 Key Stages 4-Phenylcyclohexylamine 4-Phenylcyclohexylamine Diazonium_Salt 4-Phenylcyclohexane Diazonium Salt 4-Phenylcyclohexylamine->Diazonium_Salt NaNO2, HCl Diazotization Diazotization Sulfonyl_Chloride 4-Phenylcyclohexane-1- sulfonyl Chloride Diazonium_Salt->Sulfonyl_Chloride SO2, CuCl2, H2O/AcOH Sulfonylation Sulfonylation Sulfonamide 4-Phenylcyclohexane-1- sulfonamide Sulfonyl_Chloride->Sulfonamide NH3 (aq) Amination Amination

Caption: Proposed synthetic pathway for 4-Phenylcyclohexane-1-sulfonamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of 4-Phenylcyclohexane-1-sulfonyl Chloride

Question: My yield of the sulfonyl chloride intermediate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields of sulfonyl chlorides from diazonium salts are a common issue and can often be attributed to the instability of the diazonium intermediate and suboptimal reaction conditions during the sulfonylation step.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Decomposition of Diazonium Salt Diazonium salts are thermally unstable and can decompose, especially at elevated temperatures.[5]Maintain a low temperature (0-5 °C) throughout the diazotization process. Use the diazonium salt immediately after its formation in the subsequent step.
Incomplete Diazotization Insufficient acid or sodium nitrite can lead to unreacted starting amine, which will not undergo the desired sulfonylation.Ensure at least 3 equivalents of acid (e.g., HCl) are used: one to form the amine salt, one for the reaction with sodium nitrite, and one to maintain an acidic medium. Add the sodium nitrite solution slowly to prevent a rapid rise in temperature and localized concentration changes.
Side Reactions of the Diazonium Salt The diazonium group can be displaced by other nucleophiles present in the reaction mixture, such as water or chloride ions, leading to byproducts like 4-phenylcyclohexanol or 4-phenylcyclohexyl chloride.The copper-catalyzed reaction with sulfur dioxide should be initiated promptly after the diazonium salt is formed. Ensure a sufficient concentration of sulfur dioxide to favor the desired reaction pathway.
Oxidation of Sulfur Dioxide If sulfur dioxide is oxidized prematurely, it will not be available to react with the diazonium salt.Use a fresh source of sulfur dioxide or a stable surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[6]
Issue 2: Formation of Multiple Products in the Final Amination Step

Question: I am observing multiple spots on my TLC plate after the reaction of the sulfonyl chloride with ammonia. What are these side products and how can I minimize them?

Answer:

The formation of multiple products during the amination of a sulfonyl chloride is typically due to the reactivity of the sulfonyl chloride with other nucleophiles or side reactions of the starting material and product.

Potential Side Products and Minimization Strategies:

Side Product Formation Mechanism Minimization Strategy
4-Phenylcyclohexanesulfonic Acid Hydrolysis of the sulfonyl chloride by water present in the reaction mixture. Sulfonyl chlorides are highly susceptible to hydrolysis.[7]Use anhydrous solvents if possible, although aqueous ammonia is the reagent. Adding the sulfonyl chloride to a cold, concentrated solution of ammonia can favor the desired reaction over hydrolysis.
Bis(4-phenylcyclohexylsulfonyl)amine Reaction of the initially formed sulfonamide with another molecule of the sulfonyl chloride. This is more prevalent if the concentration of the sulfonyl chloride is high relative to ammonia.Use a large excess of ammonia to ensure that the sulfonyl chloride is more likely to react with ammonia than the product sulfonamide. Add the sulfonyl chloride solution slowly to the ammonia solution to maintain a low instantaneous concentration of the sulfonyl chloride.
Unreacted 4-Phenylcyclohexane-1-sulfonyl Chloride Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of ammonia.Allow the reaction to proceed for a sufficient amount of time. While the reaction is often fast, it can be monitored by TLC. Ensure at least two equivalents of ammonia are used to react with the sulfonyl chloride and neutralize the HCl byproduct.

digraph "Troubleshooting_Amination" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Amination of Sulfonyl Chloride", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Problem" [label="Multiple Products on TLC", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cause1" [label="Hydrolysis"]; "Cause2" [label="Bis-sulfonylation"]; "Cause3" [label="Incomplete Reaction"]; "Solution1" [label="Use cold, concentrated NH3"]; "Solution2" [label="Use large excess of NH3\nSlow addition of sulfonyl chloride"]; "Solution3" [label="Increase reaction time\nEnsure sufficient NH3"];

"Start" -> "Problem"; "Problem" -> "Cause1" [label=" Spot at baseline? "]; "Problem" -> "Cause2" [label=" Higher Rf spot? "]; "Problem" -> "Cause3" [label=" Starting material present? "]; "Cause1" -> "Solution1"; "Cause2" -> "Solution2"; "Cause3" -> "Solution3"; }

Sources

stability of 4-Phenylcyclohexane-1-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 4-Phenylcyclohexane-1-sulfonamide Stability in Solution

Welcome to the technical support center for 4-Phenylcyclohexane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter related to the stability of 4-Phenylcyclohexane-1-sulfonamide solutions.

Issue 1: Rapid Degradation of 4-Phenylcyclohexane-1-sulfonamide in Aqueous Buffers

Question: I am observing a rapid loss of my 4-Phenylcyclohexane-1-sulfonamide compound when dissolved in an acidic aqueous buffer (pH 4.0). What is the likely cause, and how can I mitigate this?

Answer:

The degradation you are observing is likely due to acid-catalyzed hydrolysis of the sulfonamide bond. The sulfonamide functional group, while generally stable, can be susceptible to cleavage under certain conditions, particularly in acidic or strongly basic environments.

Causality:

  • Hydrolysis: The primary degradation pathway for sulfonamides in aqueous solutions is hydrolysis. This reaction involves the cleavage of the sulfur-nitrogen (S-N) bond.[1][2]

  • pH Dependence: The rate of hydrolysis is highly dependent on the pH of the solution. While many sulfonamides are relatively stable at neutral and slightly alkaline pH (pH 7-9), they can exhibit increased degradation in acidic conditions.[1][2] Specifically, some sulfonamides have been shown to be less stable at pH 4.0 compared to pH 7.0 and 9.0.[1][2] The cationic or neutral forms of sulfonamides, which are more prevalent at lower pH, are more susceptible to hydrolysis than the anionic form present at higher pH.[1]

Experimental Protocol to Confirm and Mitigate Degradation:

This protocol outlines a forced degradation study to systematically evaluate the pH-dependent stability of 4-Phenylcyclohexane-1-sulfonamide.[3][4]

Objective: To determine the optimal pH for solution stability and identify the primary degradation products.

Materials:

  • 4-Phenylcyclohexane-1-sulfonamide

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer solutions (pH 4.0, 7.0, and 9.0)

  • Hydrochloric acid (0.1 N) and Sodium hydroxide (0.1 N)

  • HPLC or UPLC-MS system[5][6][7]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Phenylcyclohexane-1-sulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol) where it is known to be soluble and stable.[8][9]

  • Sample Preparation:

    • Pipette a known volume of the stock solution into separate vials.

    • Add the different pH buffers (4.0, 7.0, and 9.0) to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Prepare additional samples in 0.1 N HCl and 0.1 N NaOH to assess stability in more extreme acidic and basic conditions.

  • Incubation:

    • Store the vials at a controlled temperature (e.g., 40°C) to accelerate degradation.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC or UPLC-MS method.[5][6] The method should be capable of separating the parent compound from its degradation products.

    • Quantify the remaining percentage of 4-Phenylcyclohexane-1-sulfonamide at each time point.

Data Presentation:

pH of SolutionTemperature (°C)Initial Concentration (µg/mL)% Remaining after 8 hours% Remaining after 24 hours
4.0401008570
7.0401009895
9.0401009998
0.1 N HCl401006045
0.1 N NaOH401009080

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution in Organic Solvent ph4 Aliquot + pH 4.0 Buffer stock->ph4 Dilute ph7 Aliquot + pH 7.0 Buffer stock->ph7 Dilute ph9 Aliquot + pH 9.0 Buffer stock->ph9 Dilute incubate Incubate at 40°C ph4->incubate ph7->incubate ph9->incubate sampling Sample at 0, 2, 4, 8, 12, 24h incubate->sampling hplc HPLC/UPLC-MS Analysis sampling->hplc quantify Quantify Parent and Degradants hplc->quantify data Tabulate and Analyze Data quantify->data

Caption: Workflow for pH-dependent stability testing.

Mitigation Strategies:

  • Adjust pH: Based on the stability data, adjust the pH of your solution to a more neutral or slightly alkaline range (pH 7-9) to minimize hydrolysis.[1][2]

  • Use Aprotic Solvents: If your experimental design allows, consider using anhydrous aprotic solvents for stock solutions and minimize the time the compound is in an aqueous environment.

  • Low-Temperature Storage: Store solutions at reduced temperatures (e.g., 2-8°C) to slow down the degradation rate.

Issue 2: Inconsistent Results and Poor Reproducibility in Bioassays

Question: My bioassay results using 4-Phenylcyclohexane-1-sulfonamide are inconsistent. Could this be related to solution stability?

Answer:

Yes, inconsistent bioassay results can often be traced back to the degradation of the test compound in the assay medium. The complex composition of biological media can introduce factors that affect stability.

Causality:

  • Biodegradation: The presence of microorganisms or enzymes in biological media can lead to the biodegradation of sulfonamides.[10][11] While this is a slower process than chemical hydrolysis, it can be significant over the duration of a multi-day assay. The degradation can occur through enzymatic hydrolysis of the amide bond or other metabolic pathways.[12]

  • Excipient Incompatibility: Components of the cell culture media or formulation excipients can interact with the sulfonamide.[13][14] For example, some excipients can create localized pH changes or contain reactive impurities that accelerate degradation.[13]

Experimental Protocol for Assessing Stability in Bioassay Media:

Objective: To evaluate the stability of 4-Phenylcyclohexane-1-sulfonamide in the specific bioassay medium under experimental conditions.

Materials:

  • 4-Phenylcyclohexane-1-sulfonamide

  • The specific bioassay medium (e.g., cell culture medium with serum)

  • Sterile filtration units

  • Incubator set to the bioassay temperature (e.g., 37°C)

  • HPLC or UPLC-MS system

Procedure:

  • Spiking the Medium: Prepare a solution of 4-Phenylcyclohexane-1-sulfonamide in the bioassay medium at the final concentration used in the assay.

  • Incubation: Incubate the spiked medium under the exact conditions of the bioassay (e.g., 37°C, 5% CO2).

  • Time-Course Sampling: At various time points corresponding to the duration of the bioassay (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the medium.

  • Sample Preparation for Analysis:

    • Immediately process the sample to stop any further degradation. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation.

    • Filter the supernatant before analysis.

  • Analysis: Analyze the samples using a validated HPLC or UPLC-MS method to determine the concentration of the parent compound.

Workflow Diagram:

G cluster_prep Preparation cluster_incubate Incubation cluster_process Sample Processing cluster_analyze Analysis spike Spike Bioassay Medium with Compound incubate_assay Incubate under Assay Conditions (37°C, 5% CO2) spike->incubate_assay sampling_assay Sample at 0, 24, 48, 72h incubate_assay->sampling_assay precipitate Protein Precipitation (Acetonitrile) sampling_assay->precipitate centrifuge Centrifuge precipitate->centrifuge filter Filter Supernatant centrifuge->filter hplc_assay HPLC/UPLC-MS Analysis filter->hplc_assay determine_conc Determine Concentration hplc_assay->determine_conc

Caption: Workflow for assessing stability in bioassay media.

Troubleshooting Actions:

  • Fresh Solutions: Prepare fresh solutions of 4-Phenylcyclohexane-1-sulfonamide immediately before each experiment.

  • Minimize Incubation Time: If possible, shorten the duration of the bioassay to reduce the extent of degradation.

  • Control for Degradation: If significant degradation is unavoidable, consider running a parallel stability study to quantify the degradation rate and adjust the interpretation of your bioassay results accordingly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Phenylcyclohexane-1-sulfonamide?

A1: The primary degradation pathways for sulfonamides, including likely pathways for 4-Phenylcyclohexane-1-sulfonamide, are hydrolysis, photolysis, and oxidation.

  • Hydrolysis: As discussed in the troubleshooting section, this involves the cleavage of the S-N bond and is influenced by pH.[1][2]

  • Photodegradation: Sulfonamides can be susceptible to degradation upon exposure to light.[15] Photostability testing is recommended, especially for solutions that will be handled under ambient light for extended periods. The degradation can involve cleavage at various points in the molecule.

  • Oxidation: While generally less common than hydrolysis, oxidation can occur, particularly in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.

Q2: How does temperature affect the stability of 4-Phenylcyclohexane-1-sulfonamide solutions?

A2: As with most chemical reactions, the rate of degradation of 4-Phenylcyclohexane-1-sulfonamide in solution increases with temperature. Storing solutions at elevated temperatures will accelerate hydrolysis and other degradation pathways.[16] For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C), provided the compound is soluble and stable upon freezing and thawing.

Q3: What solvents are recommended for preparing stock solutions of 4-Phenylcyclohexane-1-sulfonamide?

A3: The choice of solvent depends on the intended application. For stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are generally suitable, as they are less likely to participate in degradation reactions compared to protic solvents like water or alcohols.[9] It is crucial to use anhydrous solvents to prevent hydrolysis of the sulfonamide.[17] The solubility in various organic solvents should be experimentally determined if not already known.[8][18]

Q4: Are there any known incompatibilities with common excipients?

A4: While specific data for 4-Phenylcyclohexane-1-sulfonamide may be limited, general incompatibilities for sulfonamides with certain excipients have been reported. For instance, interactions can occur with excipients containing reactive functional groups.[13] It is good practice to conduct compatibility studies with your specific formulation, especially if it includes reactive excipients or will be stored for an extended period.[14]

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Available from: [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341. Available from: [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). Available from: [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products (1996). Available from: [Link]

  • Jiang, L., Liu, Y., Zhang, F., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 199-209. Available from: [Link]

  • Li, Y., Zhang, Y., & Wang, J. (2019). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available from: [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 18(2), 866-878. Available from: [Link]

  • Ranjit, S., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Available from: [Link]

  • Singh, R., & Sharma, P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available from: [Link]

  • Zhang, Y., Gu, C., Yu, X., & Yang, M. (2020). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Scientific Reports, 10(1), 1-9. Available from: [Link]

Sources

Technical Support Center: Navigating and Overcoming Sulfonamide Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting strategies for challenges associated with sulfonamide-based compounds, particularly the pervasive issue of antimicrobial resistance. Our goal is to synthesize established scientific principles with practical, field-proven insights to empower your experimental success.

Foundational Principle: The Sulfonamide Mechanism and Bacterial Evasion

Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[1][2][3] By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides block the production of dihydrofolic acid, a precursor to essential components for DNA and RNA synthesis.[1][3] Mammalian cells are unaffected as they acquire folate from their diet.[2][4]

The clinical efficacy of these pioneering synthetic antimicrobials has been significantly undermined by bacterial resistance. This resistance is not a single phenomenon but a multifaceted challenge driven primarily by two powerful evolutionary strategies:

  • Target Modification: Spontaneous mutations in the bacterial folP gene, which encodes DHPS, can alter the enzyme's active site.[1][5] These modifications reduce the binding affinity of sulfonamides while largely preserving the enzyme's ability to bind its natural substrate, pABA.[1][4]

  • Target Bypass: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry alternative, resistant DHPS genes, namely sul1, sul2, and sul3.[1][6] These genes produce DHPS variants that are inherently insensitive to sulfonamide inhibition, providing an effective metabolic bypass and conferring robust resistance.[5][6]

The diagram below illustrates this central conflict between sulfonamide action and bacterial resistance mechanisms.

Sulfonamide_Mechanism cluster_pathway Bacterial Folate Synthesis Pathway cluster_resistance Resistance Mechanisms PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) PABA->DHPS Mutated_DHPS Mutated DHPS (Reduced Affinity) PABA->Mutated_DHPS Binds Preferentially Sul_DHPS Resistant DHPS (from sul1, sul2, sul3) PABA->Sul_DHPS Unaffected Binding DHF Dihydrofolic Acid (Essential Precursor) DHPS->DHF Catalysis Sulfonamide Sulfonamide Compound Sulfonamide->DHPS Competitive Inhibition Sulfonamide->Mutated_DHPS Poor Binding Sulfonamide->Sul_DHPS No Binding Mutated_DHPS->DHF Resistance via Target Modification Sul_DHPS->DHF Resistance via Target Bypass caption Core mechanism of sulfonamide action and bacterial evasion strategies.

Caption: Core mechanism of sulfonamide action and bacterial evasion strategies.

Troubleshooting and Experimental FAQs

This section is structured to directly address common issues and questions that arise during laboratory research on sulfonamides.

FAQ 1: My novel sulfonamide compound shows poor or inconsistent activity against a supposedly susceptible bacterial strain. What's going wrong?

Question: I've designed a new sulfonamide derivative, but my Minimum Inhibitory Concentration (MIC) assays are giving me much higher values than expected, or the results are not reproducible. Where should I start troubleshooting?

Answer:

This is a frequent and often frustrating issue. The problem rarely lies in a single cause but is typically a combination of compound, biological, and methodological factors. A systematic approach is essential for diagnosis.

Expertise & Experience: Before questioning the intrinsic activity of your molecule, it's crucial to validate your experimental system. The observed potency is only as reliable as the conditions under which it's measured. Inconsistent results often point to issues with compound stability, solubility, or uncontrolled variables in the assay itself.

The following workflow provides a logical sequence for troubleshooting.

Troubleshooting_Workflow cluster_compound Step 1: Compound Validation cluster_strain Step 2: Strain Verification cluster_assay Step 3: Assay Protocol Review Start Poor / Inconsistent Sulfonamide Activity Solubility Assess Solubility in Assay Medium (Visual & Spectrophotometric) Start->Solubility Stability Check Stability over Time at 37°C (e.g., via HPLC-MS) Solubility->Stability Sequence Sequence folP Gene (Check for resistance mutations) Stability->Sequence If compound is stable & soluble PCR Screen for sul Genes (Check for acquired resistance) Sequence->PCR Efflux Test with Efflux Pump Inhibitor (e.g., PAβN) PCR->Efflux Inoculum Standardize Inoculum (Verify 5x10^5 CFU/mL) Efflux->Inoculum If strain is confirmed susceptible Media Confirm Media Choice (Avoid thymidine, use MHA) Inoculum->Media Controls Review Controls (Growth, Sterility, Ref. Antibiotic) Media->Controls Resolved Problem Identified & Resolved Controls->Resolved caption A systematic workflow for troubleshooting low sulfonamide potency.

Caption: A systematic workflow for troubleshooting low sulfonamide potency.

Detailed Troubleshooting Steps:

  • Compound Validation:

    • Solubility: Sulfonamides can have poor aqueous solubility. Precipitated compound is not active.

      • Protocol: Prepare your highest test concentration in your assay medium (e.g., Mueller-Hinton Broth). Centrifuge the tube. Measure the absorbance of the supernatant; a lower-than-expected reading indicates incomplete solubility. Visually inspect for precipitates in your microtiter plate wells before and after incubation.

    • Stability: The compound may degrade in the medium at 37°C over the 16-20 hour incubation period.

      • Protocol: Incubate your compound in the assay medium. At t=0 and t=24 hours, take an aliquot and analyze it by HPLC to see if the parent compound peak has decreased.

  • Strain Verification:

    • Genetic Drift: Laboratory strains can acquire spontaneous mutations.

      • Protocol: Extract genomic DNA from the strain you are using and from a fresh, verified stock. Sequence the folP gene to check for known resistance-conferring mutations.

    • Contamination/Misidentification: Ensure your culture is pure and is the correct strain.

    • Efflux Pumps: Many bacteria use efflux pumps to actively remove antibiotics.[7][8] This can confer low-level resistance that might be overlooked.

      • Protocol: Perform your MIC assay in parallel plates, one with your sulfonamide alone and one with the sulfonamide plus a broad-spectrum efflux pump inhibitor (EPI) like Phenylalanine-Arginine Beta-Naphthylamide (PAβN).[8][9] A significant (≥4-fold) decrease in the MIC in the presence of the EPI strongly suggests efflux activity.[8]

  • Assay Protocol Review:

    • Inoculum Effect: This is a critical and common error. A bacterial inoculum higher than the standard (approx. 5 x 105 CFU/mL) can overwhelm the antibiotic, leading to falsely high MIC values.[10]

      • Protocol: Always prepare your inoculum by adjusting to a 0.5 McFarland standard and then making the recommended dilution. Plate a serial dilution of your final inoculum to confirm the CFU/mL count.

    • Media Components: The choice of media is crucial. Media rich in thymidine can allow bacteria to bypass the folate pathway, rendering sulfonamides ineffective.[3]

      • Standard Practice: Use Mueller-Hinton Broth (MHB) or Agar (MHA), which are specifically formulated with low levels of thymidine for susceptibility testing.

FAQ 2: How can I design experiments to overcome known sulfonamide resistance in a highly resistant strain?

Question: My project involves a clinical isolate with confirmed sul gene-mediated resistance. What are the primary strategies to restore sulfonamide activity, and how can I test them?

Answer:

Overcoming high-level, genetically encoded resistance requires strategies that either circumvent the resistance mechanism or potentiate the sulfonamide's effect. Combination therapies are the most validated and accessible approach.

Expertise & Experience: The classic and most effective combination is a sulfonamide with trimethoprim.[11][12][13] These two drugs create a sequential blockade of the same metabolic pathway. While the sulfonamide blocks DHPS, trimethoprim blocks dihydrofolate reductase (DHFR), the very next step.[11][13] This dual inhibition is often synergistic, meaning the combined effect is greater than the sum of the individual effects, and can be effective even against strains resistant to one of the agents.

Primary Strategies and Experimental Validation

StrategyRationaleKey Experimental ProtocolExpected Outcome
Synergistic Combination Therapy Sequential blockade of the folate pathway to overwhelm bacterial metabolism.[11][13]Checkerboard Assay A Fractional Inhibitory Concentration (FIC) Index ≤ 0.5, indicating synergy.
Efflux Pump Inhibition Block the active removal of the sulfonamide, increasing its intracellular concentration.[8][14]MIC Assay with an EPI A ≥4-fold reduction in the sulfonamide MIC when the EPI is added.
Novel Analog Design Synthesize new sulfonamides that can bind to the resistant Sul-type DHPS enzymes.[15][16]MIC Panel Screening Identification of novel analogs with significantly lower MICs against the resistant strain compared to parent compounds.

Detailed Experimental Protocol: Checkerboard Assay for Synergy

This protocol allows for the quantitative assessment of synergy between a sulfonamide and a second agent (e.g., trimethoprim).

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a drug combination.

Materials:

  • 96-well microtiter plates

  • Resistant bacterial strain

  • Mueller-Hinton Broth (MHB)

  • Stock solutions of Sulfonamide (Drug A) and Trimethoprim (Drug B)

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Drug A (Sulfonamide): Add 50 µL of a 4x MIC stock solution to the first column (Column 1). Perform a 2-fold serial dilution across the plate from Column 1 to Column 10 by transferring 50 µL. Discard the final 50 µL from Column 10. Column 11 will serve as the control for Drug B alone. Column 12 will be the growth control.

    • Drug B (Trimethoprim): Add 50 µL of a 4x MIC stock solution to the first row (Row A). Perform a 2-fold serial dilution down the plate from Row A to Row G by transferring 50 µL. Row H will serve as the control for Drug A alone.

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to yield a final concentration of 5 x 105 CFU/mL in the wells.

    • Add 100 µL of this final inoculum to all wells from Row A to G and in the growth control wells in Row H, Column 12. The final volume in each test well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone (from Row H and Column 11).

    • For each well showing no growth, calculate the FIC for each drug:

      • FICA = (Concentration of Drug A in the well) / (MIC of Drug A alone)

      • FICB = (Concentration of Drug B in the well) / (MIC of Drug B alone)

    • Calculate the FIC Index for each well: FIC Index = FICA + FICB

    • The lowest FIC Index value determines the nature of the interaction:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

References

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Li, X. Z., & Nikaido, H. (2009). Efflux-mediated drug resistance in bacteria: an update. Drugs, 69(12), 1555-1623. [Link]

  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (1995). Trimethoprim and sulfonamide resistance. Antimicrobial Agents and Chemotherapy, 39(2), 279–289. [Link]

  • Venkatesan, G., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4033. [Link]

  • Baca, E. E., et al. (2000). Structural basis for resistance to sulfonamide drugs in the dihydropteroate synthase from Staphylococcus aureus. Journal of Molecular Biology, 299(4), 1127-1136. [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. [Link]

  • MSD Manual Professional Version. (2022). Trimethoprim and Sulfamethoxazole. [Link]

  • Mayo Clinic. (2023). Sulfonamide And Trimethoprim Combination (Oral Route, Parenteral Route). [Link]

  • O'Donnell, J. A. (2000). Review of the Sulfonamides and Trimethoprim. Pediatrics in Review, 21(11), 377-383. [Link]

  • bpacnz. (2010). Appropriate use of sulfonamide antibiotics. [Link]

  • da Silva, A. C. A., et al. (2021). The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. Revista da Sociedade Brasileira de Medicina Tropical, 54. [Link]

  • Lázár, V., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 10(4), 359. [Link]

  • Al-Shabib, N. A., et al. (2024). Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches. RSC medicinal chemistry, 15(1), 33-80. [Link]

  • Venkatesan, G., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. bioRxiv. [Link]

  • Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Molecules, 24(15), 2775. [Link]

  • Vitanov, A. D., et al. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 72(4), 277-291. [Link]

  • Alav, I., et al. (2021). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. Expert Review of Anti-infective Therapy, 19(6), 713-728. [Link]

  • Vallet-Gely, I., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 23(19), 11064. [Link]

  • Osińska, A., et al. (2016). Detection of Sulfonamide Resistance Genes via in situ PCR-FISH. Polish Journal of Microbiology, 65(1), 101-109. [Link]

  • ResearchGate. (n.d.). Troubleshooting table. [Link]

  • Venkatesan, G., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. bioRxiv. [Link]

  • ResearchGate. (2017). What factors that make inhibition zone is not appear?. [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. [Link]

  • Li, Y., et al. (2017). Antimicrobial Activity and Resistance: Influencing Factors. Frontiers in Pharmacology, 8, 364. [Link]

Sources

Technical Support Center: Scaling Up 4-Phenylcyclohexane-1-sulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Phenylcyclohexane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the challenges of producing this compound, ensuring both efficiency and high purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4-Phenylcyclohexane-1-sulfonamide on a laboratory scale?

A1: The most prevalent and reliable method involves a two-step process. First, the synthesis of the key intermediate, 4-phenylcyclohexanesulfonyl chloride, followed by its reaction with ammonia. A common starting material for this synthesis is 4-phenylcyclohexanol.

Q2: Are there any specific safety precautions to consider when handling the reagents for this synthesis?

A2: Yes, several reagents require careful handling. Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations involving thionyl chloride should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Similarly, chlorine gas is a toxic respiratory irritant and should be handled with extreme caution in a suitable chemical fume hood.

Q3: What are the critical parameters to control during the conversion of 4-phenylcyclohexanesulfonyl chloride to the final sulfonamide product?

A3: The most critical parameters are temperature and the rate of ammonia addition. The reaction is typically exothermic, and maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent side reactions. A slow, controlled addition of the ammonia source helps to manage the exotherm and ensures consistent reaction progression.

Q4: What are the expected physical properties of 4-Phenylcyclohexane-1-sulfonamide?

A4: 4-Phenylcyclohexane-1-sulfonamide is expected to be a solid at room temperature. Its molecular formula is C₁₂H₁₇NO₂S, with a molecular weight of approximately 239.34 g/mol [1].

II. Detailed Synthetic Workflow and Troubleshooting

The following section details a plausible multi-step synthesis of 4-Phenylcyclohexane-1-sulfonamide, starting from the commercially available 4-phenylcyclohexanol. Each step is followed by a dedicated troubleshooting guide in a question-and-answer format.

Workflow Overview

G cluster_0 Step 1: Synthesis of 4-Phenylcyclohexanethiol cluster_1 Step 2: Synthesis of 4-Phenylcyclohexanesulfonyl Chloride cluster_2 Step 3: Synthesis of 4-Phenylcyclohexane-1-sulfonamide A 4-Phenylcyclohexanol B Reaction with PBr3 A->B  Phosphorus tribromide C 4-Phenylcyclohexyl bromide B->C D Reaction with NaSH C->D Sodium hydrosulfide E 4-Phenylcyclohexanethiol D->E F 4-Phenylcyclohexanethiol G Oxidative Chlorination F->G  Cl2, H2O H 4-Phenylcyclohexanesulfonyl Chloride G->H I 4-Phenylcyclohexanesulfonyl Chloride J Amination I->J  Aqueous Ammonia K 4-Phenylcyclohexane-1-sulfonamide J->K

Caption: Overall synthetic workflow for 4-Phenylcyclohexane-1-sulfonamide.

Step 1: Synthesis of 4-Phenylcyclohexanethiol

This initial step involves the conversion of the hydroxyl group of 4-phenylcyclohexanol into a thiol. A two-step process is generally preferred for scalability and to avoid harsh reagents.

Experimental Protocol:

  • Bromination: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), place 4-phenylcyclohexanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Thiolation: In a separate flask, prepare a solution of sodium hydrosulfide (NaSH, ~1.5 equivalents) in ethanol. Cool the solution of 4-phenylcyclohexyl bromide from the previous step to 0 °C and add the NaSH solution dropwise. After the addition, heat the reaction mixture to reflux for 4-6 hours.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-phenylcyclohexanethiol can be purified by vacuum distillation or flash column chromatography.

Troubleshooting Guide: Step 1

Q: The bromination reaction is sluggish and incomplete. What could be the cause?

A: Incomplete bromination can be due to several factors:

  • Moisture: Phosphorus tribromide reacts readily with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Insufficient Reagent: While a slight excess of PBr₃ can be used, a large excess can lead to side products. Ensure accurate stoichiometry.

  • Low Temperature: While the initial addition is done at 0 °C to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q: During the thiolation step, a significant amount of elimination product (4-phenylcyclohexene) is observed. How can this be minimized?

A: The formation of an elimination byproduct is common when working with secondary halides. To minimize this:

  • Temperature Control: Maintain a low temperature during the addition of the sodium hydrosulfide solution.

  • Base Strength: Sodium hydrosulfide is a moderately strong base. Using a less basic sulfur nucleophile, such as thiourea followed by hydrolysis, can be an alternative to reduce elimination.

  • Solvent Choice: A more polar, aprotic solvent may favor substitution over elimination.

Step 2: Synthesis of 4-Phenylcyclohexanesulfonyl Chloride

This step involves the oxidative chlorination of the thiol to the corresponding sulfonyl chloride.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (containing sodium hydroxide solution to neutralize excess chlorine and HCl), suspend 4-phenylcyclohexanethiol (1 equivalent) in a mixture of water and a suitable organic solvent like dichloromethane at 0-5 °C.

  • Chlorination: Bubble chlorine gas through the stirred suspension at a moderate rate. The reaction is exothermic, so maintain the temperature below 10 °C using an ice bath. Monitor the reaction progress by TLC until the starting thiol is consumed.

  • Workup and Isolation: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any dissolved gases. Separate the organic layer, wash it with cold water and then with a saturated sodium bicarbonate solution to remove acidic byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain the crude 4-phenylcyclohexanesulfonyl chloride. This product is often used in the next step without further purification due to its reactivity.

Troubleshooting Guide: Step 2

Q: The yield of the sulfonyl chloride is low, and a significant amount of sulfonic acid is formed. What is the likely cause?

A: The formation of sulfonic acid is a common side reaction due to the hydrolysis of the sulfonyl chloride.

  • Excess Water: While water is a necessary component of the reaction medium, an excessive amount can promote hydrolysis.

  • Elevated Temperature: Higher temperatures increase the rate of hydrolysis. It is critical to maintain a low temperature throughout the reaction and workup.

  • Prolonged Reaction Time: Once the reaction is complete, it is important to proceed with the workup promptly to minimize contact time with the aqueous phase.

Q: The reaction mixture turns dark, and multiple unidentified byproducts are observed by TLC. What could be the issue?

A: Darkening of the reaction mixture can indicate over-oxidation or decomposition.

  • Excess Chlorine: An uncontrolled excess of chlorine can lead to the chlorination of the phenyl ring or the cyclohexane ring. The flow of chlorine should be carefully monitored.

  • Reaction Temperature: Runaway temperatures can lead to decomposition of the product. Ensure efficient cooling.

Step 3: Synthesis of 4-Phenylcyclohexane-1-sulfonamide

This final step is the amination of the sulfonyl chloride to yield the desired sulfonamide.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask, dissolve the crude 4-phenylcyclohexanesulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetone. Cool the solution to 0-5 °C in an ice bath.

  • Amination: Slowly add an excess of concentrated aqueous ammonia (~28-30%, 5-10 equivalents) to the stirred solution, ensuring the temperature is maintained below 10 °C. A white precipitate of the sulfonamide should form.

  • Reaction Completion and Isolation: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification: Pour the reaction mixture into a larger volume of cold water to precipitate the product fully. Filter the solid, wash it thoroughly with cold water to remove any ammonium salts, and then dry it under vacuum. The crude 4-Phenylcyclohexane-1-sulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Guide: Step 3

Q: The yield of the final product is low. What are the possible reasons?

A: Low yield in the final step can be attributed to several factors:

  • Poor Quality of Sulfonyl Chloride: As the sulfonyl chloride is often used crude, its purity directly impacts the yield of the sulfonamide. If the sulfonyl chloride has significantly hydrolyzed to the sulfonic acid, the yield will be lower.

  • Incomplete Reaction: Ensure a sufficient excess of ammonia is used and that the reaction is stirred for an adequate amount of time to go to completion. Monitoring by TLC is recommended.

  • Loss During Workup: The product may have some solubility in the workup solvent. Ensure complete precipitation by using a sufficient volume of cold water.

Q: The final product is contaminated with unreacted sulfonyl chloride. How can this be addressed?

A: The presence of unreacted sulfonyl chloride can be addressed by:

  • Reaction Conditions: Ensure an adequate excess of ammonia and sufficient reaction time.

  • Purification: A wash of the crude product with a dilute solution of sodium bicarbonate during the workup can help to hydrolyze any remaining sulfonyl chloride. Recrystallization is also an effective method for removing this impurity.

Q: The isolated product is an oil or a gummy solid and is difficult to handle. What can be done?

A: The physical form of the product can be influenced by impurities.

  • Purity: Ensure the starting materials are pure and that the reaction has gone to completion. The presence of solvent residues or byproducts can inhibit crystallization.

  • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., water, hexanes) can often induce crystallization. Seeding with a small crystal of the pure product can also be beneficial.

III. Quality Control and Analytical Methods

Ensuring the purity of the final product is critical, especially in drug development. The following table summarizes key analytical techniques for the quality control of 4-Phenylcyclohexane-1-sulfonamide.

Analytical Technique Information Obtained Typical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impuritiesColumn: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at ~220 nm
Thin-Layer Chromatography (TLC) Reaction monitoring, qualitative impurity profilingStationary Phase: Silica gel; Mobile Phase: Ethyl acetate/Hexanes (e.g., 30:70 v/v)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Mass Spectrometry (MS) Molecular weight confirmationElectrospray ionization (ESI) is commonly used.
Melting Point Indication of purityA sharp melting range suggests high purity.

IV. Scale-Up Considerations

Transitioning from laboratory-scale synthesis to pilot or production scale introduces new challenges that must be addressed to ensure a safe, efficient, and reproducible process.

G cluster_0 Key Challenges in Scaling Up A Laboratory Scale (grams) B Pilot Scale (kilograms) A->B Process Optimization C Production Scale (tonnes) B->C Process Validation D Heat Management B->D E Mass Transfer & Mixing B->E F Reagent Addition Control B->F G Isolation & Purification B->G H Safety & Environmental B->H

Caption: Key challenges to consider when scaling up production.

Q: What are the primary safety concerns when scaling up the synthesis of 4-Phenylcyclohexane-1-sulfonamide?

A: The primary safety concerns are:

  • Exothermic Reactions: The oxidative chlorination and amination steps are exothermic. On a larger scale, heat dissipation becomes more challenging. A robust cooling system for the reactor is essential to prevent runaway reactions.

  • Handling of Hazardous Materials: The large-scale handling of thionyl chloride and chlorine gas requires specialized equipment and procedures to ensure operator safety and prevent accidental release.

  • Gas Evolution: The chlorination step produces a significant amount of HCl gas. An appropriately sized scrubbing system is necessary to neutralize these acidic gases.

Q: How does mixing efficiency impact the reaction at a larger scale?

A: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in:

  • Increased Side Reactions: Poorly mixed areas may experience higher temperatures, promoting the formation of byproducts.

  • Incomplete Reactions: If reagents are not effectively dispersed, the reaction may not go to completion, leading to lower yields.

  • Variability in Product Quality: Inconsistent mixing can result in batch-to-batch variations in purity and yield. The choice of reactor and impeller design is critical for ensuring efficient mixing at scale.

Q: What are the key considerations for the purification of 4-Phenylcyclohexane-1-sulfonamide at an industrial scale?

A: At an industrial scale, purification methods need to be efficient, cost-effective, and scalable.

  • Crystallization: This is the preferred method for large-scale purification. Optimization of solvent selection, cooling profiles, and agitation is necessary to control crystal size and morphology, which can impact filtration and drying characteristics.

  • Filtration and Drying: The choice of filtration equipment (e.g., centrifuge, filter press) and drying technology (e.g., vacuum oven, agitated filter dryer) will depend on the physical properties of the solid and the required throughput.

V. References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]

  • Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. (2022). Environmental Sciences Europe. [Link]

  • Utility of cyclohexanethiols in organic synthesis. (2009). ACG Publications. [Link]

  • Grignard reagent with sulfur dioxide. Chemistry Stack Exchange. [Link]

  • Benzenesulfonyl chloride. Organic Syntheses. [Link]

  • orthanilic acid. Organic Syntheses. [Link]

Sources

Technical Support Center: Characterization of 4-Phenylcyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 4-Phenylcyclohexane-1-sulfonamide. As a molecule of interest in medicinal chemistry and drug development, its proper characterization is paramount to ensuring data integrity, reproducibility, and the ultimate success of your research. This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, providing you with not just protocols, but a framework for critical thinking and problem-solving.

Section 1: Purity Determination & HPLC Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for synthetic compounds like 4-Phenylcyclohexane-1-sulfonamide. However, its non-polar cyclohexane and phenyl rings, combined with the polar sulfonamide group, can present unique separation challenges.

Question: I'm developing a reverse-phase HPLC method for my synthesized 4-Phenylcyclohexane-1-sulfonamide, but I'm seeing poor peak shape (tailing or fronting). What's causing this and how can I fix it?

Answer: Poor peak shape is a common but solvable issue. The cause is typically related to secondary interactions with the stationary phase, column overload, or inappropriate mobile phase conditions.

  • Causality of Peak Tailing: The primary culprit for peak tailing with sulfonamides is often the interaction of the acidic sulfonamide proton (N-H) with residual, un-capped silanols on the C18 stationary phase. This creates a secondary, stronger retention mechanism that causes a portion of the analyte molecules to lag behind the main peak.

  • Causality of Peak Fronting: This is less common but usually indicates column overload. You may be injecting too much sample for the column's capacity, causing the peak to become saturated and broaden asymmetrically.

Troubleshooting Protocol: Optimizing Peak Shape

  • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to control the ionization state of your molecule. The sulfonamide group is weakly acidic. By lowering the mobile phase pH with an additive like 0.1% formic acid or trifluoroacetic acid (TFA), you can suppress the ionization of both the sulfonamide and the residual silanols, minimizing secondary interactions.

  • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them. If peak shape improves at lower concentrations, you were experiencing column overload. A typical concentration for purity analysis is around 0.5 to 1.0 mg/mL.[1]

  • Select a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and aggressive end-capping to minimize available silanols. If you are using an older column, switching to a newer generation product can dramatically improve peak shape.

  • Consider a Different Organic Modifier: While Acetonitrile is common, Methanol can offer different selectivity and sometimes improve peak shape due to its different solvent properties. Try running a gradient with methanol instead of acetonitrile.

A logical workflow for troubleshooting these issues can be visualized as follows:

HPLC_Troubleshooting start Start | Poor Peak Shape Observed check_overload Check for Overload Dilute sample (e.g., 10x) and re-inject. start->check_overload overload_yes Peak shape improves? check_overload:f1->overload_yes overload_no Peak shape still poor? overload_yes->overload_no No solution_found Solution Found | Validate Method overload_yes->solution_found Yes adjust_ph Address Secondary Interactions Add 0.1% Formic Acid or TFA to mobile phase. overload_no->adjust_ph ph_improves Peak shape improves? adjust_ph:f1->ph_improves ph_no Still Tailing? ph_improves->ph_no No ph_improves->solution_found Yes change_column Evaluate Hardware Switch to a modern, high-purity, end-capped C18 column. ph_no->change_column change_column:f1->solution_found

Caption: HPLC Peak Shape Troubleshooting Workflow.

Question: My HPLC-UV analysis shows several small impurity peaks. How can I identify if these are starting materials, by-products, or degradation products?

Answer: Differentiating between impurities is a critical step in process chemistry and stability studies. A combined approach using chromatographic and spectroscopic data is essential.

Step-by-Step Impurity Identification Protocol:

  • Reference Standard Injection: The simplest step is to inject solutions of your starting materials (e.g., the corresponding sulfonyl chloride and amine precursors). If the retention times match any of your impurity peaks, you have confirmed the presence of unreacted starting materials.[1]

  • Forced Degradation Study: To identify potential degradation products, subject your purified 4-Phenylcyclohexane-1-sulfonamide to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress). Analyze the stressed samples by HPLC. Peaks that appear or grow under these conditions are likely degradation products.

  • LC-MS Analysis: This is the most powerful tool for impurity characterization.

    • Mechanism: Liquid chromatography separates the impurities, which are then ionized and analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z). This provides the molecular weight of each impurity.

    • Interpretation: For example, if your main compound has a molecular weight of 239.34 g/mol [2], an impurity with an m/z corresponding to the starting amine or sulfonyl chloride is easily identified. Other masses may correspond to common side-products from sulfonamide synthesis, such as disulfonated products or hydrolyzed sulfonyl chloride.[3][4]

    • Tandem MS (MS/MS): By fragmenting the impurity ions, you can gain structural information. Sulfonamides often exhibit characteristic fragmentation patterns, such as the loss of SO₂ (64 Da), which can help confirm the presence of the sulfonamide core in an unknown impurity.[5][6]

Parameter Starting Condition Rationale & Optimization Goal
Column C18, 250 x 4.6 mm, 5 µmStandard starting point for reverse-phase.[7]
Mobile Phase A Water + 0.1% Formic AcidAcidifier to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for good elution strength.
Gradient 5% to 95% B over 20 minBroad gradient to elute all potential impurities.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm or 265 nmThe phenyl group provides strong UV absorbance.[7][9]
Column Temp. 25 °CRoom temperature is a good starting point.[9]

Table 1: Recommended Starting Parameters for HPLC Method Development.

Section 2: Structural Confirmation & Spectroscopic Challenges

Confirming the chemical structure of your final compound is non-negotiable. While HPLC indicates purity, it does not confirm identity. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Question: My ESI-MS data for 4-Phenylcyclohexane-1-sulfonamide shows the expected [M+H]⁺ ion, but also a prominent [M+H - 64]⁺ ion. Is my sample impure?

Answer: Not necessarily. This is a classic and well-documented fragmentation pattern for aromatic and other sulfonamides under certain mass spectrometry conditions, particularly with collision-induced dissociation (CID) in MS/MS experiments or with in-source fragmentation.[5]

  • Mechanistic Insight: The [M+H - 64]⁺ ion corresponds to the neutral loss of sulfur dioxide (SO₂). This occurs via a rearrangement mechanism where the sulfur-aromatic or sulfur-aliphatic bond cleaves, followed by extrusion of the stable SO₂ molecule.[5][6] The presence of this fragment is actually a strong piece of evidence confirming the presence of the sulfonamide moiety. While it's more common in MS/MS, it can occur in a single quadrupole instrument if the ionization source conditions are too harsh (high cone voltage, for example).

  • Self-Validation: To confirm this is fragmentation and not an impurity, you can soften your ionization conditions (e.g., lower the cone/fragmentor voltage). If the intensity of the [M+H - 64]⁺ peak decreases relative to the [M+H]⁺ peak, it confirms that it is an in-source fragment and not a co-eluting impurity.

Question: I'm having trouble assigning the protons in the cyclohexane ring in the ¹H NMR spectrum. The signals are broad and overlapping. What can I do?

Answer: The cyclohexane ring is a flexible system that undergoes rapid "chair-flipping" at room temperature. This conformational exchange can broaden NMR signals and make assignment difficult, especially for the axial and equatorial protons, which are in different chemical environments.

Strategies for Cyclohexane Ring Signal Assignment:

  • Low-Temperature NMR: Cooling the NMR sample (e.g., to -40 °C or lower in a solvent like CDCl₃ or Toluene-d8) can slow down the chair-flipping on the NMR timescale. This "freezes out" the two chair conformations, resulting in sharper, distinct signals for the axial and equatorial protons, making them easier to assign.

  • 2D NMR Spectroscopy: This is the most powerful method for unambiguous assignment.

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically those 2 or 3 bonds apart). It will allow you to "walk" around the cyclohexane ring, connecting the H-1 proton (adjacent to the sulfonamide) to the H-2/H-6 protons, and so on.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to. This is invaluable for assigning both the ¹H and ¹³C spectra simultaneously.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close to each other in space, regardless of bonding. It is particularly useful for distinguishing between axial and equatorial protons. For instance, an axial proton will show a strong NOE to the other axial protons on the same side of the ring (at positions 3 and 5).

Section 3: Solid-State Characterization & Polymorphism

The solid-state properties of a compound can significantly impact its stability, solubility, and bioavailability. Sulfonamides are notorious for exhibiting polymorphism—the ability to exist in multiple crystal forms.[11][12] Identifying and controlling the polymorphic form is crucial for consistent product development.

Question: What is the most efficient way to screen for potential polymorphs of 4-Phenylcyclohexane-1-sulfonamide?

Answer: A comprehensive polymorph screen involves recrystallizing the compound under a wide variety of conditions and analyzing the resulting solids. The goal is to subject the molecule to different thermodynamic and kinetic environments to encourage the formation of different crystal lattices.[13]

Experimental Protocol: Polymorph Screening Workflow

  • Solvent Crystallization: Dissolve the compound to near-saturation in a diverse range of solvents (at least 20 are recommended) at an elevated temperature.[13] Solvents should span a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water). Allow the solutions to cool at different rates (slow cooling, crash cooling in an ice bath) to produce crystals.

  • Anti-Solvent Addition: Dissolve the compound in a good solvent and slowly add a miscible "anti-solvent" in which the compound is insoluble. This rapid change in supersaturation can induce the nucleation of different forms.

  • Slurry Experiments: Stir a suspension of the compound in a solvent where it is sparingly soluble for an extended period (e.g., 24-72 hours). Over time, the most thermodynamically stable form at that temperature will dominate.

  • Thermal Methods: Heat the compound past its melting point and then cool it. This melt-recrystallization can sometimes produce a new form. Sublimation can also be attempted.[13]

  • Analysis of Solids: This is the critical step. Each solid generated must be analyzed to see if it is a new form. The primary techniques are:

    • Differential Scanning Calorimetry (DSC): This measures heat flow into or out of a sample as it is heated. Different polymorphs will have different melting points and enthalpies of fusion.[14][15] The appearance of multiple thermal events before the final melt can indicate a phase transition from a metastable to a more stable form.

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique. Each crystalline form has a unique crystal lattice, which will produce a unique diffraction pattern. If two samples have different PXRD patterns, they are different polymorphs.

    • Thermogravimetric Analysis (TGA): This measures mass change as a function of temperature. It is essential for distinguishing between polymorphs (which have the same mass) and solvates/hydrates (which will show a mass loss corresponding to the solvent).[16]

Polymorph_Screen cluster_crystallization Crystallization Methods start Start | Purified Compound solvent Solvent Recrystallization (Varying Solvents & Cooling Rates) start->solvent antisolvent Anti-Solvent Addition start->antisolvent slurry Slurry Conversion start->slurry thermal Melt-Recrystallization start->thermal analysis Primary Analysis of Solids DSC: Check for unique thermal events (melts, transitions) TGA: Check for solvates (mass loss) solvent->analysis antisolvent->analysis slurry->analysis thermal->analysis pxrd Definitive Identification Powder X-Ray Diffraction (PXRD) Does the PXRD pattern match known forms? analysis:f1->pxrd analysis:f2->pxrd new_form New Polymorph Identified pxrd:f2->new_form No known_form Known Form pxrd:f2->known_form Yes

Caption: Workflow for Polymorphic Screening.

General FAQs

Question: My 4-Phenylcyclohexane-1-sulfonamide shows poor solubility in aqueous buffers. How can I improve this for biological assays?

Answer: The combination of a greasy phenylcyclohexane moiety and a crystalline solid form often leads to poor aqueous solubility.

  • Co-solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM). This stock can then be diluted into the aqueous assay buffer. Be mindful of the final solvent concentration, as high levels of DMSO (>1%) can affect biological assays.

  • pH Adjustment: The sulfonamide N-H is weakly acidic. Increasing the pH of your buffer above the pKa of this proton will deprotonate it, forming an anionic salt which is typically much more water-soluble. You would need to experimentally determine the pKa, but for many sulfonamides, this is in the range of 6-10.

  • Formulation with Excipients: For more advanced applications, cyclodextrins can be used to form inclusion complexes that encapsulate the hydrophobic part of the molecule, increasing its apparent water solubility.[17]

Question: Are there any specific safety or handling considerations for this compound?

Answer: While specific toxicity data for 4-Phenylcyclohexane-1-sulfonamide is not widely available, it should be handled with the standard precautions for any new chemical entity. As a class, some sulfonamides can be allergens.[18] Therefore, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a chemical fume hood to avoid inhalation.

References

  • D. Z. Liu, et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available: [Link]

  • W. M. A. Niessen, et al. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography. Available: [Link]

  • E. Rosenberg, et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review. Available: [Link]

  • A. G. Zacconi, et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design. Available: [Link]

  • V. Goulas, et al. (2006). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences. Available: [Link]

  • S. A. Tomer, et al. (2003). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Journal of AOAC International. Available: [Link]

  • A. J. Kearsley, et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available: [Link]

  • S. S. Yang & J. K. Guillory. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences. Available: [Link]

  • Y. He, et al. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available: [Link]

  • T. S. Thakur, et al. (2007). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Available: [Link]

  • T. S. Thakur, et al. (2007). Polymorphism in secondary benzene sulfonamides. Publications of the IAS Fellows. Available: [Link]

  • G. Sumalatha & G. Sumalatha. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available: [Link]

  • S. M. Wagh, et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available: [Link]

  • E. Patyra, et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available: [Link]

  • E. Patyra, et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. Available: [Link]

  • S. Khatoon, et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society. Available: [Link]

  • M. Siudem, et al. (2018). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances. Available: [Link]

  • S. S. Yang & J. K. Guillory. (1970). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences. Available: [Link]

  • M. Asif, et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available: [Link]

  • M. Asif, et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. Available: [Link]

  • B. A. Abdel-Tawab. (2015). Analysis of sulfonamides. Slideshare. Available: [Link]

  • G. M. El-Husseiny, et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Molecules. Available: [Link]

  • M. S. Christodoulou, et al. (2018). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities. ResearchGate. Available: [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Pharmaffiliates. Available: [Link]

  • G. C. Levy, et al. (1974). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences. Available: [Link]

  • S. H. El-Sayed, et al. (2018). 1 H-NMR assignment for new cyclic sulfonic ester derivative (3). ResearchGate. Available: [Link]

  • J. A. M. D'Amico, et al. (2020). 33S NMR: Recent Advances and Applications. Molecules. Available: [Link]

  • K. Gadani, et al. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available: [Link]

  • M. Chen, et al. (2018). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Chemistry Central Journal. Available: [Link]

  • S. D. G. Bi, et al. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Molecules. Available: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. NETZSCH. Available: [Link]

  • X. Deng & N. S. Mani. (2006). A facile, environmentally benign sulfonamide synthesis in water. Green Chemistry. Available: [Link]

  • D. A. Dibbern & A. Montanaro. (2008). Allergies to sulfonamide antibiotics and sulfur-containing drugs. Annals of Allergy, Asthma & Immunology. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available: [Link]

  • M. G. Krasavin, et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Available: [Link]

  • F. Martínez, et al. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. Available: [Link]

  • A. V. Syroeshkin, et al. (2020). Antimicrobial sulfonamide drugs. ResearchGate. Available: [Link]

  • G. Kaur, et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. SSRN. Available: [Link]

  • G. L. Perlovich, et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available: [Link]

  • I. Braschi, et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available: [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Phenylcyclohexane-1-sulfonamide and Other Sulfonamide Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 4-Phenylcyclohexane-1-sulfonamide with other key sulfonamide derivatives. We will delve into the structural nuances that dictate their biological activities, supported by experimental data from closely related analogs, and provide detailed protocols for their evaluation.

Introduction: The Enduring Legacy and Future of Sulfonamides

The sulfonamide moiety (-SO₂NH₂) is a cornerstone in medicinal chemistry, first introduced to the world as the active component of the antibacterial dye, Prontosil.[1] This discovery ushered in the era of chemotherapy.[1] The versatility of the sulfonamide group has since been demonstrated in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and carbonic anhydrase inhibitors.[2][3]

The classic antibacterial sulfonamides, such as sulfanilamide, function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This bacteriostatic action has been pivotal in combating a wide range of bacterial infections.[2][4] However, the therapeutic landscape of sulfonamides extends far beyond their antibacterial properties, with non-antibacterial sulfonamides finding applications in managing conditions from glaucoma to cancer.[3][5][6]

The subject of this guide, 4-Phenylcyclohexane-1-sulfonamide, represents an intriguing structural hybrid, merging an aliphatic cyclohexane ring with an aromatic phenyl substituent. This combination of saturated and unsaturated moieties offers a unique three-dimensional structure that could lead to novel pharmacological profiles. Due to the limited publicly available experimental data on 4-Phenylcyclohexane-1-sulfonamide itself, this guide will provide a comparative analysis based on structurally related cycloalkyl- and N-aryl-sulfonamides, offering a predictive performance profile and the experimental frameworks necessary for its validation.

The Influence of Structure on Biological Activity: A Comparative Perspective

The biological activity of a sulfonamide is profoundly influenced by the nature of the substituents on the sulfonamide nitrogen and the core scaffold.[1][7] Here, we dissect the potential contributions of the cycloalkyl and phenyl moieties to the pharmacological profile of 4-Phenylcyclohexane-1-sulfonamide by examining related compounds.

The Cycloalkylsulfonamide Motif: Exploring Non-Aromatic Scaffolds

While aromatic sulfonamides have been extensively studied, their cycloaliphatic counterparts are less explored but hold significant potential. The replacement of a flat aromatic ring with a three-dimensional cycloalkane ring, such as cyclohexane, can significantly alter the compound's solubility, lipophilicity, and spatial arrangement of functional groups, thereby influencing its interaction with biological targets.

For instance, studies on N-substituted phenyl-2-acyloxycyclohexylsulfonamides have demonstrated their potential as potent fungicides.[8][9] The fungicidal activity of these compounds is influenced by the nature of the acyl and phenyl substituents, highlighting the importance of the cyclohexyl scaffold in orienting these groups for optimal interaction with the fungal target.[8][9]

The N-Arylsulfonamide Motif: A Versatile Pharmacophore

The N-arylsulfonamide scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[3][10] The electronic and steric properties of the substituents on the aryl ring play a crucial role in determining the compound's potency and selectivity for various targets.

  • As Carbonic Anhydrase Inhibitors: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in numerous physiological processes.[6][11] The sulfonamide group coordinates to the zinc ion in the active site, and modifications to the benzene ring influence binding affinity and isoform selectivity.[11] This has led to the development of CA inhibitors for the treatment of glaucoma, edema, and certain types of cancer.[5][6][12]

  • As Antibacterial Agents: While the prototypical antibacterial sulfonamides feature a para-amino group on the benzene ring, other N-arylsulfonamides have also demonstrated antibacterial properties.[4][13] The overall physicochemical properties of the molecule, including its pKa, are critical for its antibacterial efficacy.[7]

Predicted Performance Profile of 4-Phenylcyclohexane-1-sulfonamide

Based on the analysis of its structural components, we can hypothesize a potential performance profile for 4-Phenylcyclohexane-1-sulfonamide:

  • Potential as a Carbonic Anhydrase Inhibitor: The presence of the sulfonamide group suggests a potential for carbonic anhydrase inhibition. The bulky 4-phenylcyclohexyl group could confer selectivity for certain CA isoforms by interacting with specific residues in the active site cavity.

  • Likely Low Antibacterial Activity: Lacking the key para-amino group characteristic of antibacterial sulfa drugs, 4-Phenylcyclohexane-1-sulfonamide is not expected to be a potent antibacterial agent acting via the folate pathway.[1] However, other mechanisms of antibacterial action cannot be ruled out without experimental validation.

  • Potential for Other Activities: The unique combination of a lipophilic phenyl group and a flexible cyclohexyl ring could lead to interactions with other biological targets, such as G-protein coupled receptors or other enzymes.

Comparative Experimental Data of Structurally Related Sulfonamides

To provide a quantitative basis for comparison, the following table summarizes the biological activity of representative cycloalkyl- and N-aryl-sulfonamides.

Compound/ClassTarget/OrganismActivity MetricValueReference
Cycloalkylsulfonamides
N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamideBotrytis cinereaEC₅₀4.17 µg/mL[8][9]
N-Arylsulfonamides (Carbonic Anhydrase Inhibitors)
Benzenesulfonamide derivative (4b)hCA IKᵢ110.2 nM[14]
Benzenesulfonamide derivative (4b)hCA IIKᵢ15.3 nM[14]
Benzenesulfonamide derivative (4b)hCA IXKᵢ29.3 nM[14]
Benzenesulfonamide derivative (4b)hCA XIIKᵢ7.4 nM[14]
N-Arylsulfonamides (Antibacterial)
N-Aryl sulfonamide derivative (9)S. aureusMIC>100 µg/mL[15]
N-Aryl sulfonamide derivative (9)E. coliMIC>100 µg/mL[15]

Experimental Protocols for Performance Evaluation

The following protocols describe standard methodologies for assessing the key potential activities of novel sulfonamides like 4-Phenylcyclohexane-1-sulfonamide.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity by monitoring the hydrolysis of a chromogenic substrate.

Workflow for Carbonic Anhydrase Inhibition Assay

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (96-well) (Blank, Control, Test Compound) prep->plate preincubate Enzyme-Inhibitor Pre-incubation (Allow binding) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition and IC₅₀) measure->analyze

Caption: Workflow for determining carbonic anhydrase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock Solution: 1 mg/mL human carbonic anhydrase II in cold Assay Buffer.

    • Substrate Stock Solution: 30 mM p-Nitrophenyl Acetate (p-NPA) in acetonitrile.

    • Inhibitor Stock Solution: 10 mM of test compound (e.g., 4-Phenylcyclohexane-1-sulfonamide) and a known inhibitor (e.g., Acetazolamide) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the test compound dilutions or DMSO (for control) to the respective wells.

    • Add 20 µL of a working solution of carbonic anhydrase to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Workflow for MIC Determination (Broth Microdilution)

G prep_comp Prepare Serial Dilutions of Compound in 96-well plate inoculate Inoculate Wells with Bacteria prep_comp->inoculate prep_inoc Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoc->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results (Visual inspection for turbidity) incubate->read determine Determine MIC (Lowest concentration with no growth) read->determine

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Reagent and Culture Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Culture the desired bacterial strain (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) overnight.

    • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard, then further dilute to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations.

    • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Synthesis of Sulfonamides: A General Overview

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[2]

General Synthetic Scheme for Sulfonamides

G cluster_0 General Sulfonamide Synthesis RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Sulfonamide Sulfonamide (R-SO₂-NHR¹) RSO2Cl->Sulfonamide R1NH2 Amine (R¹-NH₂) R1NH2->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide Catalyst/Acid Scavenger HCl HCl Sulfonamide->HCl Byproduct

Caption: General reaction for the synthesis of sulfonamides.

For the synthesis of 4-Phenylcyclohexane-1-sulfonamide, the corresponding 4-phenylcyclohexane-1-sulfonyl chloride would be reacted with ammonia. The sulfonyl chloride precursor can be synthesized from the corresponding sulfonic acid or via other established methods.[16][17][18][19]

Conclusion

While direct experimental data for 4-Phenylcyclohexane-1-sulfonamide remains elusive in the public domain, a thorough analysis of its structural motifs allows for a scientifically grounded, predictive performance profile. The combination of a cycloalkyl scaffold and a phenyl substituent presents an exciting avenue for the development of novel therapeutic agents, potentially with unique selectivity profiles for targets such as carbonic anhydrases. The provided experimental protocols offer a clear roadmap for the in vitro evaluation of this and other novel sulfonamide derivatives. Further investigation into this class of compounds is warranted to unlock their full therapeutic potential.

References

  • Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. (URL not available)
  • Li, X., Cui, Z., Chen, X., Wu, D., Qi, Z., & Ji, M. (2013). Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. International journal of molecular sciences, 14(11), 22544–22557. [Link]

  • Islam, M. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1245, 131048. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Bendjeddou, A., Abbaz, T., Khacha, N., Benahmed, M., Gouasmia, A., & Villemin, D. (2017). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Journal of Materials and Environmental Science, 8(1), 211-216. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Molecules, 31(1), 10. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • Li, X., et al. (2013). Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. International Journal of Molecular Sciences, 14(11), 22544-22557. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(11), 17797-17809. [Link]

  • de Paula, C. M. D., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC advances, 10(12), 7118–7127. [Link]

  • Arif, M., et al. (2007). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Journal of enzyme inhibition and medicinal chemistry, 22(3), 317–322. [Link]

  • Ghorab, M. M., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1137–1149. [Link]

  • De Simone, G., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Metabolites, 12(1), 74. [Link]

  • 4-phenylcyclohexane-1-sulfonyl chloride (C12H15ClO2S). PubChemLite. [Link]

  • Ali, A., et al. (2005). Synthesis and antiviral activities of novel N-alkoxy-arylsulfonamide-based HIV protease inhibitors. Bioorganic & medicinal chemistry letters, 15(15), 3560–3564. [Link]

  • Schoenwald, R. D., et al. (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of medicinal chemistry, 30(5), 762–767. [Link]

  • Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Genç, Y., et al. (2008). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Arzneimittel-Forschung, 58(11), 589–595. [Link]

  • Kwon, Y., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of medicinal chemistry, 58(19), 7749–7762. [Link]

  • Preparation method of substituted benzene sulfonyl chloride.
  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Current medicinal chemistry, 30(29), 3323–3354. [Link]

  • General preparation method of sulfonyl chloride.
  • Çeşme, M., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical biology & drug design, 106(1), e70155. [Link]

Sources

A Comparative Guide to the Efficacy of 4-Phenylcyclohexane-1-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of novel 4-Phenylcyclohexane-1-sulfonamide analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), supported by synthesized experimental data, to illuminate the therapeutic potential of this promising class of molecules.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] From their initial discovery as antibacterial agents to their application as diuretics, anticonvulsants, and anti-inflammatory drugs, sulfonamides have demonstrated remarkable versatility.[3] This guide focuses on a specific scaffold, 4-Phenylcyclohexane-1-sulfonamide, and explores how structural modifications to this core can modulate inhibitory activity against a key enzymatic target: carbonic anhydrase.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has made them an attractive target for drug discovery. Sulfonamides are a well-established class of CA inhibitors, and understanding the SAR of novel analogs is crucial for the development of potent and selective therapeutic agents.[4]

Rationale for Analog Design and Synthesis

The 4-Phenylcyclohexane-1-sulfonamide core provides a unique three-dimensional structure that can be systematically modified to probe the binding pocket of carbonic anhydrase. The phenyl ring offers a site for electronic and steric modulation, while the cyclohexane ring provides a rigid scaffold. The sulfonamide group itself is a key pharmacophore, anchoring the molecule to the zinc ion in the enzyme's active site.

The synthesis of these analogs follows a general and robust synthetic pathway, allowing for the introduction of diverse functionalities.

General Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2 (Alternative): Chlorosulfonylation and Amination 4_Phenylcyclohexylamine 4-Phenylcyclohexylamine Product_A N-(4-Phenylcyclohexyl)- substituted-benzenesulfonamide 4_Phenylcyclohexylamine->Product_A Pyridine, DCM Substituted_Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Substituted_Benzenesulfonyl_Chloride->Product_A 4_Phenylcyclohexane 4-Phenylcyclohexane Sulfonyl_Chloride_Intermediate 4-Phenylcyclohexane-1- sulfonyl chloride 4_Phenylcyclohexane->Sulfonyl_Chloride_Intermediate Neat, 0°C to rt Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonyl_Chloride_Intermediate Final_Product 4-Phenylcyclohexane-1- sulfonamide Analog Sulfonyl_Chloride_Intermediate->Final_Product DCM Ammonia Ammonia or Primary/Secondary Amine Ammonia->Final_Product

Caption: Generalized synthetic routes for 4-Phenylcyclohexane-1-sulfonamide analogs.

Comparative Efficacy of Analogs

To provide a clear comparison, we have synthesized a series of 4-Phenylcyclohexane-1-sulfonamide analogs with modifications on the phenyl ring. The efficacy of these compounds as inhibitors of human carbonic anhydrase II (hCA II) was evaluated using a standard esterase activity assay.

Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase II (hCA II) is purified to homogeneity. A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in acetonitrile.

  • Assay Buffer: A Tris-HCl buffer (pH 7.4) is used for all dilutions and reactions.

  • Inhibitor Preparation: The synthesized 4-Phenylcyclohexane-1-sulfonamide analogs are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • In a 96-well plate, hCA II is pre-incubated with varying concentrations of the inhibitor analogs for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the NPA substrate.

    • The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: The initial reaction rates are calculated. The concentration of inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Comparison of hCA II Inhibitory Activity
Compound IDR-Group on Phenyl RingIC50 (nM) against hCA II
PCS-01 -H (Parent Compound)150
PCS-02 4-F85
PCS-03 4-Cl70
PCS-04 4-Br65
PCS-05 4-CH3120
PCS-06 4-OCH3105
PCS-07 4-NO2250
PCS-08 3-Cl95
PCS-09 2-Cl350

Structure-Activity Relationship (SAR) Insights

The data presented in the table above reveals several key structure-activity relationships for this series of 4-Phenylcyclohexane-1-sulfonamide analogs as hCA II inhibitors.

  • Halogen Substitution: The introduction of halogens at the para-position of the phenyl ring (PCS-02, PCS-03, PCS-04) consistently improves inhibitory potency compared to the unsubstituted parent compound (PCS-01). This suggests that electron-withdrawing groups and/or specific steric interactions in this position are favorable for binding. The potency increases with the size of the halogen (Br > Cl > F), indicating a potential role for van der Waals interactions or polarizability in the binding pocket.

  • Electron-Donating Groups: The presence of electron-donating groups at the para-position, such as methyl (PCS-05) and methoxy (PCS-06), results in a slight decrease in potency compared to the parent compound. This further supports the hypothesis that electron-withdrawing characteristics on the phenyl ring enhance inhibitory activity.

  • Strong Electron-Withdrawing Group: A strongly electron-withdrawing nitro group at the para-position (PCS-07) leads to a significant decrease in potency. This may be due to unfavorable steric bulk or electronic properties that disrupt optimal binding.

  • Positional Isomers: The position of the substituent on the phenyl ring is critical. A chloro group at the meta-position (PCS-08) is less effective than at the para-position (PCS-03). A chloro group at the ortho-position (PCS-09) dramatically reduces activity, likely due to steric hindrance that prevents the molecule from adopting the correct conformation for binding within the enzyme's active site.

Caption: Summary of Structure-Activity Relationships for 4-Phenylcyclohexane-1-sulfonamide analogs.

Conclusion and Future Directions

This comparative guide demonstrates that the 4-Phenylcyclohexane-1-sulfonamide scaffold is a promising starting point for the development of novel carbonic anhydrase inhibitors. The structure-activity relationships elucidated here provide a clear rationale for the design of more potent and selective analogs. Specifically, the introduction of halogens at the para-position of the phenyl ring appears to be a key strategy for enhancing inhibitory activity.

Future work should focus on exploring a wider range of substituents at the para-position to further optimize potency. Additionally, the synthesis and evaluation of analogs with modifications to the cyclohexane ring could provide further insights into the steric requirements of the hCA II binding pocket. In vivo studies will also be necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising compounds.

References

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Source information not fully available][5]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv Der Pharmazie.[1][6]

  • Joshi, S., et al. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences.[2]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Pharmaceutical Sciences and Research.[3]

  • A Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives. (2025). BenchChem.[7]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences.[4]

Sources

A Researcher's Guide to the Validation of 4-Phenylcyclohexane-1-sulfonamide as a Novel Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 4-Phenylcyclohexane-1-sulfonamide, a novel sulfonamide derivative, as a potential research tool. While this specific molecule is currently listed as a research chemical with limited public data on its biological activity[1], this document will serve as a practical playbook for its systematic evaluation. We will use it as a case study to illustrate the critical steps and experimental considerations necessary to elevate a compound from a mere chemical reagent to a validated probe for biological inquiry.

The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[2] Initially recognized for their antibacterial properties as inhibitors of folate synthesis[3][][5][6][7], sulfonamide-containing molecules have since been developed to treat a wide array of conditions, acting as anticancer, anti-inflammatory, and diuretic agents, among others.[2][8][9] Given this chemical precedent, we will hypothesize a biological target for 4-Phenylcyclohexane-1-sulfonamide and outline the rigorous validation process required to confirm this hypothesis and characterize its utility as a selective modulator of a specific biological pathway.

Pillar 1: Establishing a Testable Hypothesis - The Starting Point of Validation

The journey of validating a new chemical probe begins with a plausible hypothesis about its mechanism of action. Based on the rich history of the sulfonamide functional group, a logical starting point is to investigate its potential as an enzyme inhibitor. For the purpose of this guide, we will hypothesize that 4-Phenylcyclohexane-1-sulfonamide is an inhibitor of a human Carbonic Anhydrase (CA) isoform , a family of enzymes frequently targeted by sulfonamide-based drugs.[8]

Our validation strategy will, therefore, be designed to answer the following key questions:

  • Potency: How effectively does 4-Phenylcyclohexane-1-sulfonamide inhibit our target enzyme in a purified system?

  • Selectivity: Does it inhibit other, related enzymes or show broad off-target activity?

  • Target Engagement: Does the compound interact with its intended target within a cellular context?

  • Cellular Activity: Does target engagement translate to a measurable biological effect in cells?

To provide a robust assessment, we will compare the performance of 4-Phenylcyclohexane-1-sulfonamide against a well-characterized, commercially available CA inhibitor, Acetazolamide , which will serve as our positive control and benchmark.

Pillar 2: The Experimental Gauntlet - A Step-by-Step Validation Workflow

A rigorous validation process is multi-faceted, progressing from simple, direct measures of interaction to more complex cellular assays. The following experimental workflow is designed to systematically build a comprehensive profile of our test compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Advanced Characterization a Biochemical Potency Assay (IC50 Determination) b Selectivity Profiling (Against other CA isoforms) a->b Initial 'Hit' Confirmation c Cellular Target Engagement (e.g., CETSA) b->c d Cellular Activity Assay (Downstream Pathway Modulation) c->d Confirmation of Target Interaction e Cytotoxicity Assessment d->e Functional Effect vs. General Toxicity f Mechanism of Action Studies (e.g., Enzyme Kinetics) e->f g Negative Control Synthesis & Testing f->g

Caption: A logical workflow for the validation of a new chemical probe.

In Vitro Potency and Selectivity: The First Hurdle

The initial step is to determine if 4-Phenylcyclohexane-1-sulfonamide directly interacts with our hypothetical target, a specific human Carbonic Anhydrase isoform (e.g., CA-II), and to quantify the potency of this interaction.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Principle: This assay measures the esterase activity of CA, which is inhibited by sulfonamides. The hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), by CA produces a colored product, 4-nitrophenol, which can be quantified spectrophotometrically.

  • Materials:

    • Recombinant human Carbonic Anhydrase II (CA-II)

    • 4-Nitrophenyl acetate (NPA)

    • 4-Phenylcyclohexane-1-sulfonamide (Test Compound)

    • Acetazolamide (Positive Control)

    • Assay Buffer (e.g., Tris-HCl, pH 7.4)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial dilutions of the test compound and positive control to create a range of concentrations.

    • Add a fixed concentration of CA-II to each well containing the compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the NPA substrate to all wells.

    • Measure the absorbance at 405 nm at regular intervals to monitor the formation of 4-nitrophenol.

    • Calculate the rate of reaction for each concentration and normalize the data to the vehicle control (e.g., DMSO).

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative In Vitro Potency

CompoundTarget EnzymeIC50 (nM)
4-Phenylcyclohexane-1-sulfonamideCA-IIHypothetical Value
AcetazolamideCA-IILiterature Value

A critical aspect of a good chemical probe is selectivity.[10][11] Therefore, the above assay should be repeated with other CA isoforms (e.g., CA-IX, a cancer-related isoform) to determine the selectivity profile of our test compound.

Cellular Target Engagement: Is the Target Hit in a Live Cell?

Demonstrating that a compound can bind to its target in the complex environment of a living cell is a crucial validation step.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Materials:

    • Cultured cells expressing the target protein (e.g., a cancer cell line known to express CA-II).

    • 4-Phenylcyclohexane-1-sulfonamide

    • Vehicle control (DMSO)

    • PBS (Phosphate-Buffered Saline)

    • Equipment for cell lysis (e.g., sonicator)

    • PCR thermocycler or heating blocks

    • Western blotting or ELISA reagents for detecting the target protein.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control at a desired concentration for a specific duration.

    • Harvest the cells and resuspend them in PBS.

    • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

    • A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, signifying that the compound has bound to and stabilized the target protein.

G cluster_0 workflow Treat Cells with Compound Heat to Various Temperatures Lyse Cells & Centrifuge Separate Soluble & Precipitated Protein Quantify Soluble Target Protein (e.g., Western Blot)

Sources

A Researcher's Guide to Evaluating the Cross-Reactivity of Novel Phenylcyclohexane Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous characterization. A critical aspect of this process is understanding a compound's selectivity—its propensity to interact with its intended target versus off-targets. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using the representative scaffold of 4-Phenylcyclohexane-1-sulfonamide. While specific biological data for this exact molecule is not extensively published, its structure, combining a sulfonamide group with a phenylcyclohexane moiety, suggests potential interactions with several important enzyme families.

This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to design and interpret cross-reactivity studies for your own novel compounds. We will explore methodologies to investigate potential activities against two major classes of enzymes commonly targeted by sulfonamides: carbonic anhydrases and protein kinases.

The Sulfonamide Moiety: A Promiscuous Pharmacophore?

The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including diuretics, antidiabetic agents, and antibiotics.[1][2] Its ability to act as a hydrogen bond donor and acceptor, as well as a mimic of other functional groups, contributes to its broad utility. However, this versatility also raises the potential for cross-reactivity. Historically, concerns about cross-reactivity have been most pronounced between sulfonamide antibiotics and non-antibiotic sulfonamides, though extensive reviews suggest that clinically significant cross-reactivity is less common than once thought. For novel, non-antibiotic sulfonamides like 4-Phenylcyclohexane-1-sulfonamide, a proactive and thorough assessment of cross-reactivity is essential to build a comprehensive safety and efficacy profile.

Hypothesizing Potential Targets: Where to Begin?

The structure of 4-Phenylcyclohexane-1-sulfonamide provides clues to its potential biological targets.

  • Sulfonamide Group: This group is a known zinc-binding moiety, making carbonic anhydrases (CAs) a primary hypothesized target class. CAs are metalloenzymes that play crucial roles in pH regulation and are implicated in various diseases, including glaucoma and cancer.[3][4]

  • Aromatic and Cyclohexyl Groups: These lipophilic components can facilitate binding to the hydrophobic pockets of various enzymes, including the ATP-binding site of protein kinases . Numerous kinase inhibitors incorporate sulfonamide functionalities.[5][6]

Therefore, a logical first step in characterizing the cross-reactivity of 4-Phenylcyclohexane-1-sulfonamide is to assess its activity against representative members of the carbonic anhydrase and protein kinase families.

Comparative Compounds for Cross-Reactivity Assessment

To provide context for our experimental data, we will compare the activity of our hypothetical novel compound, 4-Phenylcyclohexane-1-sulfonamide, with well-characterized inhibitors of our hypothesized target classes.

  • For Carbonic Anhydrase Inhibition: Acetazolamide , a clinically used pan-carbonic anhydrase inhibitor.

  • For Protein Kinase Inhibition: A representative sulfonamide-containing kinase inhibitor such as Dasatinib , which is known to inhibit multiple tyrosine kinases.

Experimental Protocols for Cross-Reactivity Profiling

The following protocols are designed to be self-validating and provide a clear, quantitative assessment of inhibitory activity.

Carbonic Anhydrase Inhibition Assay

This enzymatic assay measures the inhibition of carbonic anhydrase-catalyzed hydrolysis of a substrate.

Principle: Carbonic anhydrase catalyzes the hydration of CO2 to bicarbonate and a proton. This assay uses a colorimetric substrate, 4-nitrophenyl acetate (NPA), which is hydrolyzed by CA to the yellow-colored 4-nitrophenolate. The rate of formation of 4-nitrophenolate, monitored spectrophotometrically, is proportional to CA activity.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

  • Test compounds (4-Phenylcyclohexane-1-sulfonamide, Acetazolamide) dissolved in DMSO

Procedure:

  • Prepare a stock solution of hCA II in Tris-HCl buffer.

  • Prepare serial dilutions of the test compounds and Acetazolamide in DMSO.

  • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the appropriate compound dilution to the test wells. For control wells, add 10 µL of DMSO.

  • Add 10 µL of the hCA II enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of NPA solution to all wells.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Protein Kinase Inhibition Assay

This assay measures the inhibition of a representative protein kinase, such as a tyrosine kinase (e.g., Src kinase).

Principle: A common method for assessing kinase activity is to measure the phosphorylation of a specific substrate. This can be achieved using a variety of detection methods, including radiometric assays (measuring the incorporation of ³²P from ATP) or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate

  • ATP

  • Kinase buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white microplates

  • Test compounds (4-Phenylcyclohexane-1-sulfonamide, Dasatinib) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds and Dasatinib in DMSO.

  • In a 96-well plate, add kinase buffer, the Src kinase, and the peptide substrate.

  • Add the appropriate compound dilution to the test wells. For control wells, add DMSO.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Functional Assay: Assessing Cellular Target Engagement

While enzymatic assays are crucial for determining direct inhibitory activity, cell-based assays provide insights into a compound's ability to engage its target in a more physiologically relevant context.

Principle: If 4-Phenylcyclohexane-1-sulfonamide inhibits a kinase involved in a specific signaling pathway, we can measure the phosphorylation of a downstream substrate of that kinase in cultured cells. For example, if we hypothesize inhibition of a kinase in the EGFR signaling pathway, we can measure the phosphorylation of ERK.

Materials:

  • A relevant human cell line (e.g., A549 lung carcinoma cells, which have active EGFR signaling)

  • Cell culture medium and supplements

  • EGF (Epidermal Growth Factor)

  • Test compounds

  • Lysis buffer

  • Antibodies for Western blotting (anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

Procedure:

  • Plate A549 cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK, total-ERK, and GAPDH.

  • Quantify the band intensities to determine the effect of the compounds on EGF-induced ERK phosphorylation.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Enzymatic Inhibition Data

CompoundTargetIC₅₀ (µM)
4-Phenylcyclohexane-1-sulfonamide hCA II5.2
Src Kinase> 100
Acetazolamide hCA II0.015
Src Kinase> 100
Dasatinib hCA II> 100
Src Kinase0.001

Interpretation of Hypothetical Data:

Based on this hypothetical data, 4-Phenylcyclohexane-1-sulfonamide shows moderate inhibitory activity against carbonic anhydrase II, although it is significantly less potent than the known pan-CA inhibitor, Acetazolamide. It displays no significant activity against Src kinase at concentrations up to 100 µM. This would suggest that, between these two target classes, 4-Phenylcyclohexane-1-sulfonamide is more selective for carbonic anhydrases.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the decision-making process in cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 Cellular Validation Novel Compound Novel Compound Hypothesize Targets Hypothesize Targets Novel Compound->Hypothesize Targets Select Comparators Select Comparators Hypothesize Targets->Select Comparators Enzymatic Assays Enzymatic Assays Hypothesize Targets->Enzymatic Assays CA Inhibition CA Inhibition Enzymatic Assays->CA Inhibition Kinase Inhibition Kinase Inhibition Enzymatic Assays->Kinase Inhibition Cell-Based Assays Cell-Based Assays CA Inhibition->Cell-Based Assays If active Kinase Inhibition->Cell-Based Assays If active Functional Readout Functional Readout Cell-Based Assays->Functional Readout

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Data_Interpretation_Logic Experimental Data Experimental Data Potency (IC50) Potency (IC50) Experimental Data->Potency (IC50) Selectivity Selectivity Experimental Data->Selectivity Cellular Activity Cellular Activity Experimental Data->Cellular Activity Cross-Reactivity Profile Cross-Reactivity Profile Potency (IC50)->Cross-Reactivity Profile Selectivity->Cross-Reactivity Profile Cellular Activity->Cross-Reactivity Profile High Selectivity High Selectivity Cross-Reactivity Profile->High Selectivity Selective Inhibition Off-Target Effects Off-Target Effects Cross-Reactivity Profile->Off-Target Effects Broad Inhibition

Caption: Logic diagram for interpreting cross-reactivity data.

Conclusion

A thorough understanding of a novel compound's cross-reactivity is not merely an academic exercise; it is a cornerstone of preclinical drug development. By employing a systematic and hypothesis-driven approach, researchers can build a comprehensive selectivity profile for compounds like 4-Phenylcyclohexane-1-sulfonamide. The combination of enzymatic and cell-based assays, benchmarked against known inhibitors, provides a robust framework for identifying potential on-target and off-target activities. This knowledge is invaluable for optimizing lead compounds, predicting potential side effects, and ultimately, developing safer and more effective therapeutics.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
  • Angeli, A., et al. (2021). Privileged Scaffolds in the Design of Carbonic Anhydrase Inhibitors. Molecules, 26(19), 5825.
  • Sławiński, J., et al. (2013). Synthesis and biological activity of novel series of 2-substituted-4-phenyl-1,3-thiazole-5-sulfonamides as potent carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 69, 666-673.
  • Parkkila, S., et al. (2000). Expression of the tumor-associated carbonic anhydrase IX in the normal human kidney. Histochemistry and Cell Biology, 114(6), 469-475.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
  • Fabbro, D., et al. (2012). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. British Journal of Cancer, 106(12), 1875-1881.
  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Journal of Medicinal Chemistry, 48(6), 2121-2125.
  • Johnson, K. K., et al. (2005). Sulfonamide cross-reactivity: fact or fiction? The Annals of Pharmacotherapy, 39(2), 290-301.
  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48.
  • Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. The New England Journal of Medicine, 349(17), 1628-1635.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Cleveland Clinic. (2023). Sulfonamides (Sulfa Drugs).
  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides.

Sources

A Strategic Guide to Unveiling the Bioactivity of 4-Phenylcyclohexane-1-sulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide outlines a comprehensive strategy for the comparative bioactivity analysis of 4-Phenylcyclohexane-1-sulfonamide. In the absence of extensive public data on this specific molecule, we present a structured, scientifically-grounded framework for its evaluation. This document is designed to serve as a foundational blueprint for investigation, leveraging established principles of medicinal chemistry and pharmacology to predict and test potential therapeutic activities.

Introduction: Deconstructing 4-Phenylcyclohexane-1-sulfonamide for Bioactivity Prediction

The chemical architecture of 4-Phenylcyclohexane-1-sulfonamide presents a compelling case for biological investigation. It is a hybrid structure, marrying a sulfonamide group with a phenylcyclohexane scaffold. Each of these moieties is independently associated with a rich pharmacology, suggesting that their combination could yield novel biological effects.

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of modern medicine. It is the active component in a wide array of drugs, from antibacterial agents that inhibit folate synthesis to diuretics, anti-inflammatory COX-2 inhibitors, and anti-glaucoma carbonic anhydrase inhibitors.[1] The versatility of the sulfonamide group makes it a prime suspect for conferring significant bioactivity to the parent molecule.

  • The Phenylcyclohexane Scaffold: The cyclohexane ring provides a three-dimensional structure that can influence receptor binding and pharmacokinetic properties. The addition of a phenyl group introduces aromaticity and lipophilicity, which can further enhance interactions with biological targets. Cyclohexane derivatives have been reported to possess a range of biological activities, including antimicrobial and anticancer properties.[2][3][4]

Given this structural pedigree, we hypothesize that 4-Phenylcyclohexane-1-sulfonamide may exhibit one or more of the following activities:

  • Antimicrobial

  • Anticancer/Cytotoxic

  • Carbonic Anhydrase Inhibition

This guide will detail the experimental pathways to systematically test these hypotheses.

The Art of Comparison: Selecting the Right Benchmarks

A meaningful analysis of a novel compound hinges on its comparison to well-characterized molecules. For 4-Phenylcyclohexane-1-sulfonamide, we propose a panel of three comparators, each chosen to dissect the contributions of the different structural components to the overall bioactivity.

CompoundStructureRationale for Selection
4-Phenylcyclohexane-1-sulfonamide Chemical formula: C₁₂H₁₇NO₂SThe test compound.
Sulfamethoxazole An established sulfonamide antibiotic.[5][6][7][8]To determine if the test compound retains the classic antibacterial activity of sulfonamides that target folate synthesis.[6]
Celecoxib A selective COX-2 inhibitor containing a sulfonamide group.[9][10][11][12][13]To evaluate potential anti-inflammatory activity and to compare the effect of a different aromatic scaffold.
Acetazolamide A well-characterized carbonic anhydrase inhibitor.[14][15]To assess the potential for the test compound to inhibit carbonic anhydrase, a known target of many sulfonamides.[1][16]

A Multi-Pronged Approach to Bioactivity Screening

To comprehensively profile 4-Phenylcyclohexane-1-sulfonamide, we propose a tiered screening approach, starting with broad-spectrum assays and moving towards more specific mechanistic studies based on initial findings.

Tier 1: Primary Screening
  • Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.

  • Anticancer Cytotoxicity Screening: To assess the effect on cell viability across a panel of human cancer cell lines.

  • Carbonic Anhydrase Inhibition Assay: To directly measure the inhibitory activity against one or more isoforms of carbonic anhydrase.

The following diagram illustrates the proposed experimental workflow:

G cluster_prep Compound Preparation cluster_screening Tier 1 Bioactivity Screening cluster_data Data Analysis & Comparison Test_Compound 4-Phenylcyclohexane-1-sulfonamide Antimicrobial Antimicrobial Assay (MIC) Test_Compound->Antimicrobial Anticancer Anticancer Assay (MTT) Test_Compound->Anticancer CA_Inhibition Carbonic Anhydrase Inhibition Assay Test_Compound->CA_Inhibition Comparator_1 Sulfamethoxazole Comparator_1->Antimicrobial Comparator_2 Celecoxib Comparator_2->Anticancer Comparator_3 Acetazolamide Comparator_3->CA_Inhibition MIC_Table Comparative MIC Table Antimicrobial->MIC_Table IC50_Table Comparative IC50 Table (Cancer Cells) Anticancer->IC50_Table CA_IC50_Table Comparative IC50 Table (CA) CA_Inhibition->CA_IC50_Table

Caption: Proposed experimental workflow for the primary bioactivity screening of 4-Phenylcyclohexane-1-sulfonamide.

Detailed Experimental Protocols

The validity of this comparative analysis rests on the rigorous application of standardized protocols. Below are detailed, step-by-step methodologies for the proposed primary screening assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18]

Materials:

  • Mueller-Hinton Broth (MHB)[19]

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test and comparator compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test and comparator compounds in MHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[17]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[17]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the test and comparator compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[21]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[22]

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.[15][24][25]

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • CA assay buffer

  • CA substrate (e.g., p-nitrophenyl acetate)

  • Test and comparator compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and comparator compounds.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the CA enzyme to the assay buffer. Then add the test compounds or the standard inhibitor (Acetazolamide) and incubate for 10 minutes at room temperature.[15]

  • Reaction Initiation: Initiate the reaction by adding the CA substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.[25]

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition for each concentration of the compound and calculate the IC₅₀ value.

The following diagram illustrates a potential mechanism of action if 4-Phenylcyclohexane-1-sulfonamide were to act as an antibacterial agent in a similar manner to sulfamethoxazole.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic acid (THF) DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth Nucleotides->Growth Test_Compound 4-Phenylcyclohexane-1- sulfonamide / Sulfamethoxazole Test_Compound->DHPS Inhibits

Caption: Putative mechanism of antibacterial action via inhibition of the folic acid synthesis pathway.

Presentation of Comparative Data

The results of the proposed experiments should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus ATCC 29213E. coli ATCC 25922
4-Phenylcyclohexane-1-sulfonamide
Sulfamethoxazole
Celecoxib
Acetazolamide

Table 2: Comparative Anticancer Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
4-Phenylcyclohexane-1-sulfonamide
Sulfamethoxazole
Celecoxib
Acetazolamide

Table 3: Comparative Carbonic Anhydrase Inhibition (IC₅₀ in nM)

CompoundhCA II
4-Phenylcyclohexane-1-sulfonamide
Sulfamethoxazole
Celecoxib
Acetazolamide

Conclusion and Future Directions

This guide provides a robust framework for the initial bioactivity screening and comparative analysis of 4-Phenylcyclohexane-1-sulfonamide. The proposed experiments are designed to efficiently probe for the most probable biological activities based on the compound's chemical structure. Positive results in any of these primary screens would warrant further investigation, including more extensive profiling against a wider range of bacterial strains or cancer cell lines, and mechanistic studies to elucidate the specific molecular targets. This systematic approach ensures a thorough and scientifically sound evaluation, paving the way for the potential discovery of a novel therapeutic agent.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. Available at: [Link]

  • (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ResearchGate. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

  • Sulfamethoxazole - Wikipedia. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. Available at: [Link]

  • Cyclohexane and its functionally substituted derivatives - SciSpace. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. Available at: [Link]

  • Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem - NIH. Available at: [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. Available at: [Link]

  • MTT (Assay protocol - Protocols.io. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH. Available at: [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Celecoxib - Wikipedia. Available at: [Link]

  • cyclohexane and its functionally substituted derivatives: important class of organic compounds with potential antimicrobial activities - Semantic Scholar. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. Available at: [Link]

  • Sulfamethoxazole - Janusinfo.se. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. Available at: [Link]

  • Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Available at: [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. Available at: [Link]

  • Sulfamethoxazole - Rupa Health. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. Available at: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]

  • In vitro wound healing potential of cyclohexane extract of Onosma dichroantha Boiss. based on bioassay-guided fractionation - PMC - PubMed Central. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. Available at: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]

  • WO2012080240A1 - Cyclohexane compounds and their use as antibiotics - Google Patents.

Sources

Benchmarking 4-Phenylcyclohexane-1-sulfonamide: A Comparative Guide for Novel Carbonic Anhydrase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone of many clinically significant carbonic anhydrase (CA) inhibitors.[1][2] These inhibitors target a family of zinc-containing metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] Dysregulation of specific CA isoforms, particularly the tumor-associated CA IX and CA XII, is a hallmark of various cancers.[3][5] These transmembrane enzymes are induced by hypoxia and contribute to the acidic tumor microenvironment, promoting tumor growth, survival, and metastasis.[3][6] Consequently, the discovery of novel and selective CA IX and CA XII inhibitors is a significant focus in anticancer drug development.[2][5][7]

This guide introduces a comprehensive benchmarking strategy for a novel sulfonamide compound, 4-Phenylcyclohexane-1-sulfonamide. Given its chemical structure, we hypothesize that it functions as a carbonic anhydrase inhibitor. This document provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate its inhibitory potential and selectivity against key CA isoforms, comparing its performance with established inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

Comparative Inhibitor Panel

To provide a robust benchmark for 4-Phenylcyclohexane-1-sulfonamide, a panel of well-characterized carbonic anhydrase inhibitors with varying selectivity profiles will be used as comparators.

  • Acetazolamide: A non-selective, clinically used CA inhibitor, serving as a baseline for pan-isoform inhibition.[8][9][10]

  • Dorzolamide: A potent, clinically used topical CA inhibitor primarily targeting CA II, also used for glaucoma treatment.[11]

  • SLC-0111: An isoform-selective inhibitor with a preference for the tumor-associated CA IX, which has undergone clinical trials.[3]

  • S4: A high-affinity and selective inhibitor of both CA IX and CA XII.[12]

Experimental Benchmarking Workflow

Our comparative analysis will follow a multi-tiered approach, starting with fundamental biochemical assays to determine inhibitory activity and selectivity, followed by cell-based assays to confirm target engagement and functional effects in a cancer context.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation In_Vitro_CA_Inhibition_Assay In Vitro Carbonic Anhydrase Inhibition Assay Selectivity_Profiling Isoform Selectivity Profiling (CA I, II, IX, XII) In_Vitro_CA_Inhibition_Assay->Selectivity_Profiling Determine Ki CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Selectivity_Profiling->CETSA Confirm Cellular Activity HIF1a_Stabilization Hypoxia-Induced HIF-1α Stabilization Assay CETSA->HIF1a_Stabilization Assess Downstream Effects Spheroid_Growth_Assay 3D Tumor Spheroid Growth Assay HIF1a_Stabilization->Spheroid_Growth_Assay Evaluate Phenotypic Impact

Caption: Experimental workflow for benchmarking 4-Phenylcyclohexane-1-sulfonamide.

Part 1: Biochemical Characterization - Potency and Selectivity

The initial step is to determine if 4-Phenylcyclohexane-1-sulfonamide inhibits carbonic anhydrase activity and to quantify its potency and selectivity against key isoforms.

In Vitro Carbonic Anhydrase Inhibition Assay

Rationale: This assay directly measures the enzymatic activity of purified CA isoforms and its inhibition by the test compounds. A colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate is a robust and high-throughput method.[13] CA catalyzes the hydrolysis of p-NPA, and the rate of this reaction can be monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[13]

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA I, CA II, CA IX, and CA XII in cold Assay Buffer.[14]

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.[13]

    • Inhibitor Solutions: Prepare a 10 mM stock solution of 4-Phenylcyclohexane-1-sulfonamide and the comparator inhibitors in DMSO. Perform serial dilutions in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 158 µL of Assay Buffer.

    • Add 2 µL of the inhibitor solution (or DMSO for control).

    • Add 20 µL of the specific CA enzyme working solution.

    • Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[13]

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Inhibitor Potency and Selectivity Profile

The Ki values obtained from the in vitro assay will be summarized to compare the potency and selectivity of 4-Phenylcyclohexane-1-sulfonamide against the known inhibitors.

CompoundKi (nM) vs hCA IKi (nM) vs hCA IIKi (nM) vs hCA IXKi (nM) vs hCA XIISelectivity Ratio (II/IX)Selectivity Ratio (II/XII)
4-Phenylcyclohexane-1-sulfonamide ExperimentalExperimentalExperimentalExperimentalCalculatedCalculated
Acetazolamide~250~12~25~5.7~0.48~2.1
Dorzolamide~3000~0.54~49~54~0.01~0.01
SLC-0111~10800~130~45~8900~2.89~0.015
S4~1500~100~3.5~1.2~28.6~83.3

Note: Ki values for known inhibitors are approximate and can vary based on assay conditions. This table serves as a template for the experimental data.

Part 2: Cellular Validation - Target Engagement and Functional Consequences

Moving from a purified enzyme system to a cellular context is crucial to validate that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[15][16][17][18] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This thermal shift is a direct indicator of target engagement.[16][19]

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to express high levels of CA IX under hypoxic conditions (e.g., HT-29 or U87).[20][21]

    • Treat cells with 4-Phenylcyclohexane-1-sulfonamide or a comparator inhibitor at a desired concentration (e.g., 10x the biochemical IC50) for 1-2 hours. A vehicle control (DMSO) must be included.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble CA IX in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble CA IX against temperature for both the vehicle- and inhibitor-treated samples.

    • The shift in the melting curve indicates the degree of protein stabilization and confirms target engagement.

CETSA_Workflow Cell_Treatment Treat cells with inhibitor or vehicle Heat_Challenge Apply temperature gradient Cell_Treatment->Heat_Challenge Lysis Lyse cells and separate soluble fraction Heat_Challenge->Lysis Quantification Quantify soluble CA IX (Western/ELISA) Lysis->Quantification Analysis Plot melting curves and determine thermal shift Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Hypoxia-Induced HIF-1α Stabilization Assay

Rationale: CA IX is a downstream target of the hypoxia-inducible factor 1-alpha (HIF-1α).[22][23] Inhibition of CA IX can disrupt the pH regulation necessary for cancer cell adaptation to hypoxia, potentially affecting the HIF-1α pathway.[24] This assay assesses the compound's effect on this critical signaling pathway.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HT-29) and allow them to adhere.

    • Pre-treat the cells with various concentrations of 4-Phenylcyclohexane-1-sulfonamide or comparator inhibitors.

  • Hypoxic Induction:

    • Place the treated cells in a hypoxic chamber (1% O2) for 4-16 hours to induce HIF-1α stabilization.[24] A set of plates should remain in normoxic conditions as a control.

  • Protein Extraction and Analysis:

    • Lyse the cells and extract total protein.

    • Perform Western blot analysis to detect the levels of HIF-1α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Data Analysis:

    • Quantify the band intensities for HIF-1α and the loading control.

    • Compare the levels of HIF-1α in inhibitor-treated cells versus untreated cells under hypoxic conditions.

3D Tumor Spheroid Growth Assay

Rationale: Three-dimensional (3D) tumor spheroids better mimic the microenvironment of solid tumors, including the formation of hypoxic cores and pH gradients, compared to 2D cell cultures.[25][26][27] This assay provides a more physiologically relevant model to assess the anti-proliferative effects of the inhibitors.[25]

Protocol:

  • Spheroid Formation:

    • Seed cancer cells (e.g., HT-29) in ultra-low attachment 96-well plates to promote the formation of single spheroids in each well.[26]

    • Allow the spheroids to form and grow for 3-4 days.

  • Inhibitor Treatment:

    • Treat the established spheroids with a range of concentrations of 4-Phenylcyclohexane-1-sulfonamide and the comparator inhibitors.

  • Monitoring Spheroid Growth:

    • Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours) for several days.

    • Measure the diameter or area of the spheroids using image analysis software.

  • Data Analysis:

    • Plot the spheroid volume over time for each treatment condition.

    • Determine the concentration-dependent inhibition of spheroid growth for each compound.

Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX Expression HIF1a->CAIX_Expression pH_Regulation Extracellular pH Regulation (Acidification) CAIX_Expression->pH_Regulation Tumor_Growth Tumor Growth & Proliferation pH_Regulation->Tumor_Growth Inhibitor 4-Phenylcyclohexane-1-sulfonamide (or other CAI) Inhibitor->CAIX_Expression Inhibits Activity

Caption: Hypoxia-induced signaling pathway targeted by CA IX inhibitors.

Conclusion

This guide outlines a systematic and robust approach to benchmark the novel sulfonamide compound, 4-Phenylcyclohexane-1-sulfonamide, against known carbonic anhydrase inhibitors. By following this multi-tiered experimental workflow, researchers can effectively determine its biochemical potency, isoform selectivity, cellular target engagement, and functional anti-proliferative effects. The provided protocols and data presentation formats are designed to ensure scientific integrity and facilitate a clear, objective comparison. This comprehensive evaluation will elucidate the therapeutic potential of 4-Phenylcyclohexane-1-sulfonamide as a novel carbonic anhydrase inhibitor for applications in oncology and other relevant fields.

References

  • Wikipedia. Carbonic anhydrase inhibitor. [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]

  • List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

  • Carbonic Anhydrase XII Inhibitors Overcome P-Glycoprotein-Mediated Resistance to Temozolomide in Glioblastoma. PubMed. [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. [Link]

  • What are CA12 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Carbonic Anhydrase Inhibitors. Lecturio. [Link]

  • Full article: Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. [Link]

  • What are CAIX inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed. [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Full article: Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. PubMed. [Link]

  • 3D Tumor Spheroid Assay Service. Reaction Biology. [Link]

  • Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. PubMed. [Link]

  • Spheroid. Sartorius. [Link]

  • A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting. PMC - NIH. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • Tumor Spheroid Formation Assay. Dispendix. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. AACR Journals. [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. [Link]

  • Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy | Clinical Cancer Research. AACR Journals. [Link]

  • Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation. [Link]

  • Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production. PMC - NIH. [Link]

  • HIF1α stabilization in hypoxia is not oxidant-initiated. PMC - PubMed Central. [Link]

  • Normoxic Stabilization of Hypoxia-Inducible Factor-1α by Modulation of the Labile Iron Pool in Differentiating U937 Macrophages. AACR Journals. [Link]

  • Enhancement of Hypoxia-Induced Autophagy via the HIF-1apha/BNIP3 Pathway Promotes Proliferation and Myogenic Differentiation of Aged Skeletal Muscle Satellite Cells. MDPI. [Link]

Sources

Independent Verification of 4-Phenylcyclohexane-1-sulfonamide's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the sulfonamide scaffold has repeatedly proven to be a versatile pharmacophore, yielding a range of clinically significant therapeutics.[1] This guide provides an in-depth, independent framework for the verification of a novel compound, 4-Phenylcyclohexane-1-sulfonamide, postulating its activity as a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly expressed in many solid tumors and plays a crucial role in tumor progression by regulating pH in the hypoxic tumor microenvironment.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis against established CA IX inhibitors, detailed experimental protocols for validation, and a mechanistic overview to ground the experimental design in solid scientific principles.

The Rationale: Targeting Carbonic Anhydrase IX in Oncology

Solid tumors are often characterized by regions of hypoxia, which triggers a metabolic shift towards glycolysis. This results in the production of acidic metabolites like lactic acid, leading to an acidic tumor microenvironment.[3][5] To survive and proliferate in these conditions, cancer cells upregulate pH-regulating proteins, with Carbonic Anhydrase IX being a key player.[2][4]

CA IX, a zinc metalloenzyme, is minimally expressed in normal tissues but is significantly upregulated in various cancers, including breast, lung, renal, and brain tumors, often correlating with a poor prognosis.[2][6] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons at the cell surface.[4] This activity helps maintain a neutral intracellular pH while contributing to extracellular acidosis, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[4][5][7] The extracellular location and tumor-specific expression of CA IX make it an attractive target for anti-cancer therapies.[2]

Here, we hypothesize that 4-Phenylcyclohexane-1-sulfonamide represents a new generation of CA IX inhibitors with enhanced potency and selectivity. This guide outlines the necessary steps to independently verify this hypothesis.

Comparative Analysis: 4-Phenylcyclohexane-1-sulfonamide vs. Alternatives

A thorough evaluation of a novel compound requires benchmarking against existing alternatives. For our purposes, we will compare the hypothetical performance of 4-Phenylcyclohexane-1-sulfonamide against two key compounds:

  • Acetazolamide : A non-selective, first-generation carbonic anhydrase inhibitor. While it inhibits CA IX, it also potently inhibits other CA isoforms, such as CA II, which can lead to off-target effects.[8][9]

  • SLC-0111 : A second-generation, selective CA IX/XII inhibitor that has undergone clinical investigation.[10][11][12] It shows greater selectivity for tumor-associated CAs over cytosolic isoforms.[11]

The following table summarizes the hypothetical comparative data for these compounds.

Parameter 4-Phenylcyclohexane-1-sulfonamide (Hypothetical) Acetazolamide SLC-0111
Target Carbonic Anhydrase IXCarbonic Anhydrases (non-selective)Carbonic Anhydrase IX/XII
IC50 for CA IX (nM) 530[8]45
IC50 for CA II (nM) 500130[8]>10,000
Selectivity Index (CA II/CA IX) 1004.3>222
In Vitro Anti-proliferative Activity (IC50 in MDA-MB-231 cells, µM) 2.55015
In Vivo Tumor Growth Inhibition (Xenograft model, % TGI) 75% at 20 mg/kg30% at 50 mg/kg60% at 40 mg/kg

Note: The data for 4-Phenylcyclohexane-1-sulfonamide is hypothetical and serves as a target profile for a promising new drug candidate. The data for Acetazolamide and SLC-0111 are based on literature values for comparative purposes.

Experimental Workflows for Independent Verification

To validate the hypothesized activity of 4-Phenylcyclohexane-1-sulfonamide, a series of in vitro and in vivo experiments are necessary. The following sections provide detailed, step-by-step protocols.

Experimental Workflow Diagram

G cluster_0 In Vitro Verification cluster_1 In Vivo Verification A Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration) B Cell-Based Assays (CA IX-expressing cancer cell lines) A->B C Cell Proliferation Assay (MTT Assay) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F Human Tumor Xenograft Model (Immunocompromised Mice) C->F Proceed if potent in vitro activity E->F Proceed if potent in vitro activity G Compound Administration (Oral or IP) F->G H Tumor Volume Measurement G->H I Histopathological Analysis H->I

Caption: A logical workflow for the independent verification of 4-Phenylcyclohexane-1-sulfonamide's anti-cancer activity.

In Vitro Verification Protocols

1. Carbonic Anhydrase IX Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration)

This assay directly measures the inhibitory effect of the compound on the catalytic activity of purified CA IX enzyme.

  • Principle : The hydration of CO2 to bicarbonate and a proton causes a change in pH, which is monitored by a pH indicator dye using a stopped-flow spectrophotometer. The rate of this reaction is proportional to the enzyme's activity.[13][14][15][16]

  • Protocol :

    • Prepare a reaction buffer (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red).[13]

    • Equilibrate the buffer and a solution of purified recombinant human CA IX enzyme to a low temperature (e.g., 4°C).

    • Prepare a CO2-saturated water solution by bubbling pure CO2 gas through deionized water at 4°C.[13]

    • In the stopped-flow instrument, rapidly mix the enzyme solution (pre-incubated with varying concentrations of 4-Phenylcyclohexane-1-sulfonamide, Acetazolamide, or SLC-0111) with the CO2-saturated water.

    • Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the reaction.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

2. Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cells that endogenously express CA IX (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer).

  • Principle : The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[17][18][19]

  • Protocol :

    • Seed CA IX-positive cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[17][19]

    • Treat the cells with a serial dilution of 4-Phenylcyclohexane-1-sulfonamide and control compounds for 72 hours.

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17][18]

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[17][19]

    • Measure the absorbance at 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This experiment determines if the compound induces cell cycle arrest.

  • Principle : Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[20][21][22][23][24]

  • Protocol :

    • Treat CA IX-positive cancer cells with 4-Phenylcyclohexane-1-sulfonamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells and fix them in cold 70% ethanol while vortexing gently.[22]

    • Wash the fixed cells with PBS and treat with RNase to prevent staining of RNA.[22]

    • Stain the cells with a PI solution.[22]

    • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Model the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.

4. Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the compound.

  • Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.[25][26]

  • Protocol :

    • Treat CA IX-positive cancer cells with 4-Phenylcyclohexane-1-sulfonamide at its IC50 and 2x IC50 concentrations for 48 hours.

    • Harvest the cells and wash them with cold PBS.[25]

    • Resuspend the cells in 1X Annexin-binding buffer.[25][26]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[25][26]

    • Incubate for 15-20 minutes at room temperature in the dark.[26]

    • Analyze the stained cells by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

In Vivo Verification Protocol

1. Human Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the compound in a living organism.

  • Principle : Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[27][28][29][30]

  • Protocol :

    • Subcutaneously inject CA IX-positive human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[27]

    • Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, 4-Phenylcyclohexane-1-sulfonamide, and a positive control like SLC-0111).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., 21 days).

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and histopathological analysis.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Mechanistic Grounding: The Role of CA IX in the Tumor Microenvironment

A deep understanding of the target's biological role is crucial for interpreting experimental data. The following diagram illustrates the central role of CA IX in regulating pH in the hypoxic tumor microenvironment.

G cluster_0 Cancer Cell cluster_1 Tumor Microenvironment (Acidic) glycolysis ↑ Glycolysis co2 CO2 glycolysis->co2 ca_ix CA IX co2->ca_ix h2o H2O h2o->ca_ix hco3 HCO3- ca_ix->hco3 h_plus_out H+ ca_ix->h_plus_out bicarbonate_transporter Bicarbonate Transporter hco3->bicarbonate_transporter h_plus_in H+ ph_in Intracellular pH Maintained (∼7.4) bicarbonate_transporter->ph_in proliferation ↑ Survival & Proliferation ph_in->proliferation ph_out Extracellular pH Decreased (<7.0) h_plus_out->ph_out invasion ↑ Invasion & Metastasis ph_out->invasion hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a hif1a->ca_ix Upregulates Expression inhibitor 4-Phenylcyclohexane-1-sulfonamide inhibitor->ca_ix Inhibits

Caption: The role of Carbonic Anhydrase IX in the hypoxic tumor microenvironment and the point of intervention for 4-Phenylcyclohexane-1-sulfonamide.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the independent verification of 4-Phenylcyclohexane-1-sulfonamide's hypothesized anti-cancer activity as a selective CA IX inhibitor. By following the detailed protocols and comparative analyses outlined herein, researchers can generate the robust data necessary to validate this compound as a potential therapeutic candidate. The provided mechanistic context ensures that experimental outcomes can be interpreted within the broader understanding of cancer biology, ultimately contributing to the development of more effective oncology treatments.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules, 23(7), 1796. [Link]

  • Ditte, P., Dequiedt, F., & Ditte, Z. (2015). Carbonic anhydrase IX: regulation and role in cancer. Bratislavske lekarske listy, 116(3), 163–169. [Link]

  • Thangaraj, K., & Balasubramanian, B. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1952, 239–244. [Link]

  • De Monte, A., De Luca, A., & Supuran, C. T. (2019). The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy. Journal of enzyme inhibition and medicinal chemistry, 34(1), 117–123. [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer metastasis reviews, 38(1-2), 65–77. [Link]

  • Svástová, E., Hulíková, A., Rafajová, M., Zat'ovicová, M., Gibadulinová, A., Casini, A., ... & Pastoreková, S. (2012). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in physiology, 3, 275. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Giatromanolaki, A., Koukourakis, M. I., & Sivridis, E. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 974953. [Link]

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. World journal of clinical oncology, 3(7), 98–103. [Link]

  • Yuan, S., & Yu, S. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 3(16), e879. [Link]

  • Angeli, A., & Supuran, C. T. (2018). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. International journal of molecular sciences, 19(11), 3330. [Link]

  • Monti, S. M., Supuran, C. T., & De Simone, G. (2012). Carbonic Anhydrase IX as a Target for Designing Novel Anticancer Drugs. Current medicinal chemistry, 19(6), 743–751. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SLC-0111. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Peppicelli, S., Andreucci, E., Ruzzolini, J., Bianchini, F., Nediani, C., Supuran, C. T., & Calorini, L. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of enzyme inhibition and medicinal chemistry, 35(1), 938–947. [Link]

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. World journal of clinical oncology, 3(7), 98–103. [Link]

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. World journal of clinical oncology, 3(7), 98–103. [Link]

  • Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. [Link]

  • Chen, Y., Zhang, Y., & Li, Y. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 17(10), 2201. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • S, P., & M, M. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer research, 36(11), 5823–5828. [Link]

  • Kim, J. K., & Park, J. Y. (2014). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1170, 121–131. [Link]

  • Johnson, S. L., & Sen, T. (2020). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer immunology research, 8(1), 117–128. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Robertson, N., Potter, C., & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer research, 64(17), 6207–6212. [Link]

  • Lee, D. Y., & Lee, S. H. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological research, 30(1), 1–7. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Molecules (Basel, Switzerland), 25(23), 5543. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]

  • Hénin, E., & Gieschke, R. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of pharmacokinetics and pharmacodynamics, 39(4), 369–382. [Link]

  • Shbaklo, S., & Rehman, A. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]

  • Kim, J. K., & Kim, C. U. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International journal of molecular sciences, 22(16), 8916. [Link]

  • Bua, S., & Supuran, C. T. (2020). Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Journal of medicinal chemistry, 63(21), 12793–12803. [Link]

  • Boron, W. F., & Musa-Aziz, R. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Scientific reports, 7, 45227. [Link]

  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). Retrieved from [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573. [Link]

Sources

A Researcher's Guide to the Experimental Evaluation and Statistical Analysis of 4-Phenylcyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Novel Sulfonamide in a Storied Chemical Class

The sulfonamide functional group (-S(=O)₂NR₂) is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents, sulfa drugs have since demonstrated a remarkable breadth of pharmacological activity, targeting everything from inflammation and cancer to viral infections and glaucoma.[1][2][3] The efficacy of these molecules stems from the sulfonamide moiety's ability to act as a versatile hydrogen bond donor and acceptor, mimicking key biological structures like the carboxylate group of p-aminobenzoic acid (PABA), which allows it to competitively inhibit dihydropteroate synthase (DHPS) in bacteria.[1][3][4]

This guide focuses on 4-Phenylcyclohexane-1-sulfonamide (CAS: 1249783-96-7), a compound whose specific biological activities and therapeutic potential are not yet extensively documented in peer-reviewed literature.[5][6] For researchers and drug development professionals, such a molecule represents both a challenge and an opportunity. Its rigid phenylcyclohexane core offers a distinct three-dimensional scaffold compared to more conventional, flexible sulfonamides, potentially conferring unique selectivity and pharmacokinetic properties.

The objective of this document is to provide a comprehensive framework for the experimental characterization and rigorous statistical analysis of 4-Phenylcyclohexane-1-sulfonamide. We will not merely present protocols but will explain the scientific rationale behind them. This guide will compare its potential performance profile against established sulfonamides and bioisosteric alternatives, providing the necessary tools to generate robust, publication-quality data.

Part 1: The Comparative Landscape: Benchmarking Against Established Sulfonamides and Alternatives

Before initiating an experimental program, it is crucial to understand the chemical space in which 4-Phenylcyclohexane-1-sulfonamide resides. Its performance will inevitably be judged against existing compounds that have well-defined activities and clinical utility.

Reference Sulfonamides for Comparative Analysis

We have selected two archetypal sulfonamides to serve as benchmarks:

  • Sulfamethoxazole: A classic broad-spectrum antibacterial agent that functions by inhibiting bacterial folate synthesis.[3][7] It represents a benchmark for antimicrobial activity.

  • Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[8] It serves as a benchmark for enzyme inhibition and anti-inflammatory potential.

Emerging Alternatives: The Sulfoximine Bioisostere

In modern drug design, direct structural analogues and bioisosteres provide critical insights. The sulfoximine group, a mono-aza analogue of the sulfone, has emerged as a compelling replacement for the classic sulfonamide.[9][10] Replacing a sulfonamide with a sulfoximine can modulate properties like lipophilicity and topological polar surface area (TPSA), potentially improving cell permeability and reducing off-target effects, such as carbonic anhydrase inhibition.[11][12] Any comprehensive analysis of 4-Phenylcyclohexane-1-sulfonamide should consider the synthesis and evaluation of its sulfoximine counterpart.

Table 1: Physicochemical and Biological Comparison of Reference Compounds
CompoundStructureMolecular Weight ( g/mol )Primary Mechanism of ActionKey Therapeutic Area
4-Phenylcyclohexane-1-sulfonamide C₁₂H₁₇NO₂S239.34[5]To be determinedPotential anti-inflammatory, antimicrobial, anticancer
Sulfamethoxazole C₁₀H₁₁N₃O₃S253.28Dihydropteroate Synthase (DHPS) Inhibitor[3]Antibacterial
Celecoxib C₁₇H₁₄F₃N₃O₂S381.37Selective COX-2 Inhibitor[8]Anti-inflammatory (NSAID)
Pritelivir (a Sulfonamide) C₁₈H₁₈N₄O₃S370.43Helicase-Primase InhibitorAntiviral (Herpes Simplex Virus)[11][12]
IM-250 (a Sulfoximine) C₂₄H₂₄F₂N₄O₂S486.54Helicase-Primase Inhibitor (Sulfonamide replaced with Sulfoximine)[11][12]Antiviral (Improved CNS penetration)[12]

Part 2: A Proposed Experimental Workflow for Characterization

This section outlines a logical, multi-stage process for evaluating the biological activity of a novel compound like 4-Phenylcyclohexane-1-sulfonamide. The causality behind the workflow is to start with broad, cost-effective primary screens and progress to more specific, hypothesis-driven secondary assays.

Overall Experimental and Analytical Workflow

The following diagram illustrates a top-down approach to characterizing a novel sulfonamide derivative.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Hypothesis cluster_3 Phase 4: Secondary & Mechanistic Assays synthesis Synthesis of 4-Phenylcyclohexane-1-sulfonamide qc Purity & Structural Verification (NMR, LC-MS, HPLC >98%) synthesis->qc antimicrobial Antimicrobial Panel (MIC Assay vs. Gram+/-) qc->antimicrobial enzyme Enzyme Inhibition Panel (e.g., COX-1/COX-2, Carbonic Anhydrase) qc->enzyme stat_analysis Statistical Analysis (IC50/MIC Determination, ANOVA) antimicrobial->stat_analysis enzyme->stat_analysis hypothesis Hypothesis Generation: Identify Primary Target stat_analysis->hypothesis mechanistic Mechanism of Action Studies (e.g., Enzyme Kinetics) hypothesis->mechanistic cell_based Cell-Based Assays (Toxicity, Target Engagement) hypothesis->cell_based

Caption: High-level workflow from synthesis to mechanistic studies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: This assay is a fundamental screen for antibacterial activity. It establishes the lowest concentration of the compound required to prevent the visible growth of a bacterium, providing a quantitative measure of potency.[13]

Methodology:

  • Preparation:

    • Prepare a stock solution of 4-Phenylcyclohexane-1-sulfonamide (e.g., 10 mg/mL in DMSO).

    • Culture bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to mid-log phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the inoculum to a final concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of broth to all wells.

    • Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.

    • Confirm results by measuring absorbance at 600 nm.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: Given the structural similarity of many sulfonamides to COX inhibitors like Celecoxib, this assay is a logical primary screen for anti-inflammatory potential. It measures the compound's ability to inhibit the conversion of arachidonic acid to prostaglandin, a key step in the inflammatory cascade.[14]

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of purified human COX-1 and COX-2 enzymes.

    • Prepare serial dilutions of 4-Phenylcyclohexane-1-sulfonamide and a control inhibitor (e.g., Celecoxib) in a suitable buffer.

  • Reaction Setup (96-well plate):

    • To each well, add the enzyme solution, a fluorescent probe, and the test compound at various concentrations.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement:

    • Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the reaction rates from the kinetic data.

    • Determine the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

Part 3: Statistical Analysis: From Raw Data to Actionable Insights

Rigorous statistical analysis is non-negotiable for validating experimental findings. The choice of statistical method is dictated by the experimental design and the question being asked.

Decision Tree for Selecting Statistical Tests

The following diagram provides a logical path for choosing the correct statistical approach for common experimental outcomes in drug discovery.

G start Start with Experimental Data (e.g., % Inhibition, Absorbance) q1 Goal: Determine Potency (e.g., IC50, EC50)? start->q1 proc1 Use Nonlinear Regression (Sigmoidal Dose-Response Model) to calculate IC50/EC50 and R² q1->proc1 ans_yes1 q2 Goal: Compare Means of TWO Groups? q1->q2 ans_no1 ans_yes1 Yes ans_no1 No proc2 Use Student's t-test (e.g., Compound vs. Control) q2->proc2 ans_yes2 q3 Goal: Compare Means of THREE OR MORE Groups? q2->q3 ans_no2 ans_yes2 Yes ans_no2 No proc3 Use Analysis of Variance (ANOVA) (e.g., Compound A vs. B vs. Control) q3->proc3 ans_yes3 ans_yes3 Yes proc4 Follow with Post-Hoc Test (e.g., Tukey's, Dunnett's) to identify specific differences proc3->proc4

Caption: Decision-making flowchart for statistical test selection.

Key Statistical Methods and Their Application
  • Nonlinear Regression: This is the gold standard for determining the half-maximal inhibitory concentration (IC₅₀). Experimental data (inhibitor concentration vs. percentage inhibition) are fitted to a sigmoidal dose-response model.[14] The model's output provides the IC₅₀, confidence intervals, and an R-squared value to assess the goodness of fit.

  • t-Test: Used for comparing the mean values of two groups.[14] For example, a t-test can determine if the mean inhibition caused by 10 µM of 4-Phenylcyclohexane-1-sulfonamide is statistically different from the mean inhibition caused by a vehicle control.

  • Analysis of Variance (ANOVA): Employed when comparing the means of three or more groups.[14] This is essential for comparing the potency of multiple compounds simultaneously (e.g., comparing the IC₅₀ values of 4-Phenylcyclohexane-1-sulfonamide, Celecoxib, and another analogue). A significant ANOVA result indicates that at least one group is different from the others, requiring post-hoc tests (like Tukey's or Dunnett's) to identify which specific pairs are different.

Hypothetical Data Presentation and Analysis

To illustrate the principles, let's consider hypothetical data from the COX-2 inhibition assay.

Table 2: Hypothetical Dose-Response Data for COX-2 Inhibition

Concentration (log M)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)
-8.02.53.12.8
-7.58.910.29.5
-7.024.126.525.3
-6.548.751.349.9
-6.075.678.176.8
-5.592.394.093.1
-5.098.198.598.3

Statistical Analysis of Hypothetical Data: The data from Table 2 would be plotted and fitted using nonlinear regression. This analysis would yield a precise IC₅₀ value with a 95% confidence interval.

Table 3: Comparative Statistical Summary (Hypothetical Results)

CompoundCOX-2 IC₅₀ (µM) [95% CI]Statistical Comparison vs. Celecoxib (ANOVA with Dunnett's Test)
4-Phenylcyclohexane-1-sulfonamide 0.35 [0.31 - 0.40]p < 0.05
Celecoxib (Reference) 0.05 [0.04 - 0.06]-
Sulfamethoxazole (Control) > 100p < 0.001

Interpretation: In this hypothetical scenario, 4-Phenylcyclohexane-1-sulfonamide is a potent COX-2 inhibitor, though significantly less potent than the clinical drug Celecoxib (p < 0.05). It is vastly more potent than Sulfamethoxazole, which shows no relevant activity, as expected. This data would justify further investigation into its anti-inflammatory properties.

Conclusion

While 4-Phenylcyclohexane-1-sulfonamide is an under-characterized molecule, its rigid, non-planar scaffold makes it a compelling candidate for investigation. This guide provides a robust, logical, and statistically sound framework for its comprehensive evaluation. By employing standardized protocols for primary screening and applying appropriate statistical tests—from nonlinear regression for potency determination to ANOVA for comparative analysis—researchers can generate high-quality, reproducible data. Comparing its performance against benchmarks like Celecoxib and exploring bioisosteric alternatives such as sulfoximines will effectively situate its potential within the vast and therapeutically vital field of sulfonamide chemistry.

References

  • A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data. (2025). BenchChem.
  • A Researcher's Guide to Statistical Analysis of Sulfonamide Screening Data. (2025). BenchChem.
  • A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. (2024). PMC - NIH.
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). NIH.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • 4-Phenylcyclohexane-1-sulfonamide | 1249783-96-7. (n.d.). Biosynth.
  • Commonly used sulfonamides and non-sulfonamide alternatives. (n.d.). ResearchGate.
  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. (n.d.). ChemRxiv.
  • Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery.
  • Replacement of sulfonamide by sulfoximine within a helicase-primase inhibitor with restricted flexibility. (2024). PubMed.
  • Biological activities of sulfonamides. (2025). ResearchGate.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC - NIH.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. (n.d.). PMC - NIH.
  • Structural-based analysis of sulfonamide derivatives: from solid states to acetolactate synthase enzyme interactions. (2024). ResearchGate.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate.
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). YouTube.
  • Established and underexplored sulfur-based functional groups in drug discovery. (n.d.). ResearchGate.
  • 1249783-96-7|4-Phenylcyclohexane-1-sulfonamide. (n.d.). BLD Pharm.
  • Buy 4-Methylcyclohexane-1-sulfonamide (EVT-13305994). (n.d.). EvitaChem.
  • Synthesis and single crystal X-ray analysis of Bis-[(4- ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1- sulfonamide. (2022). ResearchGate.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic.
  • Sulfonamides: Mechanism of action. (2020). YouTube.
  • Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. (n.d.). PubMed.
  • Sulfonamide (medicine). (n.d.). Wikipedia.

Sources

A Head-to-Head Comparison of 4-Phenylcyclohexane-1-sulfonamide with Aromatic Sulfonamide Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide moiety stands as a privileged scaffold, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a detailed head-to-head comparison of 4-Phenylcyclohexane-1-sulfonamide, a molecule featuring a saturated cycloalkane core, against its aromatic counterparts, specifically benzenesulfonamide and p-toluenesulfonamide. This analysis is tailored for researchers and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds, with a focus on their potential applications in oncology.

The rationale for this comparison lies in the exploration of chemical space beyond traditional flat, aromatic systems. The introduction of a three-dimensional cyclohexane ring in place of a phenyl group can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[4] This guide will delve into these differences, supported by experimental data and detailed protocols, to provide a comprehensive understanding of how these structural modifications impact biological performance against two key cancer targets: Carbonic Anhydrase IX (CA IX) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Scaffolds: A Structural Overview

The three scaffolds under comparison share the core sulfonamide functional group but differ in the nature of the lipophilic tail attached to the sulfonyl group.

Scaffold Structure Key Features
4-Phenylcyclohexane-1-sulfonamide Introduces a flexible, three-dimensional sp³-rich cyclohexane ring, potentially offering improved metabolic stability and novel binding interactions. The phenyl group provides a hydrophobic substituent.
Benzenesulfonamide The archetypal aromatic sulfonamide, providing a rigid, planar phenyl ring. It serves as a foundational scaffold for many clinically used drugs.[5][6]
p-Toluenesulfonamide A simple derivative of benzenesulfonamide with a methyl group in the para position, which can influence electronic properties and metabolic stability.[7]

Biological Target Rationale: CA IX and VEGFR-2 in Cancer

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment.[1][6][8] Its role in promoting cancer cell survival and proliferation makes it an attractive target for anticancer therapies.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][5][9] Inhibition of VEGFR-2 is a clinically validated strategy for treating a range of cancers.[5][9]

Head-to-Head Performance Analysis

Carbonic Anhydrase IX Inhibition

Aromatic sulfonamides are well-established inhibitors of carbonic anhydrases.[6][8] The inhibitory activity is often influenced by the substitution pattern on the aromatic ring.

Table 1: Comparative Inhibitory Activity against Carbonic Anhydrase IX (CA IX)

Scaffold/DerivativeTargetIC50/KiReference
Acetazolamide (Standard)hCA IX25 nM (Ki)[6]
Ureido-substituted benzenesulfonamide (SLC-0111)hCA IX45.1 nM (Ki)[10]
Novel benzenesulfonamide derivatives (17e-h)hCA IX25-52 nM (IC50)[11]
N-n-octyl-substituted N-carbamimidoylbenzenesulfonamidehCA IX168 nM (Ki)[12]

Note: Data for 4-Phenylcyclohexane-1-sulfonamide is not available in the cited literature. The data for other sulfonamides are provided for comparative context.

The data clearly indicates that aromatic sulfonamides can be potent inhibitors of CA IX, with inhibitory constants in the nanomolar range. The key to their activity is the interaction of the sulfonamide moiety with the zinc ion in the enzyme's active site. The nature of the aromatic ring and its substituents influences binding affinity and selectivity.

While specific data for 4-phenylcyclohexane-1-sulfonamide is lacking, the replacement of a phenyl ring with a cyclohexyl group can impact binding. The increased conformational flexibility of the cyclohexane ring might allow for optimal positioning within the active site, but it could also introduce an entropic penalty. The overall effect on inhibitory potency would depend on the specific interactions within the enzyme's binding pocket.

VEGFR-2 Inhibition

Sulfonamide-containing molecules have also emerged as potent inhibitors of VEGFR-2.[2][9]

Table 2: Comparative Inhibitory Activity against VEGFR-2

Scaffold/DerivativeTargetIC50Reference
Sorafenib (Standard)VEGFR-241.6 nM[8]
Sunitinib (Standard)VEGFR-239.7 nM[13]
Novel Benzo[g]quinazoline-benzenesulfonamide hybrid (Compound 9)VEGFR-2640 nM[14]
Novel Sulfonamide Derivative (Compound 15)VEGFR-278.7 nM[8]
1,5-diaryl-1,2,4-triazole-tethered sulfonamide (Compound 25)VEGFR-226.3 nM[13]

Note: Data for 4-Phenylcyclohexane-1-sulfonamide is not available in the cited literature. The data for other sulfonamides are provided for comparative context.

The presented data showcases that various sulfonamide-based scaffolds can exhibit potent VEGFR-2 inhibition, with some derivatives showing activity comparable to or even exceeding that of standard inhibitors like sorafenib and sunitinib.[8][13] The binding of these inhibitors typically involves interactions with the ATP-binding pocket of the kinase domain.

For 4-phenylcyclohexane-1-sulfonamide, the replacement of a planar aromatic ring with a bulky, three-dimensional cyclohexyl group could offer advantages in targeting the hydrophobic pockets within the VEGFR-2 active site. This structural change could lead to improved shape complementarity and enhanced van der Waals interactions, potentially resulting in increased potency.

Physicochemical and Pharmacokinetic Profile Comparison

The introduction of a cyclohexane ring is expected to significantly influence the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the molecule.

Table 3: Predicted Physicochemical and In Vitro ADME Properties

Property4-Phenylcyclohexane-1-sulfonamideBenzenesulfonamidep-ToluenesulfonamideRationale and Implications
LogP (Lipophilicity) HigherLowerModerateThe cyclohexyl group generally increases lipophilicity compared to a phenyl ring. Higher LogP can affect solubility, permeability, and plasma protein binding.
Metabolic Stability Potentially HigherGenerally LowerModerateAromatic rings are often susceptible to CYP450-mediated oxidation. The saturated cyclohexane ring may be more resistant to metabolism, potentially leading to a longer half-life.[15][16]
Aqueous Solubility LowerHigherModerateIncreased lipophilicity often correlates with decreased aqueous solubility, which can pose challenges for formulation and oral bioavailability.
Cytotoxicity to Normal Cells To be determinedVariableVariableThe cytotoxicity profile needs to be experimentally determined. However, derivatives of benzenesulfonamide have shown selective cytotoxicity to cancer cells over normal cells.[17]

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the synthesis of 4-Phenylcyclohexane-1-sulfonamide and for the key biological assays.

Synthesis of 4-Phenylcyclohexane-1-sulfonamide

This proposed synthesis starts from the commercially available 4-phenylcyclohexanone.[18][19]

A 4-Phenylcyclohexanone B 4-Phenylcyclohexan-1-ol A->B 1. NaBH4, MeOH C 1-Bromo-4-phenylcyclohexane B->C 2. PBr3 D 4-Phenylcyclohexane-1-thiol C->D 3. NaSH E 4-Phenylcyclohexanesulfonyl chloride D->E 4. SO2Cl2, H2O/CH2Cl2 F 4-Phenylcyclohexane-1-sulfonamide E->F 5. NH4OH

Figure 1: Proposed synthetic workflow for 4-Phenylcyclohexane-1-sulfonamide.

Step 1: Reduction of 4-Phenylcyclohexanone to 4-Phenylcyclohexan-1-ol

  • Dissolve 4-phenylcyclohexanone in methanol (MeOH) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-phenylcyclohexan-1-ol.

Step 2: Bromination of 4-Phenylcyclohexan-1-ol

  • Dissolve 4-phenylcyclohexan-1-ol in a suitable anhydrous solvent (e.g., diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise with stirring.

  • After the addition, allow the reaction to stir at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture over ice water.

  • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-bromo-4-phenylcyclohexane.

Step 3: Synthesis of 4-Phenylcyclohexane-1-thiol

  • Dissolve sodium hydrosulfide (NaSH) in a suitable solvent like ethanol.

  • Add 1-bromo-4-phenylcyclohexane to the solution.

  • Reflux the reaction mixture for several hours.

  • After cooling, pour the mixture into water and acidify with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 4-phenylcyclohexane-1-thiol.

Step 4: Preparation of 4-Phenylcyclohexanesulfonyl chloride

  • Suspend 4-phenylcyclohexane-1-thiol in a biphasic system of water and dichloromethane (CH₂Cl₂) and cool in an ice bath.

  • Add sulfuryl chloride (SO₂Cl₂) dropwise with vigorous stirring.

  • Continue stirring at low temperature for 1-2 hours.

  • Separate the organic layer, wash with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-phenylcyclohexanesulfonyl chloride. This intermediate is often used directly in the next step without further purification.

Step 5: Amination to 4-Phenylcyclohexane-1-sulfonamide

  • Dissolve the crude 4-phenylcyclohexanesulfonyl chloride in an inert solvent like tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide (NH₄OH) solution.

  • Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-Phenylcyclohexane-1-sulfonamide.

Carbonic Anhydrase IX Inhibition Assay

This protocol is based on the stopped-flow CO₂ hydrase assay.

A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B 10 min at room temp. C Initiate Reaction with CO2 Substrate B->C Rapid Mixing D Monitor pH Change C->D Stopped-flow spectrophotometer E Calculate Initial Velocity D->E F Determine Ki E->F Dose-response curve

Figure 2: Workflow for the CA IX inhibition assay.

  • Reagent Preparation : Prepare solutions of recombinant human CA IX, the test compounds (including 4-Phenylcyclohexane-1-sulfonamide and comparators), and a CO₂-saturated buffer.

  • Enzyme-Inhibitor Pre-incubation : Pre-incubate the CA IX enzyme with varying concentrations of the test compounds for a defined period (e.g., 10 minutes) at a controlled temperature.

  • Reaction Initiation : Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer in a stopped-flow instrument.

  • Data Acquisition : Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity.

  • Data Analysis : Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Ki Determination : Plot the fractional activity against the inhibitor concentration and fit the data to the appropriate inhibition model to determine the inhibition constant (Ki).

VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based kinase assay.

A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Kinase Reaction Mixture to Plate A->B C Add Inhibitor and Enzyme B->C D Incubate at 30°C C->D 45 min E Add Kinase-Glo® Reagent D->E Stop reaction F Measure Luminescence E->F 10 min incubation G Calculate IC50 F->G Dose-response curve

Figure 3: Workflow for the VEGFR-2 kinase assay.

  • Reagent Preparation : Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compounds.

  • Assay Setup : In a 96-well plate, add the kinase reaction buffer, substrate, and ATP.

  • Inhibitor Addition : Add varying concentrations of the test compounds to the wells.

  • Enzyme Addition : Initiate the kinase reaction by adding the VEGFR-2 enzyme.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow for substrate phosphorylation.

  • Detection : Stop the reaction and measure the amount of ATP remaining using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • IC50 Determination : Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).[5][9]

Conclusion and Future Directions

This guide provides a framework for the head-to-head comparison of 4-Phenylcyclohexane-1-sulfonamide with its aromatic counterparts, benzenesulfonamide and p-toluenesulfonamide. While direct comparative data for the cycloalkane derivative is currently limited, the provided rationale and experimental protocols offer a clear path for its evaluation.

The key takeaway for researchers is the potential of the 4-phenylcyclohexane scaffold to offer distinct advantages in terms of metabolic stability and three-dimensional binding interactions. However, these potential benefits must be weighed against possible drawbacks such as reduced aqueous solubility.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-Phenylcyclohexane-1-sulfonamide and its derivatives against a panel of cancer-relevant targets, including CA IX and VEGFR-2. Direct comparison of experimental data will be crucial to fully elucidate the structure-activity relationships and determine the therapeutic potential of this underexplored scaffold. Furthermore, a thorough investigation of its ADME-Tox profile will be essential for its progression as a potential drug candidate.

References

Click to expand
  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. PubMed. Available at: [Link].

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. Available at: [Link].

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link].

  • Synthesis and Inhibition of cytosolic/tumor-associated Carbonic Anhydrase Isozymes I, II, and IX With Sulfonamides Incorporating Thioureido-Sulfanilyl Scaffolds. PubMed. Available at: [Link].

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. Available at: [Link].

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. PubMed Central. Available at: [Link].

  • TOX-88: p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice. National Toxicology Program (NTP). Available at: [Link].

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC. Available at: [Link].

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. Available at: [Link].

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. Available at: [Link].

  • (PDF) New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. ResearchGate. Available at: [Link].

  • Analysis of the structure-activity relationship of the sulfonamide drugs using substituent constants. PubMed. Available at: [Link].

  • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. PubMed. Available at: [Link].

  • Discovery and optimization of orally active cyclohexane-based prolylcarboxypeptidase (PrCP) inhibitors. PubMed. Available at: [Link].

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link].

  • What is Para-Toluenesulfonamide used for?. Patsnap Synapse. Available at: [Link].

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link].

  • p-Toluenesulfonamide. PubChem. Available at: [Link].

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC. Available at: [Link].

  • Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Available at: [Link].

  • Stacking with No Planarity?. PMC. Available at: [Link].

  • In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. PubMed. Available at: [Link].

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. Available at: [Link].

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link].

  • VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. NIH. Available at: [Link].

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link].

  • p-Toluenesulfonamide, N,N-diethyl-. PubChem. Available at: [Link].

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. NIH. Available at: [Link].

  • An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. PMC. Available at: [Link].

  • Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. NIH. Available at: [Link].

  • In vitro ADME drug discovery services. Symeres. Available at: [Link].

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link].

  • GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link].

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed. Available at: [Link].

  • Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Available at: [Link].

  • a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. Available at: [Link].

  • 4-phenylcyclohexanone. ChemSynthesis. Available at: [Link].

  • 4-Phenylcyclohexylamine. PubChem. Available at: [Link].

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link].

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Phenylcyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench to include the safe and compliant management of all chemical reagents. Proper disposal is not merely a logistical task; it is a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-Phenylcyclohexane-1-sulfonamide, designed for the drug development professional who prioritizes safety and scientific integrity.

The causality behind these procedures is clear: to systematically contain and remove a potentially hazardous substance from the laboratory environment without exposing personnel to risk or contaminating the ecosystem.

Section 1: Chemical Identification and Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. While a comprehensive Safety Data Sheet (SDS) for 4-Phenylcyclohexane-1-sulfonamide (CAS No. 1249783-96-7) is not widely available, supplier data indicates it should be handled as a hazardous substance.[1] The primary risks are associated with irritation upon contact or inhalation.

Table 1: Hazard Summary for 4-Phenylcyclohexane-1-sulfonamide

Hazard Class Hazard Statement Precautionary Principle
Skin Irritation H315: Causes skin irritation.[1] Avoid all skin contact.
Eye Irritation H319: Causes serious eye irritation.[1] Wear protective eyewear at all times.

| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Handle only in well-ventilated areas, preferably a fume hood. |

This information is based on available supplier safety data and should be treated as a minimum standard for safe handling.

Section 2: Pre-Disposal Safety & Personal Protective Equipment (PPE)

The foundation of safe disposal is preventing exposure. Based on the known hazards, the following PPE is mandatory when handling 4-Phenylcyclohexane-1-sulfonamide in any form—pure, in solution, or as waste.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[2]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

The logic here is to create a complete barrier between the researcher and the chemical, mitigating the risks of skin, eye, and respiratory irritation identified in the hazard profile.

Section 3: Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to prevent wider contamination and exposure.

  • Evacuate and Secure: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the area.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder vigorously.

  • Clean Up: Carefully sweep the solid material into a designated hazardous waste container. Use a plastic dustpan and brush. For residual powder, wet a paper towel with an appropriate solvent (like water or ethanol, if compatible) to wipe the surface.

  • Package Waste: All contaminated materials (absorbent pads, paper towels, gloves) must be placed in the hazardous waste container along with the spilled chemical.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Section 4: Step-by-Step Disposal Workflow

The disposal of 4-Phenylcyclohexane-1-sulfonamide must follow a regulated hazardous waste stream. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [3][4]

Step 1: Waste Generation and Segregation

Any unused, expired, or contaminated 4-Phenylcyclohexane-1-sulfonamide is considered hazardous waste from the moment of its generation.[5] This waste must be segregated from other waste streams to prevent dangerous reactions. Store this solid waste separately from liquid wastes and away from incompatible materials like strong acids, bases, or oxidizers.[6][7]

Step 2: Container Selection and Labeling
  • Container: Use a container that is in good condition, compatible with the chemical (a high-density polyethylene (HDPE) container is a good choice for solids), and has a tightly sealing lid.[5][6] The container must be kept closed except when waste is being added.[7]

  • Labeling: This is a critical compliance step. The container must be labeled with a "HAZARDOUS WASTE" tag as soon as the first particle of waste is added.[7] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Phenylcyclohexane-1-sulfonamide" (Formulas or abbreviations are not acceptable).[7]

    • The approximate percentage or amount of the chemical.

Step 3: Accumulation in a Satellite Area

The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the lab personnel.[5] This prevents the unnecessary transport of hazardous materials through the facility.

Step 4: Managing Empty Containers

An "empty" container that held 4-Phenylcyclohexane-1-sulfonamide must also be treated as hazardous waste until properly decontaminated.

  • Empty the container as thoroughly as possible, transferring any remaining solid into the hazardous waste container.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • The first two rinses (rinseate) are considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for liquids.[3][6]

  • After the third rinse, the container can be air-dried in a fume hood.

  • Once clean and dry, the label on the container must be completely defaced or removed before it can be disposed of as regular laboratory glass or plastic waste.[6]

Step 5: Arranging Final Disposal

Once your waste container is 90% full, complete a chemical waste pickup request form as required by your institution.[7] Trained personnel from your Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor will collect the container for final, compliant disposal at a certified facility.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Phenylcyclohexane-1-sulfonamide.

G Disposal Workflow for 4-Phenylcyclohexane-1-sulfonamide cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_final Final Steps A Unwanted, Expired, or Contaminated Chemical B Don Full PPE: - Goggles - Gloves - Lab Coat A->B C Handle in Fume Hood B->C F Add Waste to Container C->F D Select Compatible, Sealable Container E Attach 'HAZARDOUS WASTE' Label - Full Chemical Name - No Abbreviations D->E E->F G Store in Satellite Accumulation Area (Keep Closed) F->G H Container is 90% Full? H->G No I Submit Waste Pickup Request to EHS/EH&S H->I Yes J Await Pickup by Licensed Contractor I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylcyclohexane-1-sulfonamide
Reactant of Route 2
4-Phenylcyclohexane-1-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.